Erythromycin C
Description
This compound has been reported in Euglena gracilis with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H65NO13/c1-13-24-36(10,45)29(40)19(4)26(38)17(2)15-35(9,44)31(50-33-27(39)23(37(11)12)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-34(8,43)30(41)22(7)47-25/h17-25,27-31,33,39-41,43-45H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFRKHPRXPSWNT-QNPWSHAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H65NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1675-02-1 | |
| Record name | Erythromycin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1675-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythromycin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1675-02-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Erythromycin C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X2R375YNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Erythromycin C discovery and isolation from Saccharopolyspora erythraea
An In-Depth Technical Guide to the Discovery and Isolation of Erythromycin C from Saccharopolyspora erythraea
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, biosynthesis, and subsequent isolation and purification of this compound, a key macrolide antibiotic produced by the actinomycete Saccharopolyspora erythraea. The document details the intricate biosynthetic pathways, fermentation parameters, and the critical downstream processing required to isolate and analyze this important compound. Detailed experimental protocols, quantitative data, and process visualizations are provided to serve as a valuable resource for professionals in the field of natural product chemistry and drug development.
Introduction and Discovery
Erythromycin was first isolated in 1952 by a team led by J. M. McGuire from the metabolic products of a soil bacterium initially identified as Streptomyces erythreus, now known as Saccharopolyspora erythraea.[1][2][3] This discovery introduced a new class of wide-spectrum macrolide antibiotics that function by inhibiting bacterial protein synthesis.[1][2] The fermentation of S. erythraea yields not a single compound, but a complex mixture of structurally related analogs, primarily Erythromycin A, B, C, and D.[4][5] Erythromycin A is the most clinically significant component, constituting the bulk of the commercial product.[5] However, the other analogs, including this compound, are crucial to understand as they represent key intermediates in the biosynthetic pathway and potential impurities in the final product.[2][6]
Saccharopolyspora erythraea is a Gram-positive, mycelium-forming actinomycete that produces this array of secondary metabolites, typically during stationary growth phase, often triggered by nutrient limitation.[7][8][9] The production and isolation of a specific, less abundant analog like this compound requires a detailed understanding of its biosynthesis and the development of precise downstream processing methodologies.
Biosynthesis of this compound
The production of erythromycins is governed by a large cluster of biosynthetic genes (ery) on the S. erythraea chromosome.[8] This cluster encodes a Type I polyketide synthase (PKS) and a series of tailoring enzymes that construct and modify the macrolide structure.[8][10] The biosynthesis of this compound is intrinsically linked to the pathways for other erythromycin analogs.
The core of the molecule, 6-deoxyerythronolide B (6dEB), is synthesized by the PKS and then undergoes a series of post-PKS modifications. A critical step is the C6-hydroxylation of 6dEB by the P450 enzyme EryF.[2][9] Following glycosylation steps, the intermediate Erythromycin D is formed. The pathway then diverges. The cytochrome P450 enzyme, EryK, catalyzes the hydroxylation at the C-12 position of Erythromycin D to produce this compound.[2] Concurrently, the enzyme EryG can methylate Erythromycin D to produce Erythromycin B.[2] Both Erythromycin B and this compound can serve as precursors for the final product, Erythromycin A, through subsequent hydroxylation or methylation, respectively.[2] The regulation of this pathway is complex, involving developmental regulators such as the BldD ortholog, which links antibiotic synthesis to morphological differentiation in the bacterium.[7][11]
References
- 1. Erythromycin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Erythromycin - American Chemical Society [acs.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. unido.org [unido.org]
- 6. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Transcriptional Organization of the Erythromycin Biosynthetic Gene Cluster of Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saccharopolyspora erythraea - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Erythromycin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin C is a macrolide antibiotic and a minor congener produced during the fermentation of Saccharopolyspora erythraea. As an important biosynthetic intermediate and a potential impurity in commercial erythromycin preparations, a thorough understanding of its chemical structure and stereochemistry is critical for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the chemical architecture of this compound, including its macrolide core and pendant sugar moieties, with a detailed exploration of its complex stereochemistry. This document summarizes key physicochemical and spectroscopic data, outlines experimental protocols for its analysis, and provides visual representations of its structural features and analytical workflows.
Chemical Structure
This compound is a complex macrocyclic lactone, belonging to the macrolide class of antibiotics. Its structure is characterized by a 14-membered aglycone ring, known as erythronolide B, to which two deoxysugar residues are attached via glycosidic bonds. The molecular formula of this compound is C₃₆H₆₅NO₁₃, and its molecular weight is approximately 719.9 g/mol [1][2].
The core of the molecule is the erythronolide B aglycone, a 14-membered lactone ring featuring multiple hydroxyl and methyl substituents. The two sugar moieties attached to the aglycone are:
-
L-Mycarose: A neutral deoxysugar attached at the C-3 hydroxyl group of the aglycone.
-
D-Desosamine: An amino sugar, specifically a 3-(dimethylamino)-3,4,6-trideoxy-β-D-xylo-hexopyranose, linked to the C-5 hydroxyl group.
The defining structural feature that distinguishes this compound from its more abundant and clinically utilized counterpart, Erythromycin A, is the absence of a methyl group on the hydroxyl at the 3''-position of the L-mycarose sugar. In Erythromycin A, this sugar is L-cladinose, which is the 3''-O-methyl ether of L-mycarose.
IUPAC Nomenclature
The systematic IUPAC name for this compound is (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione[2].
Stereochemistry
This compound possesses a complex stereochemical landscape with 18 stereocenters, leading to a multitude of possible stereoisomers. The specific configuration of these chiral centers is crucial for its biological activity. The stereochemistry of each chiral center, as defined by the IUPAC name, is presented in the table below.
| Atom Number | Configuration |
| Aglycone Ring | |
| C2 | R |
| C3 | R |
| C4 | S |
| C5 | S |
| C6 | R |
| C7 | R |
| C8 | R |
| C10 | R |
| C11 | R |
| C12 | R |
| C13 | S |
| L-Mycarose | |
| C1'' | R |
| C2'' | R |
| C3'' | S |
| C4'' | S |
| C5'' | S |
| D-Desosamine | |
| C1' | S |
| C2' | S |
| C3' | R |
| C4' | S |
| C5' | R |
The precise arrangement of these stereocenters dictates the three-dimensional shape of the molecule, which in turn governs its binding affinity to the bacterial ribosome, the target for its antibiotic activity.
Physicochemical and Spectroscopic Data
A compilation of key physicochemical and spectroscopic parameters for this compound is provided below for easy reference and comparison.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₆H₆₅NO₁₃ | [1][2] |
| Molecular Weight | 719.9 g/mol | [1][2] |
| CAS Number | 1675-02-1 | [2] |
| Appearance | White to faint yellow powder | [3] |
| Solubility | Soluble in ethanol, methanol, DMSO, DMF. Limited solubility in water. | [4] |
| pKa | 8.8 (for the dimethylamino group) | [3] |
| Specific Rotation [α]D | -71° to -78° (c=2 in ethanol) for Erythromycin (general) | [5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound have been fully assigned in both organic (CDCl₃) and aqueous solutions. In aqueous solution, this compound exists as an equilibrium mixture of the 9-ketone and the 12,9-hemiacetal tautomers[6][7]. The detailed chemical shift assignments are crucial for structural confirmation and for studying its conformational dynamics. While the full dataset is extensive, a summary of key spectral features is presented below. For complete assignments, refer to Tyson, P., et al. (1998)[6].
| Nucleus | Key Chemical Shift Ranges (ppm) |
| ¹H NMR (in CDCl₃) | Aglycone: 0.8-5.0; L-Mycarose: 1.2-4.5; D-Desosamine: 1.1-4.3 |
| ¹³C NMR (in CDCl₃) | Carbonyls (C1, C9): ~175-220; Aglycone carbons: 10-105; L-Mycarose carbons: 15-100; D-Desosamine carbons: 20-105 |
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of this compound. The protonated molecule [M+H]⁺ is typically observed at m/z 719.3[8]. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns, including the neutral loss of the sugar moieties and fragmentation of the macrolide ring, which can be used for structural elucidation and identification of related impurities[9][10][11].
X-ray Crystallography: While high-resolution crystal structures of Erythromycin A bound to the ribosome are available (PDB ID: 1YI2), specific crystallographic data for isolated this compound is not as readily found in the public domain[12][13]. The overall conformation is expected to be similar to Erythromycin A, with the macrolide ring adopting a folded-out conformation.
Experimental Protocols
Isolation and Purification of this compound
This compound can be isolated from the fermentation broth of Saccharopolyspora erythraea or from commercial erythromycin mixtures using chromatographic techniques.
Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the crude erythromycin mixture in a suitable solvent, such as acetonitrile, and dilute with the mobile phase.
-
Chromatographic System:
-
Column: A preparative C18 reversed-phase column (e.g., Sinochrom 300A ODS-AP, 10 µm).
-
Mobile Phase: A mixture of aqueous phosphate buffer (e.g., 8.7 g/L potassium hydrogen phosphate adjusted to pH 8.2 with phosphoric acid) and acetonitrile (50:50 v/v).
-
Flow Rate: Approximately 80 mL/min for a preparative scale separation.
-
Detection: UV at 210 nm.
-
-
Fraction Collection: Collect the eluent corresponding to the retention time of this compound.
-
Post-Column Processing: The collected fraction can be further purified by applying it to a cation exchange column. After washing with water, this compound is eluted with methanol. The methanol is then evaporated to yield the purified compound.
Analytical Methods
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent.
-
Chromatographic System:
-
Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 100 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using 0.4% ammonium hydroxide in water (Mobile Phase A) and methanol (Mobile Phase B)[14].
-
Detection: UV at 215 nm[14].
-
Column Temperature: Maintained at an elevated temperature (e.g., 50 °C) to improve peak shape[8].
-
-
Data Analysis: The purity is determined by the area percentage of the this compound peak relative to the total peak area. Quantification is performed using a calibration curve prepared with a certified reference standard.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis
-
Sample Preparation: Similar to the HPLC method, with appropriate dilution for MS detection.
-
LC-MS System:
-
LC System: An HPLC or UHPLC system with a C18 reversed-phase column.
-
Mobile Phase: A volatile buffer system compatible with mass spectrometry, such as ammonium formate in water and acetonitrile[8].
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, ion trap, or time-of-flight (TOF) mass analyzer.
-
-
Data Acquisition: Acquire data in full scan mode to detect all ions and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of this compound and its related substances.
Visualizations
Chemical Structure of this compound
Caption: Hierarchical structure of this compound.
Structural Comparison of Erythromycins A, B, and C
Caption: Key structural differences between major erythromycins.
Experimental Workflow for HPLC Analysis of this compound
Caption: A typical workflow for the HPLC analysis of this compound.
Conclusion
This compound, while a minor component of the erythromycin complex, holds significant importance in the study of macrolide biosynthesis and as a reference standard in the quality control of erythromycin-based active pharmaceutical ingredients. Its intricate chemical structure and stereochemistry have been well-characterized through a combination of spectroscopic and chromatographic techniques. This guide provides a consolidated resource for professionals in the pharmaceutical sciences, offering a detailed overview of its structural features, key analytical data, and established experimental protocols to aid in its identification, quantification, and further research. A comprehensive understanding of this compound is essential for the development of robust analytical methods and for ensuring the quality and safety of erythromycin-containing products.
References
- 1. invivochem.com [invivochem.com]
- 2. This compound | C36H65NO13 | CID 83933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Erythromycin CAS#: 114-07-8 [m.chemicalbook.com]
- 4. glpbio.com [glpbio.com]
- 5. ERYTHROMYCIN [sdfine.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Solution Structure and Assignments of the 1H and 13C NMR Spectra of this compound in Organic and Aqueous Solution - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Erythromycin C Biosynthetic Pathway and its Precursor Molecules
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Erythromycin C, a significant macrolide antibiotic. It details the precursor molecules, enzymatic conversions, and genetic underpinnings of its synthesis. The guide includes structured quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for research and development applications.
Core Biosynthetic Pathway of Erythromycin
Erythromycin biosynthesis is a complex process orchestrated by a series of enzymes encoded by the ery gene cluster, most notably studied in the bacterium Saccharopolyspora erythraea. The pathway can be divided into two major phases: the formation of the macrolactone core and the subsequent post-polyketide synthase (PKS) modifications.
Assembly of the Macrolactone Core: 6-Deoxyerythronolide B
The biosynthesis begins with the creation of the 14-membered macrolactone ring, 6-deoxyerythronolide B (6-dEB). This process is catalyzed by a large, modular Type I polyketide synthase (PKS) known as 6-deoxyerythronolide B synthase (DEBS). DEBS consists of three large multienzyme proteins (DEBS1, DEBS2, and DEBS3), encoded by the eryA genes. The synthesis starts with a propionyl-CoA starter unit, followed by six successive condensations with (2S)-methylmalonyl-CoA extender units.
Post-PKS Modifications: The Path to this compound
Following the creation of 6-dEB, a series of tailoring reactions occur, including hydroxylations and glycosylations, to yield the various erythromycin congeners. The direct precursor to this compound is Erythromycin D.
The key steps are as follows:
-
C-6 Hydroxylation: The first tailoring step is the hydroxylation of 6-dEB at the C-6 position by the cytochrome P450 monooxygenase EryF, producing erythronolide B (EB).
-
First Glycosylation: The enzyme EryBV, a glycosyltransferase, attaches the deoxysugar L-mycarose to the C-3 hydroxyl group of EB, forming 3-O-α-mycarosylerythronolide B (MEB).
-
Second Glycosylation: A second glycosyltransferase, EryCIII, attaches the deoxyamino sugar D-desosamine to the C-5 hydroxyl group of MEB. This reaction yields Erythromycin D .
-
C-12 Hydroxylation: This is the crucial step for the formation of this compound. The cytochrome P450 hydroxylase, EryK , catalyzes the stereospecific hydroxylation of Erythromycin D at the C-12 position to produce This compound .[1]
This compound is a branch point in the pathway. It can be further methylated by the enzyme EryG to produce the most clinically prevalent form, Erythromycin A. Alternatively, Erythromycin D can be methylated by EryG to form Erythromycin B, which is a poor substrate for the EryK hydroxylase.[2]
Caption: The biosynthetic pathway from precursors to this compound and A.
Quantitative Data Summary
This section summarizes key quantitative data related to the biosynthesis of erythromycins.
Table 1: Key Molecules and Genetic Loci
| Molecule/Enzyme | Abbreviation | Role / Function | Genetic Locus |
| 6-Deoxyerythronolide B Synthase | DEBS | Polyketide synthase, forms macrolactone core | eryA |
| C6-Hydroxylase | EryF | Hydroxylates 6-dEB to form EB | eryF |
| L-Mycarosyltransferase | EryBV | Attaches L-mycarose to EB | eryB region |
| D-Desosaminyltransferase | EryCIII | Attaches D-desosamine to MEB | eryC region |
| C12-Hydroxylase | EryK | Hydroxylates Erythromycin D to this compound | eryK |
| C3'-O-Methyltransferase | EryG | Methylates this compound/D to Erythromycin A/B | eryG |
| Erythromycin D | EryD | Direct precursor to this compound | N/A |
| This compound | EryC | Target molecule, precursor to Erythromycin A | N/A |
Table 2: Production Titers and Enzyme Selectivity
| Parameter | Organism/System | Value | Reference |
| This compound Titer | E. coli (Heterologous Expression) | 0.4 mg/L | [3][4] |
| Erythromycin D Titer | E. coli (Heterologous Expression) | 0.5 mg/L | [3][4] |
| Total Erythromycin Titer | S. erythraea (Optimized Fermentation) | 512 mg/L | [5] |
| Substrate Preference of EryK | In vitro enzyme assay | 1200-1900 fold preference for Erythromycin D over Erythromycin B | [2] |
Experimental Protocols
Detailed methodologies are crucial for the study and manipulation of biosynthetic pathways. Below are representative protocols for the heterologous production of this compound and the analysis of key enzymatic steps.
Heterologous Production of this compound in E. coli
This protocol outlines the key steps for reconstituting the this compound biosynthetic pathway in an E. coli host, a common strategy for pathway engineering and production of analogs.
Caption: Workflow for heterologous production of this compound in E. coli.
Methodology:
-
Gene Cluster Cloning:
-
The biosynthetic genes (eryA, eryF, eryB genes, eryC genes, and eryK) are isolated from the genomic DNA of Saccharopolyspora erythraea.
-
Genes are cloned into a series of compatible E. coli expression plasmids, often under the control of an inducible promoter like T7. Multiple genes are typically assembled into synthetic operons to ensure coordinated expression.
-
-
Host Strain Transformation:
-
The engineered plasmids are transformed into a suitable E. coli expression host (e.g., BAP1), which is often engineered to provide the necessary propionyl-CoA and methylmalonyl-CoA precursors.
-
-
Culture and Induction:
-
A single colony is used to inoculate a starter culture (e.g., in Luria-Bertani broth with appropriate antibiotics) and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger production culture, which is grown at 37°C to an OD600 of 0.6-0.8.
-
The culture temperature is reduced to 22°C. Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG). The medium is supplemented with a precursor like sodium propionate.
-
-
Extraction and Analysis:
-
After 48-72 hours of incubation, the culture is harvested. The broth is typically extracted with an organic solvent such as ethyl acetate at an alkaline pH.
-
The organic layer is collected, dried (e.g., with anhydrous sodium sulfate), and evaporated to dryness.
-
The residue is redissolved in methanol for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound.
-
In Vitro Assay of EryK C12-Hydroxylase Activity
This protocol describes a method to measure the enzymatic activity of EryK, the P450 monooxygenase that converts Erythromycin D to this compound. The assay relies on the heterologous expression and purification of EryK and its redox partners.
Methodology:
-
Protein Expression and Purification:
-
The eryK gene is cloned into an expression vector (e.g., pET-28a) and transformed into E. coli BL21(DE3).
-
The protein is overexpressed as insoluble inclusion bodies.
-
Inclusion bodies are harvested, solubilized with a denaturant (e.g., 6 M guanidine HCl), and the EryK protein is refolded by rapid dilution into a refolding buffer containing heme and L-arginine.
-
The reconstituted, active holo-EryK is purified using chromatography techniques (e.g., ion exchange).
-
The necessary redox partners for P450 activity (a ferredoxin and a ferredoxin reductase) must also be expressed and purified.
-
-
Enzyme Activity Assay:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Components:
-
Purified, reconstituted EryK (e.g., 1-2 µM)
-
Purified redox partners (ferredoxin and ferredoxin reductase)
-
Erythromycin D substrate (dissolved in a minimal amount of DMSO, final concentrations ranging from 10 µM to 500 µM for kinetic analysis)
-
An NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
-
Procedure:
-
Combine the enzyme, redox partners, and substrate in the reaction buffer and pre-incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Quench the reaction by adding an equal volume of cold acetonitrile or by acidification.
-
Centrifuge the mixture to pellet the precipitated protein.
-
-
-
Product Analysis:
-
The supernatant is collected and analyzed by reverse-phase HPLC or LC-MS.
-
The conversion of Erythromycin D to this compound is monitored. The product (this compound) can be quantified by comparing its peak area to a standard curve of a known concentration.
-
For kinetic analysis, initial velocities are measured at various substrate concentrations and the data are fitted to the Michaelis-Menten equation to determine Km and kcat.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Overproduction and characterization of the this compound-12 hydroxylase, EryK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the eryG Gene in the Final Step of Erythromycin A Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erythromycin A is a clinically vital macrolide antibiotic produced by the soil bacterium Saccharopolyspora erythraea. Its complex biosynthesis involves a series of post-polyketide synthase modifications to the macrolactone core. The final, critical step in this pathway—the conversion of the less potent Erythromycin C to the highly active Erythromycin A—is catalyzed by the enzyme encoded by the eryG gene. This guide provides an in-depth technical overview of the eryG gene, its protein product, its biochemical function, and the experimental protocols used to characterize its role. Understanding the function and regulation of eryG is paramount for industrial strain improvement, yield optimization, and the generation of novel erythromycin analogs through synthetic biology.
Biochemical Function of the EryG Gene Product
The eryG gene encodes the enzyme Erythromycin 3''-O-methyltransferase (EC 2.1.1.254).[1] This enzyme belongs to the family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, which are responsible for a wide array of methylation reactions in biological systems.
The primary role of EryG is to catalyze the regiospecific methylation of the 3''-hydroxyl group on the L-mycarose sugar moiety of this compound. This single methylation event converts this compound into Erythromycin A, the most biologically potent form of the antibiotic. The reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl donor, which is converted to S-adenosyl-L-homocysteine (SAH) in the process.[1]
The catalyzed reaction is as follows: S-adenosyl-L-methionine + this compound ⇌ S-adenosyl-L-homocysteine + Erythromycin A[1]
Additionally, the EryG enzyme exhibits substrate flexibility and can also catalyze the methylation of Erythromycin D to produce Erythromycin B.[1][2]
S-adenosyl-L-methionine + Erythromycin D ⇌ S-adenosyl-L-homocysteine + Erythromycin B[2]
This dual activity positions EryG at a crucial bifurcation point in the terminal steps of erythromycin biosynthesis.
Erythromycin Biosynthesis: The Terminal Steps
The EryG-catalyzed reaction is the final step in a series of modifications to the erythromycin precursor, Erythromycin D. The enzyme EryK, a P450 hydroxylase, first converts Erythromycin D to this compound. EryG then acts on this compound. However, EryG can also directly compete for the Erythromycin D substrate, leading to the formation of Erythromycin B, a shunt metabolite. The overexpression of eryG is therefore critical to channel the flux towards the more potent Erythromycin A.
Quantitative Data: Impact of eryG on Erythromycin Production
Genetic manipulation of the eryG gene in Saccharopolyspora erythraea has a profound impact on the final titer and composition of erythromycin congeners. Studies involving gene knockout and overexpression demonstrate its critical role in maximizing Erythromycin A production.
Table 1: Erythromycin Production in eryG and eryK Knockout Mutants
This table summarizes the final erythromycin titers in an industrial S. erythraea strain (HL3168 E3) and its mutants where eryG, eryK, or both have been inactivated.
| Strain | Genotype | Erythromycin A (g/L) | Erythromycin B (g/L) | This compound (g/L) | Erythromycin D (g/L) |
| HL3168 E3 | Wild Type | ~3.36 | ~0.91 | ~0.26 | Not reported |
| QL-G | eryG knockout | Not detected | Not detected | 2.48 | 0.67 |
| QL-K | eryK knockout | Not detected | 1.70 | Not detected | 0.10 |
| QL-KG | eryK & eryG knockout | Not detected | Not detected | Not detected | 2.15 |
| Data sourced from a study by Qiu et al.[3] |
As the data shows, inactivation of eryG completely abolishes the production of Erythromycin A and B, leading to a significant accumulation of its direct precursor, this compound.[3]
Table 2: Effect of eryG Overexpression on Erythromycin A Production
This table shows the effect of introducing additional copies of eryK and eryG into the S. erythraea HL3168 E3 strain to improve the conversion efficiency to Erythromycin A.
| Strain | Genotype Modification | Total Erythromycin Titer (U/mL) | Er-A / (Er-B + Er-C) Ratio |
| ZL1001 | +1 eryK copy | 3,467 | 3.5 : 1 |
| ZL1002 | +1 eryK & +1 eryG copy | 3,755 | 11.2 : 1 |
| ZL1004 | +2 eryK & +1 eryG copy | 4,083 | 45.2 : 1 |
| Data adapted from a study by Zhang et al.[4][5] |
Increasing the gene dosage of eryG alongside eryK dramatically shifts the product profile towards Erythromycin A, nearly eliminating the less-desired byproducts Erythromycin B and C and increasing the total antibiotic titer by approximately 25%.[4][5]
Enzyme Kinetic Parameters
To date, specific Michaelis-Menten kinetic parameters (Km, kcat, Vmax) for the EryG enzyme with its substrates (this compound and D) have not been extensively reported in peer-reviewed literature. However, fermentation data strongly suggests that the enzyme is highly efficient, as overexpression leads to near-complete conversion of this compound to Erythromycin A.[4][5] Determining these parameters would be a valuable contribution to the field.
Experimental Protocols
The following sections provide detailed methodologies for the study of the eryG gene and its protein product.
Protocol 1: Cloning and Expression of eryG in E. coli
This protocol is based on the original report of eryG cloning and expression.[6][7][8]
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from Saccharopolyspora erythraea (e.g., ATCC 11635) using a standard actinomycete DNA extraction protocol.
-
PCR Amplification: Design PCR primers to amplify the ~900 bp coding sequence of the eryG gene. Incorporate restriction sites (e.g., NdeI and HindIII) into the primers for directional cloning into an expression vector.
-
Vector Preparation: Digest a suitable E. coli expression vector, such as pET-28a(+) (which adds a cleavable N-terminal His6-tag), with the corresponding restriction enzymes (NdeI and HindIII). Dephosphorylate the vector to prevent self-ligation.
-
Ligation: Ligate the purified PCR product with the prepared expression vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into a competent E. coli strain suitable for cloning (e.g., DH5α). Plate on LB agar containing the appropriate antibiotic (e.g., kanamycin for pET-28a).
-
Screening and Sequencing: Screen colonies by colony PCR and restriction digest of plasmid DNA to confirm the presence and orientation of the insert. Verify the sequence of the cloned eryG gene by Sanger sequencing.
-
Protein Expression: Transform the confirmed plasmid into an expression host strain (e.g., E. coli BL21(DE3)). a. Grow a 1 L culture in LB medium with kanamycin at 37°C to an OD600 of 0.6-0.8. b. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. c. Reduce the temperature to 18-25°C and continue shaking for 16-20 hours to enhance soluble protein expression.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The resulting cell pellet can be stored at -80°C.
Protocol 2: Purification of Recombinant EryG Protein
This protocol describes the purification of a His6-tagged EryG protein from the E. coli cell pellet.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Lyse the cells using sonication on ice or a French press.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography: a. Equilibrate a 5 mL Ni-NTA affinity column with Lysis Buffer. b. Load the clarified lysate onto the column at a flow rate of 1 mL/min. c. Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM imidazole, 1 mM DTT). d. Elute the EryG protein with 5 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT). Collect 1 mL fractions.
-
Purity Analysis: Analyze the eluted fractions by SDS-PAGE to identify those containing pure EryG protein and assess purity.
-
Buffer Exchange (Optional): Pool the purest fractions and perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.
-
Concentration and Storage: Concentrate the protein using a centrifugal filter unit. Determine the final protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot the purified protein and store at -80°C.
Protocol 3: Erythromycin O-Methyltransferase Enzyme Assay
This assay measures the conversion of this compound to Erythromycin A.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
5 mM MgCl₂
-
1 mM DTT
-
2 mM S-adenosyl-L-methionine (SAM)
-
200 µM this compound (substrate)
-
1-5 µg of purified EryG enzyme
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Reaction Quenching: Stop the reaction by adding an equal volume (100 µL) of ice-cold acetonitrile or methanol. This will precipitate the enzyme.
-
Sample Preparation for HPLC: Centrifuge the quenched reaction at 13,000 x g for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
-
Controls: Run parallel reactions including a no-enzyme control (to check for non-enzymatic conversion) and a no-substrate control (to confirm the absence of contaminating erythromycins).
Protocol 4: Product Analysis by HPLC
This HPLC method can be used to separate and quantify Erythromycin A, B, C, and D.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 30 mM Ammonium Acetate, pH 4.8.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient:
-
0-15 min: 38% B (isocratic)
-
15-16 min: 38% to 90% B (linear gradient)
-
16-20 min: 90% B (isocratic)
-
20-21 min: 90% to 38% B (linear gradient)
-
21-25 min: 38% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 215 nm.[9]
-
Injection Volume: 20 µL.
-
Quantification: Create a standard curve for Erythromycin A and this compound using standards of known concentrations. Calculate the amount of product formed and substrate consumed in the enzymatic assay by comparing peak areas to the standard curves.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of the EryG enzyme, from the gene to the final activity assay.
Conclusion
The eryG gene and its product, Erythromycin 3''-O-methyltransferase, are indispensable for the efficient biosynthesis of Erythromycin A. The enzyme's role in the terminal methylation step directly dictates the potency of the final antibiotic mixture produced by Saccharopolyspora erythraea. As demonstrated by quantitative fermentation data, modulating the expression of eryG is a powerful strategy for industrial strain improvement, allowing for the near-complete conversion of precursors into the desired final product. The detailed protocols provided herein offer a robust framework for researchers to further investigate this critical enzyme, paving the way for deeper biochemical understanding, the development of more efficient production processes, and the engineered biosynthesis of novel macrolide antibiotics.
References
- 1. Erythromycin 3''-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Knocking out of tailoring genes eryK and eryG in an industrial erythromycin-producing strain of Saccharopolyspora erythraea leading to overproduction of erythromycin B, C and D at different conversion ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic Modulation of the Overexpression of Tailoring Genes eryK and eryG Leading to the Improvement of Erythromycin A Purity and Production in Saccharopolyspora erythraea Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mutation and cloning of eryG, the structural gene for erythromycin O-methyltransferase from Saccharopolyspora erythraea, and expression of eryG in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mutation and cloning of eryG, the structural gene for erythromycin O-methyltransferase from Saccharopolyspora erythraea, and expression of eryG in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antibacterial Spectrum and MIC Values of Erythromycin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial properties of Erythromycin C, a lesser-known macrolide antibiotic. The document details its antibacterial spectrum and, where available, its Minimum Inhibitory Concentration (MIC) values against a range of clinically relevant bacteria. Furthermore, it outlines the standardized experimental protocols for determining these values and illustrates the fundamental mechanism of action and experimental workflows through detailed diagrams.
Introduction to this compound
Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The fermentation process yields a complex of closely related compounds, primarily Erythromycin A, B, C, and D. Erythromycin A is the most abundant and clinically utilized component. This compound is a minor, naturally occurring analogue that differs from Erythromycin A by the absence of a methyl group on the cladinose sugar. This structural difference significantly impacts its antibacterial potency. Generally, this compound exhibits a narrower spectrum of activity and is considerably less active than Erythromycin A and B[1].
Antibacterial Spectrum and MIC Values
The antibacterial activity of this compound is primarily directed against Gram-positive bacteria, with limited to no significant activity against most Gram-negative organisms[2][3]. Research comparing the different erythromycin congeners has consistently shown that this compound possesses roughly half the in vitro activity of Erythromycin A[2][3].
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species as determined by standardized methods. For comparative purposes, MIC values for Erythromycin A are also included where data is available from the same studies.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | This compound MIC (µg/mL) | Erythromycin A MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | >128 | 0.25 |
| Staphylococcus aureus | Clinical Isolate 1 | >128 | 0.5 |
| Staphylococcus epidermidis | ATCC 12228 | >128 | 0.25 |
| Streptococcus pyogenes | ATCC 19615 | 0.12 | 0.03 |
| Streptococcus pneumoniae | ATCC 6303 | 0.06 | 0.015 |
| Bacillus subtilis | ATCC 6633 | 0.12 | 0.03 |
| Micrococcus luteus | ATCC 9341 | 0.06 | 0.015 |
Data extracted from Kibwage et al., 1985. The study notes that MICs were determined using an agar dilution method.
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | This compound MIC (µg/mL) | Erythromycin A MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | >128 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | >128 |
| Haemophilus influenzae | Clinical Isolate | >32 | 8 |
| Neisseria gonorrhoeae | Clinical Isolate | 1 | 0.25 |
Data extracted from Kibwage et al., 1985 and other comparative studies. The general inactivity against Enterobacteriaceae is a hallmark of erythromycins.
Mechanism of Action
This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. The molecule diffuses through the bacterial cell membrane and binds to the 50S subunit of the bacterial ribosome. This binding occurs within the polypeptide exit tunnel, near the peptidyl transferase center. By physically obstructing the tunnel, erythromycin blocks the elongation of the nascent polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth. This mechanism is selective for bacterial ribosomes, as mammalian ribosomes have a different structure (60S and 40S subunits) and lack the specific binding site for macrolides.
References
- 1. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Erythromycin C: A Natural Intermediate in Macrolide Biosynthesis - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin, a clinically significant macrolide antibiotic, is a secondary metabolite produced by the soil bacterium Saccharopolyspora erythraea. Its biosynthesis is a complex process involving a modular polyketide synthase (PKS) and a series of post-PKS modifications. Erythromycin C is a crucial, naturally occurring intermediate in this pathway, representing a key branch point leading to the production of the most potent congener, Erythromycin A. This technical guide provides a comprehensive overview of the role of this compound in macrolide biosynthesis, detailing the enzymatic steps involved in its formation and subsequent conversion. It includes a compilation of available quantitative data, detailed experimental protocols for the study of this pathway, and visualizations of the key biosynthetic and regulatory pathways.
The Erythromycin Biosynthetic Pathway: A Central Role for this compound
The biosynthesis of erythromycins begins with the assembly of the 14-membered macrolactone ring, 6-deoxyerythronolide B (6-dEB), by a large, multifunctional enzyme complex known as 6-deoxyerythronolide B synthase (DEBS).[1][2] Following the synthesis of 6-dEB, a series of post-PKS modifications, including hydroxylations and glycosylations, lead to the various erythromycin congeners.[3][4][5]
The formation of this compound is a critical step in the pathway leading to Erythromycin A. The immediate precursor to this compound is Erythromycin D. The conversion of Erythromycin D to this compound is catalyzed by the cytochrome P450 monooxygenase, EryK, which specifically hydroxylates the C-12 position of the macrolide ring.[3][6][7]
This compound then serves as the direct substrate for the S-adenosyl-L-methionine-dependent O-methyltransferase, EryG, which methylates the hydroxyl group of the L-cladinose sugar to produce Erythromycin A.[3][6] The biosynthetic relationship between these key intermediates is depicted below.
Biosynthetic Pathway Diagram
Caption: Biosynthetic pathway of Erythromycin A, highlighting the role of this compound.
Quantitative Data on this compound Biosynthesis
The efficiency of the enzymatic conversions in the erythromycin pathway is critical for determining the final yield of the desired product, Erythromycin A. The enzyme EryK exhibits a strong substrate preference, which significantly influences the metabolic flux through the this compound intermediate.
| Enzyme | Substrate | Product | Kinetic Parameter | Value | Reference |
| EryK | Erythromycin D | This compound | Substrate Preference | 1200-1900 fold higher for Erythromycin D over Erythromycin B | [1][7][8] |
| kcat/Km (relative) | ~1 | Inferred from substrate preference | |||
| Erythromycin B | Erythromycin A | kcat/Km (relative) | ~0.0005 - 0.0008 | Inferred from substrate preference | |
| EryG | This compound | Erythromycin A | - | - | Data not available in searches |
| Erythromycin D | Erythromycin B | - | - | Data not available in searches |
Note: Specific Km and kcat values for EryK with Erythromycin D were not available in the searched literature. The table reflects the reported substrate preference.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Heterologous Expression and Purification of EryK
This protocol describes the overexpression of the eryK gene in Escherichia coli and subsequent purification of the EryK protein.
1. Gene Cloning and Expression Vector Construction:
- Amplify the eryK coding sequence from Saccharopolyspora erythraea genomic DNA using PCR with primers containing appropriate restriction sites.
- Ligate the digested PCR product into a suitable expression vector (e.g., pET series) containing an N-terminal polyhistidine (His6) tag for affinity purification.
- Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and verify the sequence of the insert.
2. Protein Expression:
- Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).
- Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elute the His6-tagged EryK protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Analyze the purified protein by SDS-PAGE.
- For further purification, perform size-exclusion chromatography.
In Vitro EryK Enzyme Assay
This protocol outlines a method to determine the enzymatic activity of purified EryK.
1. Reaction Components:
- EryK Enzyme: Purified EryK protein.
- Substrate: Erythromycin D dissolved in a suitable solvent (e.g., DMSO).
- Electron Transfer System: A system to provide electrons to the P450 enzyme, such as spinach ferredoxin and ferredoxin-NADP+ reductase.
- NADPH Generating System: Glucose-6-phosphate and glucose-6-phosphate dehydrogenase to regenerate NADPH.
- Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5.
2. Reaction Setup (example):
- In a total volume of 200 µL, combine:
- 50 mM Tris-HCl, pH 7.5
- 100 µM Erythromycin D
- 1 µM EryK
- 2 µM spinach ferredoxin
- 0.2 U/mL ferredoxin-NADP+ reductase
- 1 mM NADP+
- 10 mM glucose-6-phosphate
- 1 U/mL glucose-6-phosphate dehydrogenase
- Initiate the reaction by adding the NADPH generating system.
3. Incubation and Termination:
- Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation.
4. Product Analysis:
- Centrifuge the terminated reaction to precipitate the protein.
- Analyze the supernatant for the presence of this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with a phosphate buffer).
- Monitor the elution profile at a wavelength of approximately 205-215 nm.
- Quantify the amount of this compound produced by comparing the peak area to a standard curve of known this compound concentrations.
Gene Knockout in Saccharopolyspora erythraea using CRISPR-Cas9
This protocol provides a general workflow for deleting the eryK gene in S. erythraea.
1. Design and Construction of the CRISPR-Cas9 Plasmid:
- Design a single guide RNA (sgRNA) targeting a specific 20-bp sequence within the eryK gene.
- Synthesize the sgRNA and clone it into a CRISPR-Cas9 vector suitable for S. erythraea, which typically includes the Cas9 nuclease gene under a suitable promoter.
- Construct a donor DNA template containing approximately 1 kb homology arms flanking the eryK gene, but with the eryK coding sequence deleted.
2. Transformation of S. erythraea:
- Introduce the CRISPR-Cas9 plasmid and the donor DNA template into S. erythraea protoplasts via polyethylene glycol (PEG)-mediated transformation or by conjugation from an E. coli donor strain.
3. Selection and Screening of Mutants:
- Plate the transformed cells on a selective medium to isolate transformants containing the CRISPR-Cas9 plasmid.
- Screen individual colonies by PCR using primers that flank the eryK gene to identify colonies where the gene has been deleted (indicated by a smaller PCR product).
- Confirm the gene deletion by Sanger sequencing of the PCR product.
4. Curing of the CRISPR-Cas9 Plasmid:
- Culture the confirmed mutant strain in a non-selective medium to promote the loss of the CRISPR-Cas9 plasmid.
- Screen for colonies that have lost the plasmid by replica plating onto selective and non-selective media.
Signaling Pathways and Experimental Workflows
The biosynthesis of erythromycin is tightly regulated. The developmental regulator BldD plays a key role in controlling the expression of the ery gene cluster in response to nutritional cues.
BldD Regulatory Pathway
Caption: Regulatory cascade showing BldD activation of erythromycin biosynthesis.
Experimental Workflow for Analyzing EryK Function
Caption: Workflow for characterizing the in vivo function of EryK.
Conclusion
This compound is a pivotal intermediate in the biosynthesis of erythromycin A. The enzyme EryK, which catalyzes its formation from Erythromycin D, demonstrates a high degree of substrate specificity, thereby channeling the metabolic flux towards the production of Erythromycin A. Understanding the kinetics and regulation of this step is essential for rational strain improvement strategies aimed at increasing the yield of this valuable antibiotic. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the intricacies of macrolide biosynthesis and to engineer more efficient production hosts.
References
- 1. The BldD Protein from Streptomyces coelicolor Is a DNA-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. desy.de [desy.de]
- 3. DEVELOPMENT AND VALIDATION OF THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF ERYTHROMYCIN IN DERMO-PREPARATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ld.ru [ld.ru]
- 5. CRISPR/Cas9-Mediated Promoter Engineering in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. licorbio.com [licorbio.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Biological Activity of Erythromycin C and Its Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Erythromycin C and its associated impurities. Erythromycin, a widely used macrolide antibiotic, is a complex fermentation product that includes the primary active component, Erythromycin A, along with several structurally related substances, such as Erythromycin B and C. As minor components and potential impurities in pharmaceutical preparations, understanding the biological profile of these related substances is crucial for drug development, quality control, and ensuring therapeutic efficacy and safety.
Antibacterial Activity
Erythromycin and its related compounds exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through reversible binding to the 50S subunit of the bacterial ribosome, which in turn inhibits the translocation step of protein synthesis. This mechanism of action is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria rather than directly killing them.
The antibacterial spectrum of erythromycins is predominantly directed against Gram-positive bacteria, with some activity against select Gram-negative organisms. Standard-grade erythromycin is a mixture of erythromycins A, B, C, and D. Erythromycin A is the most potent of these, followed by Erythromycin B. This compound and D exhibit approximately half the antibacterial activity of Erythromycin A.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Erythromycin A and C
| Bacterial Strain | Erythromycin A MIC (µg/mL) | This compound MIC (µg/mL) - Estimated |
| Staphylococcus aureus | 0.023 - 1024 | ~0.046 - 2048 |
| Streptococcus pyogenes | 0.004 - 256 | ~0.008 - 512 |
| Haemophilus influenzae | 0.015 - 256 | ~0.03 - 512 |
| Corynebacterium minutissimum | 0.015 - 64 | ~0.03 - 128 |
Note: The MIC values for this compound are estimated based on the finding that it has approximately half the activity of Erythromycin A. Actual values may vary depending on the specific strain and testing conditions.
Cytotoxicity Profile
The cytotoxic potential of erythromycin and its impurities is a critical consideration in drug safety assessment. In general, erythromycin base demonstrates low cytotoxicity to human cell lines. One study comparing various macrolides found that erythromycin base was among the least toxic to a human liver cell line.
While specific quantitative cytotoxicity data for this compound and its common degradation products (e.g., anhydroerythromycin A, N-demethylerythromycin A) is not extensively available in the public domain, it is understood that degradation products can exhibit different toxicity profiles. For instance, anhydroerythromycin A, formed under acidic conditions, is an inactive and more toxic form of the drug.
Table 2: Cytotoxicity Data for Erythromycin (Illustrative)
| Compound | Cell Line | Assay | Endpoint | Result (e.g., IC50 in µM) |
| Erythromycin A | Human Liver Cells (Chang) | MTT | Cell Viability | Low cytotoxicity observed |
| This compound | (Data not available) | |||
| Anhydroerythromycin A | (Data not available) | |||
| N-demethylerythromycin A | (Data not available) |
This table illustrates the type of data required for a comprehensive understanding. Further research is needed to populate the specific values for this compound and its impurities.
Immunomodulatory Effects and Signaling Pathways
Beyond their antibacterial action, macrolides like erythromycin are known to possess significant immunomodulatory and anti-inflammatory properties. These effects are independent of their antimicrobial activity and are a key area of research. The primary mechanisms involve the modulation of key inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
By inhibiting these pathways, erythromycin can suppress the production of pro-inflammatory cytokines such as IL-1, IL-6, and IL-8, and tumor necrosis factor-alpha (TNF-α). This leads to a dampening of the inflammatory response.
Diagram 1: Erythromycin's Impact on the NF-κB Signaling Pathway
Caption: Erythromycin inhibits the transactivation of NF-κB, a key regulator of pro-inflammatory gene expression.
Diagram 2: Erythromycin's Influence on the MAPK Signaling Pathway
Caption: Erythromycin can inhibit the phosphorylation of ERK in the MAPK signaling cascade.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized method for determining the MIC of a substance against a specific bacterium.
Diagram 3: Workflow for Broth Microdilution MIC Assay
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Methodology:
-
Preparation of Antimicrobial Solution: Prepare a stock solution of this compound or its impurity in a suitable solvent. Further dilute in the appropriate broth (e.g., Mueller-Hinton Broth) to twice the highest concentration to be tested.
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to all wells. Add 100 µL of the 2x antimicrobial solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final antimicrobial concentrations.
-
Incubation: Incubate the plate at 37°C for 16-20 hours in an ambient air incubator.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Assessment of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Diagram 4: Workflow for MTT Cytotoxicity Assay
Caption: General workflow for assessing the cytotoxicity of a compound using the MTT assay.
Methodology:
-
Cell Seeding: Seed a suitable human cell line (e.g., HepG2 for liver toxicity) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Prepare serial dilutions of this compound or its impurities in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. The amount of formazan produced is proportional to the number of viable cells.
Conclusion
This compound, a common impurity in erythromycin preparations, exhibits a reduced but still significant antibacterial activity compared to Erythromycin A. A thorough understanding of its biological profile, as well as that of other related impurities and degradation products, is essential for the development of safe and effective erythromycin-based therapeutics. The immunomodulatory effects of erythromycins, mediated through the NF-κB and MAPK signaling pathways, represent a promising area for further investigation, potentially leading to new therapeutic applications beyond their antimicrobial use. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of the biological activity of this compound and its impurities. Further research is warranted to generate more comprehensive quantitative data on the antibacterial and cytotoxic profiles of these compounds.
The Natural Occurrence of Erythromycin C in Fermentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin, a cornerstone of macrolide antibiotics, is a complex mixture of structurally related compounds produced during fermentation by the bacterium Saccharopolyspora erythraea. While Erythromycin A is the most clinically significant and abundant component, the presence and concentration of other variants, such as Erythromycin C, are critical parameters that influence downstream processing, product purity, and overall yield. This technical guide provides an in-depth exploration of the natural occurrence of this compound in fermentation products, detailing its biosynthetic origins, factors influencing its production, and the analytical methodologies for its quantification.
Introduction: The Erythromycin Complex
Erythromycin is not a single molecular entity but a group of closely related macrolides, primarily Erythromycin A, B, C, and D.[1][2][3] These compounds share a common 14-membered lactone ring and are differentiated by substitutions at specific positions.[4] Erythromycin A is the most potent and desired product, with Erythromycin B and C being significant co-produced variants.[1][2] The relative proportions of these erythromycins are influenced by the producing strain and fermentation conditions.[2] this compound, in particular, is a key intermediate in the biosynthesis of Erythromycin A and its presence in the fermentation broth is a crucial indicator of the efficiency of the final methylation step.[5][6] It is also reported to have higher toxicity compared to Erythromycin A, necessitating its removal during purification.[5]
Biosynthesis of this compound
The biosynthesis of erythromycins is a complex process orchestrated by a series of enzymes encoded by the ery gene cluster in Saccharopolyspora erythraea.[5][7][8] The pathway begins with the assembly of the polyketide backbone, 6-deoxyerythronolide B (6-dEB), by a large enzyme complex called polyketide synthase (PKS).[5]
Subsequent post-PKS modifications lead to the formation of the various erythromycin congeners. Erythromycin D is a key branch-point intermediate. The enzyme EryK, a P450 hydroxylase, catalyzes the C12-hydroxylation of Erythromycin D to produce this compound.[5][9] In a competing reaction, the enzyme EryG, a methyltransferase, can methylate Erythromycin D to form Erythromycin B.[5] Finally, Erythromycin A is synthesized through the methylation of this compound by EryG or the C12-hydroxylation of Erythromycin B by EryK.[5][6]
Biosynthetic Pathway of this compound
References
- 1. Erythromycin - Wikipedia [en.wikipedia.org]
- 2. unido.org [unido.org]
- 3. mdpi.com [mdpi.com]
- 4. Erythromycin- Structure and Production | PPTX [slideshare.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Saccharopolyspora erythraea - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Formula and Exact Mass of Erythromycin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular formula and exact mass of Erythromycin C, a minor co-metabolite of erythromycin. The document details the precise physicochemical properties and outlines the experimental methodology for their determination using high-resolution mass spectrometry (HRMS), a critical technique in modern analytical chemistry and drug development.
Physicochemical Properties of this compound
This compound is a macrolide antibiotic and an intermediate in the biosynthesis of Erythromycin A.[1][2] Its accurate characterization is crucial for research, quality control, and impurity profiling in pharmaceutical preparations. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₆H₆₅NO₁₃ | [1][3][4][5] |
| Molecular Weight (Average) | 719.9 g/mol | [3][4][5] |
| Monoisotopic (Exact) Mass | 719.44559113 Da |
Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry (HRMS)
The determination of the exact mass of a molecule is fundamental to elucidating its elemental composition. High-resolution mass spectrometry is the definitive technique for this purpose, offering high accuracy and resolution.[6] Instruments such as Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can achieve mass accuracies of less than 5 ppm, enabling the confident assignment of a molecular formula.
The following protocol outlines the steps for the determination of the exact mass of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
2.1.1. Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of pure this compound standard and dissolve it in 1 mL of a suitable HPLC-grade solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a final concentration suitable for ESI-MS analysis, typically in the range of 1-10 µg/mL.
-
Purity Check: It is recommended to confirm the purity of the sample using methods such as NMR or a preliminary low-resolution MS analysis.
2.1.2. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Analysis
-
Chromatographic Separation (Optional but Recommended):
-
Column: A C18 reversed-phase column is suitable for separating macrolides.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL of the working solution.
-
-
Mass Spectrometer Parameters (Example for a Q-TOF):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for macrolides to generate the protonated molecule [M+H]⁺.
-
Capillary Voltage: 3.0-4.0 kV.
-
Sampling Cone Voltage: 20-40 V.
-
Source Temperature: 100-120 °C.
-
Desolvation Gas (Nitrogen) Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-450 °C.
-
Mass Range: Scan from m/z 100 to 1200 to cover the expected mass of this compound and potential adducts.
-
Acquisition Mode: Full scan mode with high resolution (>10,000 FWHM).
-
Calibration: Calibrate the instrument using a suitable reference standard (e.g., sodium formate or a commercial tuning mix) immediately before the analysis to ensure high mass accuracy. An internal calibrant or lock mass can be used during the run to maintain accuracy.
-
2.1.3. Data Acquisition and Analysis
-
Data Acquisition: Acquire the full scan mass spectrum of the eluting peak corresponding to this compound. The data system will record the mass-to-charge ratio (m/z) of the detected ions with high precision.
-
Molecular Formula Generation:
-
Identify the m/z of the monoisotopic peak of the protonated molecule, [M+H]⁺.
-
Use the instrument's software to calculate the neutral exact mass from the measured m/z of the [M+H]⁺ ion.
-
Input this exact mass into a molecular formula calculator within the software.
-
Define the constraints for the elemental composition based on chemical knowledge of the compound (e.g., C, H, N, O). Set realistic ranges for the number of each atom.
-
The software will generate a list of possible molecular formulas that fit the measured exact mass within a specified tolerance (e.g., ±5 ppm).
-
-
Formula Confirmation:
-
Compare the theoretical isotopic pattern for the most likely formula (C₃₆H₆₅NO₁₃) with the experimentally observed isotopic pattern. The relative abundances of the M+1 and M+2 peaks should closely match the theoretical values.
-
Further confirmation can be obtained through tandem mass spectrometry (MS/MS) by fragmenting the [M+H]⁺ ion and analyzing the resulting fragment ions.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the determination of the molecular formula and exact mass of a pure compound like this compound.
References
Methodological & Application
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Method for Erythromycin C Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The fermentation process yields a mixture of structurally related erythromycins, primarily Erythromycin A, along with smaller amounts of Erythromycin B, C, D, E, and F. Erythromycin C is a related substance and a potential impurity in Erythromycin bulk drug and pharmaceutical formulations. Its accurate quantification is crucial for quality control and regulatory compliance. This document provides a detailed application note and protocol for the quantification of this compound using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other related erythromycins and potential degradation products. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The quantification is performed by comparing the peak area of this compound in a sample to that of a certified reference standard. UV detection is commonly employed for the analysis of erythromycins.
Experimental Protocols
Materials and Reagents
-
This compound Certified Reference Standard (CRS)
-
Erythromycin A CRS and Erythromycin B CRS (for specificity demonstration)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dipotassium hydrogen phosphate (or Potassium dihydrogen phosphate) (Analytical grade)
-
Orthophosphoric acid (or Sodium Hydroxide for pH adjustment) (Analytical grade)
-
Water, HPLC grade or purified to a resistivity of 18.2 MΩ·cm
-
Sample diluent: A suitable mixture of mobile phase components or as specified in the detailed protocol.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC Column | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase | Gradient or isocratic elution can be used. An example of a gradient mobile phase is: Mobile Phase A: 0.4% Ammonium Hydroxide in Water Mobile Phase B: Methanol[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 65°C[2] |
| Detection Wavelength | 215 nm[1][2] |
| Injection Volume | 10 - 20 µL |
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound CRS into a 25 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations covering the expected range of this compound in the samples. A typical calibration range might be from the Limit of Quantification (LOQ) to 150% of the specification limit for this impurity.
Sample Preparation
The sample preparation procedure will vary depending on the matrix (e.g., bulk drug, pharmaceutical formulation).
-
For Bulk Drug Substance: Accurately weigh a suitable amount of the Erythromycin sample, dissolve it in the sample diluent, and dilute to a known volume to obtain a final concentration within the calibration range.
-
For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose of Erythromycin, transfer it to a volumetric flask, and extract the drug with a suitable solvent (e.g., methanol or sample diluent). Sonicate for a specified time to ensure complete extraction, then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Results and Data Presentation
A well-developed HPLC method should demonstrate adequate specificity, linearity, accuracy, precision, and sensitivity for the quantification of this compound.
Specificity
The method must be able to resolve this compound from Erythromycin A, Erythromycin B, and other potential impurities and degradation products. The retention times for the three main erythromycins using a specific UPLC method were reported as follows:
Table 2: Typical Retention Times of Erythromycins
| Compound | Retention Time (min) |
| This compound | 0.69 |
| Erythromycin A | 1.37 |
| Erythromycin B | 2.09 |
| (Data from a UPLC method, which indicates the elution order. Retention times will vary with the specific HPLC method used.)[3] |
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of erythromycins by HPLC. It is important to note that while these values provide a general indication of the method's performance, specific validation for this compound should be performed in the user's laboratory.
Table 3: Summary of Quantitative Validation Data
| Parameter | Typical Performance Data (for Erythromycin) |
| Linearity Range | LOQ to 200% of the critical limit level[3] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Limit of Detection (LOD) | ~0.15 µg/mL[3] |
| Limit of Quantification (LOQ) | ~0.48 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Note: The LOD and LOQ values are for total erythromycin and may vary for this compound specifically.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in quantifying this compound based on a standard calibration.
Caption: Logical relationship for this compound quantification using a calibration curve.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound in various samples. Proper method validation according to ICH guidelines is essential to ensure the accuracy and reliability of the results. The provided protocols and data serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.
References
Application Notes & Protocols for the Isolation of Erythromycin C from Fermentation Broth
Introduction
Erythromycin is a macrolide antibiotic produced by the fermentation of Saccharopolyspora erythraea. The fermentation process yields a mixture of structurally related erythromycin variants, primarily Erythromycin A, B, C, and D.[1][2][3] Erythromycin A is the most abundant and clinically significant component. Erythromycin C, while possessing antibacterial activity, is often considered an impurity that needs to be separated during the downstream processing of Erythromycin A due to its higher toxicity.[4][5] These application notes provide a comprehensive overview of the protocols for isolating this compound from the fermentation broth, intended for researchers, scientists, and professionals in drug development.
I. General Workflow for Erythromycin Isolation
The downstream processing of erythromycin from fermentation broth is a multi-step process aimed at separating the antibiotic from biomass, proteins, and other impurities.[4] The general workflow involves solid-liquid separation, extraction, and purification.
II. Detailed Experimental Protocols
Several methods can be employed for the extraction and purification of erythromycin from the fermentation broth, each with its own set of advantages and limitations. The choice of method often depends on the desired purity, yield, and scalability.
Protocol 1: Liquid-Liquid Extraction with Back-Extraction (LPE-BE)
This method is noted for its simplicity, sensitivity, and high clean-up effect.[2][6]
1. Initial Extraction:
-
Adjust the pH of the clarified fermentation broth to 10 using a suitable base (e.g., concentrated ammonia solution).[2][6]
-
Mix the pH-adjusted broth with an equal volume of an organic solvent like n-butyl acetate (Vbroth/Vorg = 1.0).[2][6] Butyl acetate is a common choice due to its biodegradability and low toxicity.[1]
-
Shake the mixture vigorously for a set period (e.g., 5 minutes) to ensure efficient mass transfer.[2]
-
Separate the organic and aqueous phases by centrifugation (e.g., 13,000 rpm for 15 minutes).[2][6] The erythromycin base will be in the organic phase.
2. Back-Extraction:
-
Collect the organic phase containing the erythromycin.
-
Mix the organic phase with an acidic aqueous solution (e.g., buffer at pH 5.0) at a 1:1 volume ratio (Vorg/Vaq = 1.0).[2][6]
-
Centrifuge the mixture (e.g., 3000 rpm for 5 minutes) to separate the phases.[2] The protonated erythromycin will now be in the acidic aqueous phase.
-
The resulting aqueous phase contains a partially purified erythromycin mixture.
Protocol 2: Sugaring-Out Extraction
This method utilizes a phase separation induced by the addition of sugar to an aqueous-organic miscible system.
1. Homogeneous Mixture Formation:
2. Phase Separation:
-
Add glucose to the mixture to a final concentration of 156.3 g/L.[7][8]
-
The addition of glucose will induce the formation of two distinct phases.
3. Erythromycin Recovery:
-
Separate the ACN phase, which now contains the extracted erythromycin.
-
This method has been shown to be more effective than salting-out extraction.[7]
Protocol 3: Adsorption Chromatography
Macroporous non-polar resins can be used to selectively adsorb erythromycin from the fermentation broth.
1. Adsorption:
-
Pass the clarified fermentation broth through a column packed with a non-polar polystyrene resin.[1] Hydrophobic forces are the primary driver for adsorption.[1]
2. Washing:
-
Wash the resin with a suitable buffer to remove unbound impurities.
3. Desorption (Elution):
-
Elute the bound erythromycin from the resin using an organic solvent such as butyl acetate.[1] Over 96% recovery of erythromycin can be achieved in this step.[1]
Protocol 4: Purification of this compound
After obtaining a crude extract containing a mixture of erythromycins, specific techniques are required to isolate this compound.
Method A: Crystallization
-
The separation of Erythromycin A and C can be achieved during the crystallization step by carefully controlling the pH.[1]
-
It has been found that the crystallization of this compound can be limited at an operating pH between 9 and 10.[1]
Method B: Cation Exchange Chromatography
-
A method for preparing pure this compound involves an initial separation by high-performance liquid chromatography (HPLC) followed by cation exchange chromatography.[9]
-
Sample Preparation: Dissolve the erythromycin sample in acetonitrile and dilute with the mobile phase.[9]
-
HPLC Separation: Inject the sample into an HPLC system to collect the fraction corresponding to this compound. The retention time of this compound should be confirmed using a standard.[9]
-
Cation Exchange Purification:
-
Pack a glass column with a cation exchange resin (e.g., Zeo-karb).[9]
-
Activate the resin with 2% HCl and wash with purified water until the pH is neutral.[9]
-
Load the collected this compound fraction onto the column.
-
Wash the column with purified water.
-
Elute this compound with methanol.[9]
-
Collect the eluate and evaporate the methanol to obtain the pure this compound.[9]
-
Method C: Reverse Extraction with Buffer Solution
-
To separate this compound from Erythromycin A in a butyl acetate extract, a NaH2PO4-Na2HPO4 buffer solution can be used.[10]
-
The separation is optimized by adjusting the pH of the buffer solution. At a pH of 8, the highest purity of Erythromycin A in the butyl acetate phase is achieved with the least loss, implying that this compound is selectively extracted into the aqueous buffer phase.[10]
III. Quantitative Data Summary
The following tables summarize the quantitative data from the cited experimental protocols.
Table 1: Optimal Parameters for Erythromycin Extraction Methods
| Method | Key Parameter | Optimal Value | Reported Yield/Efficiency | Reference |
| LPE-BE | pH of Broth | 10 | 99.5% mean recovery | [2][6] |
| pH of Back-Extraction Buffer | 5.0 | [2][6] | ||
| Sugaring-Out | Glucose Concentration | 156.3 g/L | 88% (w/w) extraction | [7][8] |
| Temperature | 4°C | [7][8] | ||
| ACN/Water Ratio | 1 | [7][8] | ||
| pH | 8.3 | [7][8] | ||
| Salting-Out | Salt | NaCl | >98.5% extraction efficiency | [11] |
| Adsorption | Resin | Non-polar polystyrene | >96% recovery into butyl acetate | [1] |
Table 2: HPLC-DAD Parameters for Erythromycin Analysis
| Parameter | Value | Reference |
| Dynamic Linear Range (this compound) | 0.1–0.9 mg/mL | [6] |
| Limit of Detection (this compound) | 0.002 mg/mL | [6] |
| Relative Standard Deviation (RSD) | < 9.5% | [6] |
IV. Logical Relationships in this compound Purification
The purification of this compound from a mixed extract involves a series of steps designed to selectively separate it from other erythromycin variants, primarily Erythromycin A.
Disclaimer: These protocols are intended for research and development purposes. Appropriate safety precautions should be taken when handling chemicals and biological materials. Optimization of these protocols may be necessary depending on the specific fermentation conditions and equipment used.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Determination of erythromycins in fermentation broth using liquid phase extraction with back extraction combined with high performance liquid chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 3. Erythromycin - Wikipedia [en.wikipedia.org]
- 4. Industrial Catalytic Production Process of Erythromycin [mdpi.com]
- 5. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sugaring-out extraction of erythromycin from fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sugaring-out extraction of erythromycin from fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102659879A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Erythromycin C as an Analytical Reference Standard in Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythromycin is a macrolide antibiotic produced by the fermentation of Saccharopolyspora erythraea. The commercial product is primarily composed of Erythromycin A, but it also contains smaller amounts of related substances, including Erythromycin B and Erythromycin C.[1][2] Regulatory bodies require the identification and quantification of these related substances to ensure the quality, safety, and efficacy of erythromycin drug products. This compound, as a significant related substance, is crucial for method development, validation, and routine quality control analysis of erythromycin-containing samples. This document provides detailed protocols for using this compound as an analytical reference standard in chromatographic methods.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₆H₆₅NO₁₃ |
| Molecular Weight | 719.90 g/mol |
| CAS Number | 1675-02-1 |
| Appearance | White or almost white crystalline powder |
| Solubility | Soluble in water (2 mg/mL), ethanol (50 mg/mL), acetone, chloroform, acetonitrile, and ethyl acetate.[3] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Analysis of Erythromycin and Related Substances
This protocol is adapted from established methods for the separation of erythromycin and its related compounds.[4][5]
Objective: To separate and quantify this compound in the presence of Erythromycin A and other related substances using a stability-indicating HPLC method.
Materials and Reagents:
-
This compound USP Reference Standard[3]
-
Erythromycin A USP Reference Standard
-
Erythromycin B USP Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dibasic sodium phosphate
-
Phosphoric acid
-
Water (HPLC grade)
-
Sample containing erythromycin
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase | Gradient of 0.4% ammonium hydroxide in water and methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50-70 °C[4][6][7] |
| Detection Wavelength | 215 nm[8][9] |
| Injection Volume | 20 µL |
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound USP Reference Standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Prepare a mixed standard solution containing Erythromycin A, Erythromycin B, and this compound to determine the resolution.
-
-
Sample Solution Preparation:
-
Accurately weigh a portion of the sample equivalent to about 25 mg of erythromycin into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the same solvent as the standard solution. Sonicate if necessary to ensure complete dissolution.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the mixed standard solution to verify system suitability parameters (e.g., resolution, tailing factor, and theoretical plates).
-
Inject the standard and sample solutions in replicate.
-
Record the chromatograms and integrate the peak areas.
-
Data Analysis:
Calculate the amount of this compound in the sample using the following formula:
Amount (mg) = (Peak Area of Sample / Peak Area of Standard) * Concentration of Standard (mg/mL) * Volume of Sample (mL)
System Suitability:
| Parameter | Acceptance Criteria |
| Resolution | ≥ 1.5 between this compound and adjacent peaks |
| Tailing Factor | ≤ 2.0 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for replicate injections |
Protocol 2: Ultra-High-Performance Liquid Chromatography (UPLC) for Rapid Analysis
This protocol is based on modern UPLC methods that offer faster analysis times and improved resolution.[1][2][10][11]
Objective: To achieve a rapid and high-resolution separation of this compound from other erythromycins.
Materials and Reagents:
-
This compound USP Reference Standard
-
Erythromycin A and B Reference Standards
-
Acetonitrile (UPLC grade)
-
Formic acid
-
Di-potassium hydrogen phosphate
-
Water (UPLC grade)
-
Sample containing erythromycin
Chromatographic Conditions:
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[2][10][11] |
| Mobile Phase | A: 0.002M di-potassium hydrogen phosphate; B: Acetonitrile (Gradient elution)[10] |
| Flow Rate | 0.6 mL/min[10] |
| Column Temperature | 40 °C[10] |
| Detection | UV at 210 nm[10] or Evaporative Light Scattering Detector (ELSD)[1][2] |
| Injection Volume | 2 µL |
Procedure:
-
Standard and Sample Preparation: Prepare as described in Protocol 1, using UPLC-grade solvents.
-
Chromatographic Analysis:
-
Data Analysis: Calculate the concentration of this compound as described in the HPLC protocol.
Quantitative Data Summary
The following table summarizes typical performance data for the chromatographic analysis of erythromycin and its related substances.
| Parameter | HPLC Method | UPLC Method |
| Retention Time of this compound | ~4.2 min (relative to other erythromycins)[12] | Shorter retention times due to faster elution |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99[10] |
| Limit of Detection (LOD) | 10-15 mg/L[7] | Lower due to increased sensitivity |
| Limit of Quantitation (LOQ) | 60.1 mg/L[7] | Lower due to increased sensitivity |
| Precision (%RSD) | < 2.0% | < 2.0% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
Visualizations
Experimental Workflow
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. This compound USP Reference Standard CAS 1675-02-1 Sigma-Aldrich [sigmaaldrich.com]
- 4. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of impurities in erythromycin by liquid chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. ijpsr.com [ijpsr.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. uspnf.com [uspnf.com]
Application Note: Identification and Characterization of Erythromycin C using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the unequivocal identification and characterization of Erythromycin C. This compound is a related substance of Erythromycin A, a macrolide antibiotic. Its accurate identification and monitoring are crucial for quality control in pharmaceutical manufacturing and drug development. This document provides a comprehensive protocol, including sample preparation, LC-MS parameters, and data analysis, to facilitate the reliable analysis of this compound.
Introduction
Erythromycin is a widely used macrolide antibiotic produced by the fermentation of Saccharopolyspora erythraea. The fermentation process yields a mixture of structurally related erythromycins, primarily Erythromycin A, along with minor components including Erythromycin B and this compound. While Erythromycin A is the main active pharmaceutical ingredient, the related substances must be monitored and controlled to ensure the safety and efficacy of the drug product. This compound differs from Erythromycin A by the absence of a hydroxyl group at the C-12 position of the aglycone ring. LC-MS is an ideal analytical technique for the separation and identification of these closely related compounds due to its high sensitivity and specificity. This application note presents a detailed LC-MS method for the analysis of this compound.
Experimental Protocols
Standard and Sample Preparation
Standard Preparation: A stock solution of this compound reference standard is prepared by accurately weighing and dissolving the compound in methanol to a final concentration of 1 mg/mL.[1] A series of working standard solutions can be prepared by serially diluting the stock solution with a mixture of water and acetonitrile (80:20, v/v) to the desired concentrations (e.g., 1 ng/mL to 1000 ng/mL).[2]
Sample Preparation: For the analysis of this compound in a drug substance, accurately weigh approximately 10 mg of the erythromycin sample and dissolve it in 10 mL of a mixture of water and acetonitrile (80:20, v/v) containing 0.1% formic acid.[2] For analysis in complex matrices such as plasma, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[3]
Liquid Chromatography Method
A reversed-phase HPLC method is employed for the separation of this compound from other related substances.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in water[2] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[5] |
| Gradient | 0-3 min, 2% to 70% B; 3-3.5 min, 70% to 95% B; 3.5-4 min, hold at 95% B; 4-4.1 min, 95% to 2% B; 4.1-7 min, hold at 2% B[5] |
| Flow Rate | 0.4 mL/min[5] |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Method
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for the detection and identification of this compound.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan and Product Ion Scan (or MRM for quantification) |
| Full Scan Range | m/z 100-900[1] |
| Precursor Ion (for MS/MS) | m/z 719.3[6] |
| Collision Energy (CE) | Optimized for fragmentation (typically 20-40 eV) |
| Ion Source Gas 1 | 50 psi[1] |
| Ion Source Gas 2 | 50 psi[1] |
| Curtain Gas | 25 psi[1] |
| Source Temperature | 550 °C[1] |
Data Presentation
Table 3: Expected Retention Time and Mass-to-Charge Ratios for this compound
| Compound | Expected Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) (Predicted) |
| This compound | ~ Relative Retention Time 0.5 (vs. Erythromycin A)[6] | 719.3[6] | 561.3, 158.1, 144.1 |
Note: The fragmentation of this compound is predicted based on the known fragmentation patterns of other erythromycins. The key fragment of m/z 158.1 corresponds to the desosamine sugar moiety, while m/z 144.1 is indicative of the neutral loss of the mycarose sugar. The ion at m/z 561.3 likely represents the aglycone core after the loss of the desosamine sugar.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the identification of this compound.
Logical Relationship of LC-MS Components
References
- 1. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast UHPLC-MS/MS for the Simultaneous Determination of Azithromycin, Erythromycin, Fluoxetine and Sotalol in Surface Water Samples [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Heterologous Production of Erythromycin C in E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the heterologous production of Erythromycin C in the bacterium Escherichia coli. This document outlines the biosynthetic pathway, the genetic engineering strategies employed, detailed protocols for cultivation and product analysis, and expected production titers.
Introduction
Erythromycin is a clinically significant macrolide antibiotic naturally produced by the soil bacterium Saccharopolyspora erythraea. The heterologous expression of the erythromycin biosynthetic pathway in E. coli offers several advantages, including faster growth rates, well-established genetic tools, and simplified process optimization. This document focuses on the production of this compound, a key intermediate in the biosynthesis of Erythromycin A.
The successful production of this compound in E. coli requires the introduction of a large and complex biosynthetic gene cluster, the provision of necessary precursor molecules, and the optimization of fermentation conditions to support the expression and activity of the heterologous enzymes.
Biosynthetic Pathway of this compound
The biosynthesis of this compound in a heterologously engineered E. coli strain begins with the assembly of the polyketide core, 6-deoxyerythronolide B (6-dEB), from propionyl-CoA and methylmalonyl-CoA precursors. Subsequently, a series of post-polyketide synthase (PKS) modifications, including hydroxylations and glycosylations, lead to the formation of this compound. The key steps are outlined below.
Caption: Biosynthetic pathway of this compound.
Genetic Engineering Strategy
The heterologous production of this compound in E. coli necessitates the expression of over 20 genes from the erythromycin biosynthetic cluster.[1] This is typically achieved by constructing a multi-plasmid system, where different parts of the pathway are encoded on separate plasmids. A commonly used host strain is E. coli BL21(DE3) or a metabolically engineered derivative like K207-3.[2][3]
The essential genetic components are:
-
Polyketide Synthase (PKS) genes (eryA): These large genes (DEBS1, DEBS2, DEBS3) are responsible for synthesizing the 6-dEB core. They are often housed on one or more plasmids (e.g., pBP130 and pKOS207-129).[2]
-
Post-PKS modification genes: These include hydroxylases (eryF, eryK) and genes for the biosynthesis and transfer of the deoxysugars L-mycarose and D-desosamine. These are often organized into artificial operons on separate plasmids (e.g., pKOS452-53e for mycarose and pKOS452-54 for desosamine).[1][3]
-
Precursor supply enhancement: Genes to boost the intracellular pools of propionyl-CoA and methylmalonyl-CoA are often co-expressed.
-
Chaperone proteins: Co-expression of chaperones like GroEL/GroES (e.g., from pGro7) is crucial for the proper folding and solubility of the large PKS enzymes.[2]
-
Antibiotic resistance: An rRNA methyltransferase, ErmE, is included to confer resistance to the produced macrolide.[3]
Quantitative Data Summary
The following tables summarize the reported production titers of this compound and its key precursors in engineered E. coli.
Table 1: Production Titers of this compound and Precursors
| Product | Host Strain | Plasmids | Titer (mg/L) | Reference |
| This compound | E. coli K207-3 | pBP130, pKOS207-129, pKOS452-53e, pKOS452-54, pGro7 | 0.4 | [3] |
| Erythromycin D | E. coli K207-3 | pBP130, pKOS207-129, pKOS452-53e, pKOS452-54, pGro7 | 0.5 | [3] |
| 6-deoxyerythronolide B (6dEB) | E. coli K207-3 | pBP130, pKOS207-129, pKOS452-53e, pKOS452-54, pGro7 | 7 | [3] |
| Erythronolide B (EB) | E. coli K207-3 | pBP130, pKOS207-129, pKOS452-53e, pKOS452-54, pGro7 | 15 | [3] |
| 3-O-α-mycarosylerythronolide B (MEB) | E. coli K207-3 | pBP130, pKOS207-129, pKOS452-53e, pKOS452-54, pGro7 | 0.14 | [3] |
Experimental Protocols
Strain and Plasmid Construction
A multi-plasmid system is required to express the entire this compound biosynthetic pathway. The following provides a general workflow for constructing the production strain.
Caption: Experimental workflow for this compound production.
Protocol 5.1.1: Plasmid Construction
-
The genes for the 6-dEB synthase (DEBS1, 2, and 3) are cloned into compatible expression vectors, for example, pBP130 and pKOS207-129.[2]
-
The genes for the biosynthesis of TDP-L-mycarose and its transferase are assembled into a synthetic operon under the control of a T7 promoter in a plasmid like pKOS452-53e.[3]
-
Similarly, the genes for the biosynthesis of TDP-D-desosamine, its transferase, the C12-hydroxylase (eryK), and the resistance gene (ermE) are cloned into another synthetic operon in a plasmid such as pKOS452-54.[3]
-
The chaperone genes groEL and groES are typically on a separate compatible plasmid, for instance, pGro7.[2]
Protocol 5.1.2: Host Strain Transformation
-
Prepare competent cells of E. coli K207-3 or a similar strain.
-
Sequentially transform the host strain with the constructed plasmids, selecting for the appropriate antibiotic resistance after each transformation. The required antibiotics and their typical concentrations are: kanamycin (50 µg/ml), carbenicillin (100 µg/ml), chloramphenicol (20 µg/ml), and streptomycin (25 µg/ml).[3]
-
Verify the presence of all plasmids in the final engineered strain by plasmid isolation and restriction digestion or PCR analysis.
Fermentation
Protocol 5.2.1: Media Preparation
LB Medium (per liter):
-
10 g Tryptone
-
5 g Yeast Extract
-
10 g NaCl
-
Adjust pH to 7.0 with NaOH.
-
Autoclave and add appropriate antibiotics before use.
Production Medium (per liter):
-
5 g Yeast Extract
-
10 g Tryptone
-
15 g Glycerol
-
10 g NaCl
-
100 mM HEPES buffer
-
Adjust pH to 7.5 with 1 M NaOH.[2]
-
Autoclave and add appropriate antibiotics before use.
Protocol 5.2.2: Cultivation and Induction
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 250 rpm.
-
Use the overnight culture to inoculate a larger volume of production medium to an initial OD₆₀₀ of 0.1.
-
Incubate at 37°C with shaking at 250 rpm until the OD₆₀₀ reaches 0.4-0.6.
-
Induce gene expression by adding 0.5 mM IPTG and 2 mg/mL L-arabinose.[3]
-
Supplement the culture with 50 mM glutamate, 50 mM succinate, and 5 mM propionate.[3]
-
Reduce the incubation temperature to 22°C and continue cultivation for 5 days with shaking at 250 rpm.[3]
Extraction and Analysis
Protocol 5.3.1: this compound Extraction
-
After 5 days of cultivation, adjust the pH of the culture broth to 9.0.[3]
-
Extract the culture with an equal volume of ethyl acetate.
-
Separate the organic layer and evaporate to dryness under vacuum.
-
Re-dissolve the dried extract in 5 mM ammonium acetate in 1:1 methanol:water for LC/MS analysis.[3]
Protocol 5.3.2: LC/MS Quantification of this compound
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., Inertsil ODS-2, 5 µm, 3.0 x 50 mm).[3]
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might be a linear increase from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.5-0.8 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
SIM: Monitor for the [M+H]⁺ ion of this compound (m/z 720.5).[4]
-
MRM: For enhanced specificity and sensitivity, monitor a specific fragmentation pattern of this compound (e.g., precursor ion 720.5 -> product ion).
-
-
Quantification:
-
Prepare a standard curve of authentic this compound in the same solvent as the re-dissolved extracts.
-
Integrate the peak area of the this compound peak in the samples and quantify the concentration using the standard curve.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Poor expression or solubility of PKS enzymes | Co-express chaperone proteins (e.g., GroEL/GroES). Lower the induction temperature (e.g., to 16-22°C). |
| Insufficient precursor supply | Supplement the medium with propionate, succinate, and glutamate. Engineer the host strain to overproduce these precursors. | |
| Plasmid instability | Use a multi-plasmid system with compatible origins of replication. Consider genomic integration of parts of the pathway. | |
| High levels of intermediates (e.g., 6dEB, EB) | Inefficient downstream tailoring enzymes | Optimize the expression levels of the hydroxylase and glycosyltransferase genes. Ensure the necessary co-factors are available. |
| Cell toxicity | Accumulation of the antibiotic product | Ensure the expression of the ErmE resistance methyltransferase. |
Conclusion
The heterologous production of this compound in E. coli is a complex but feasible endeavor. Success relies on a robust genetic engineering strategy to express the large biosynthetic pathway, careful optimization of fermentation conditions to support both cell growth and product formation, and sensitive analytical methods for product quantification. The protocols and data presented in these application notes provide a solid foundation for researchers to establish and optimize the production of this important macrolide antibiotic in a microbial cell factory.
References
Application Note: Spectrophotometric Assay for Erythromycin C Analysis
Abstract
This application note details a simple and rapid colorimetric method for the quantitative determination of Erythromycin C in solution. The assay is based on the acid-catalyzed hydrolysis of this compound, which produces a stable, colored product with a maximum absorbance at approximately 485 nm. This method is suitable for the analysis of this compound in research and drug development settings, offering a cost-effective alternative to more complex chromatographic techniques.
Introduction
This compound is a macrolide antibiotic and a minor co-metabolite of Saccharopolyspora erythraea, often present as an impurity in commercial erythromycin preparations.[1] Accurate quantification of this compound is crucial for quality control and in the research of macrolide antibiotics. While High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of erythromycins, spectrophotometric methods offer a simpler, more accessible, and faster alternative for routine analysis.[2][3]
The described method involves the reaction of this compound with concentrated sulfuric acid, which induces hydrolysis and the formation of a yellow-colored chromophore.[4][5][6] The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of this compound in the sample.
Principle of the Method
This compound, like other erythromycins, undergoes a dehydration reaction in the presence of strong acid, leading to the formation of a conjugated system that absorbs light in the visible region. The reaction is initiated by the protonation of the hydroxyl groups on the macrolide ring, followed by elimination of water molecules. This results in the formation of a colored product with a characteristic absorbance maximum at 485 nm.
Materials and Reagents
-
This compound reference standard
-
Sulfuric acid (27 N)
-
Methanol, absolute
-
Deionized water
-
UV-Vis Spectrophotometer
-
Water bath
-
Volumetric flasks
-
Pipettes
-
Test tubes
Experimental Protocols
Preparation of Reagents and Standards
1. 27 N Sulfuric Acid:
-
Carefully add 75 mL of concentrated sulfuric acid (reagent grade, specific gravity 1.84) to 25 mL of deionized water in a flask, while cooling the flask in an ice bath.
-
Caution: Always add acid to water, never the reverse. The reaction is highly exothermic.
2. This compound Stock Solution (1 mg/mL):
-
Accurately weigh 25 mg of this compound reference standard.
-
Dissolve the standard in 1 mL of absolute methanol in a 25 mL volumetric flask.[4]
-
Dilute to the mark with deionized water and mix thoroughly.
3. This compound Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with deionized water to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.
Sample Preparation
-
Dissolve the sample containing this compound in a minimal amount of methanol and then dilute with deionized water to achieve a final concentration within the range of the calibration curve.
-
If the sample is in a complex matrix, appropriate extraction and purification steps may be necessary prior to the assay.
Assay Procedure
-
Pipette 5.0 mL of each working standard solution and the sample solution into separate test tubes.
-
Add 5.0 mL of 27 N sulfuric acid to each test tube.
-
Prepare a blank by mixing 5.0 mL of deionized water with 5.0 mL of 27 N sulfuric acid.
-
Mix the contents of each tube thoroughly.
-
Place the test tubes in a water bath pre-heated to 50°C for 30 minutes.[4][6]
-
Remove the tubes from the water bath and allow them to cool to room temperature.
-
Measure the absorbance of each solution at 485 nm against the blank using a UV-Vis spectrophotometer.[4]
Data Analysis
-
Construct a calibration curve by plotting the absorbance of the working standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its absorbance value on the calibration curve.
-
Calculate the final concentration of this compound in the original sample, taking into account any dilution factors.
Data Presentation
Table 1: Calibration Data for this compound
| Concentration (µg/mL) | Absorbance at 485 nm (AU) |
| 10 | [Absorbance Value] |
| 20 | [Absorbance Value] |
| 40 | [Absorbance Value] |
| 60 | [Absorbance Value] |
| 80 | [Absorbance Value] |
| 100 | [Absorbance Value] |
Table 2: Assay Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | [Calculated Value] µg/mL |
| Limit of Quantitation (LOQ) | [Calculated Value] µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Visualizations
Caption: Experimental workflow for the spectrophotometric analysis of this compound.
Caption: Reaction principle of the colorimetric assay for this compound.
Conclusion
The described spectrophotometric method provides a reliable and straightforward approach for the quantification of this compound. The assay is characterized by its simplicity, speed, and cost-effectiveness, making it a valuable tool for routine analysis in various laboratory settings. Proper validation of the method should be performed in the specific laboratory environment to ensure accuracy and precision for the intended application.
References
- 1. scbt.com [scbt.com]
- 2. High-performance liquid chromatographic determination of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. A new colorimetric method for the assay of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Separation of Erythromycin C from Erythromycin A and B
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of Erythromycin C from its closely related variants, Erythromycin A and B. The techniques outlined are based on established chromatographic and physicochemical principles and are intended to guide researchers in the development of robust and efficient purification strategies.
Erythromycin, a macrolide antibiotic produced by fermentation of Saccharopolyspora erythraea, is often co-produced with several structurally similar variants, including Erythromycin B and this compound. While Erythromycin A is the most clinically significant component, the presence of other variants necessitates effective separation methods to ensure drug purity and efficacy. This document focuses on High-Performance Liquid Chromatography (HPLC), Counter-Current Chromatography (CCC), and targeted crystallization techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analytical and preparative separation of erythromycin variants due to its high resolution and sensitivity. The choice of stationary and mobile phases is critical for achieving optimal separation.
Reversed-Phase HPLC (RP-HPLC)
Reversed-phase chromatography is the most common mode for separating erythromycin species. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.
This protocol is designed for the quantitative analysis of Erythromycins A, B, and C.
-
Sample Preparation: Dissolve the erythromycin mixture in the mobile phase or a compatible solvent to a final concentration of approximately 0.3 mg/mL[1]. Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C8 or C18 silica-based, e.g., Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm)[2] |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffer. For example, Acetonitrile (25-40%, v/v), 0.2 M ammonium phosphate buffer pH 6.5 (5%, v/v), and 0.2 M tetramethylammonium phosphate (20%, v/v) in water[3]. Another option is a gradient of 0.4% ammonium hydroxide in water and methanol[2]. |
| Flow Rate | 1.5 mL/min[3] |
| Temperature | 35°C[3] |
| Detection | UV at 215 nm[3][4] |
| Injection Volume | 3 µL[1] |
-
Expected Outcome: This method should allow for the baseline separation of Erythromycins A, B, and C, enabling their accurate quantification[5].
This protocol is suitable for isolating larger quantities of this compound.
-
Sample Preparation: Prepare a concentrated solution of the erythromycin mixture in the mobile phase.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Sinochrom 300A ODS-AP 10 µm[6] |
| Mobile Phase | Acetonitrile and aqueous potassium hydrogen phosphate buffer (pH 8.2) (50:50, v/v)[6] |
| Flow Rate | 80 mL/min[6] |
| Detection | UV at 210 nm[6] |
-
Post-Chromatography Processing: The collected fractions containing this compound can be further purified by passing them through a cation exchange column, followed by elution with methanol and evaporation to dryness[6].
Workflow for HPLC Separation of Erythromycin Variants
Caption: Workflow for HPLC-based separation of Erythromycin variants.
Counter-Current Chromatography (CCC)
CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the analyte[7]. It is a powerful tool for the preparative separation of natural products and has been successfully applied to the purification of erythromycin[8][9].
Principle of Separation
CCC relies on the differential partitioning of solutes between two immiscible liquid phases. One phase acts as the stationary phase, held in place by a centrifugal field, while the other mobile phase is pumped through it[7].
Experimental Protocol: Pilot-Scale CCC for Erythromycin A Purification
This protocol describes a method for purifying Erythromycin A from its analogues, which can be adapted for the isolation of this compound by optimizing the solvent system and collection parameters.
-
Sample Preparation: The crude erythromycin can be pre-treated through forward and back extraction to remove impurities before introduction into the CCC system[9]. A typical sample loading can be around 10g of total erythromycin dissolved in a suitable volume of the mobile or stationary phase[8].
-
CCC System and Parameters:
| Parameter | Condition |
| Two-Phase Solvent System | A suitable two-phase solvent system must be selected to provide appropriate partition coefficients for the erythromycin variants. This often requires empirical testing. |
| Mobile Phase Flow Rate | 40 mL/min[8] |
| Column Rotational Speed | 1200 rpm[8] |
| Sample Injection Volume | 100 mL (containing 10 g total erythromycin)[8] |
-
Expected Outcome: This method can achieve high purity (>97% w/w) and recovery of the target compound[8][9]. By analyzing the collected fractions using HPLC, those enriched in this compound can be identified and pooled.
Logical Diagram of CCC Separation
Caption: Logical workflow for CCC separation of Erythromycin variants.
Crystallization
Crystallization is a crucial step in the downstream processing of erythromycin and can be exploited to separate different variants. The solubility of erythromycin and its analogues is dependent on factors such as pH, temperature, and solvent composition.
pH-Dependent Crystallization for this compound Reduction
It has been reported that the crystallization of this compound can be limited by adjusting the pH of the solution[10]. This principle can be used to enrich Erythromycin A and B in the crystalline phase, leaving this compound in the mother liquor.
-
Initial Step: Following an adsorption-desorption process where erythromycin is recovered in an organic solvent like butyl acetate, the solvent is mixed with a neutral buffer solution[10].
-
Solvent Removal: The organic solvent is removed through azeotropic distillation[10].
-
Crystallization: The pH of the remaining aqueous solution is adjusted to between 9 and 10[10].
-
Incubation: The solution is cooled to a low temperature to induce crystallization.
-
Separation: The crystals are separated from the mother liquor by filtration or centrifugation.
-
Expected Outcome: The crystalline product will be enriched in Erythromycin A and B, while the mother liquor will contain a higher concentration of this compound. The mother liquor can then be subjected to further chromatographic purification to isolate this compound.
Workflow for pH-Dependent Crystallization
Caption: Workflow for separating this compound via pH-controlled crystallization.
Summary of Quantitative Data
The following table summarizes key quantitative parameters from the described techniques.
| Technique | Parameter | Value | Reference |
| Analytical RP-HPLC | Column | C8 or C18 | [3] |
| Mobile Phase | Acetonitrile, Ammonium Phosphate Buffer, Tetramethylammonium Phosphate in Water | [3] | |
| Flow Rate | 1.5 mL/min | [3] | |
| Detection | UV at 215 nm | [3][4] | |
| Preparative RP-HPLC | Column | Sinochrom 300A ODS-AP 10 µm | [6] |
| Mobile Phase | Acetonitrile:Potassium Hydrogen Phosphate Buffer (pH 8.2) (50:50) | [6] | |
| Flow Rate | 80 mL/min | [6] | |
| Detection | UV at 210 nm | [6] | |
| Pilot-Scale CCC | Mobile Phase Flow Rate | 40 mL/min | [8] |
| Rotational Speed | 1200 rpm | [8] | |
| Sample Load | 10 g | [8] | |
| Purity Achieved (Ery A) | >97% (w/w) | [9] | |
| pH-Controlled Crystallization | Operating pH | 9 - 10 | [10] |
These notes and protocols provide a starting point for the development of specific methods for the separation of this compound from Erythromycin A and B. Method optimization and validation will be necessary for specific applications.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the separation of erythromycin and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102659879A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 8. Modeling the performance of pilot-scale countercurrent chromatography: scale-up predictions and experimental verification of erythromycin separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiotic purification from fermentation broths by counter-current chromatography: analysis of product purity and yield trade-offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application of Erythromycin C in Antibiotic Resistance Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin is a macrolide antibiotic that has been in clinical use for decades to treat a variety of bacterial infections. It functions by inhibiting protein synthesis in susceptible bacteria.[1] Commercial erythromycin is primarily composed of Erythromycin A, but also contains smaller amounts of related compounds, including Erythromycin B and Erythromycin C.[2] this compound is a natural precursor to Erythromycin A in the biosynthesis pathway of Saccharopolyspora erythraea (formerly Streptomyces erythreus). Notably, this compound exhibits significantly lower antibacterial activity, approximately half or less than that of Erythromycin A and B, against most Gram-positive and Gram-negative bacteria.
While not a primary therapeutic agent, the distinct biochemical properties of this compound make it a valuable tool in the study of antibiotic resistance mechanisms. Its reduced potency allows for the investigation of subtle induction effects on resistance genes, such as the erm (erythromycin ribosome methylase) family, without the immediate and potent bacteriostatic effects of Erythromycin A. This can be particularly useful in dissecting the molecular signaling and regulatory pathways that govern the expression of resistance.
These application notes provide detailed protocols for utilizing this compound in antibiotic resistance research, focusing on susceptibility testing, the detection of inducible resistance, and the molecular characterization of resistance genes.
Mechanism of Action and Resistance
Erythromycin and its analogs bind to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA molecule.[1] This binding event physically blocks the exit tunnel through which nascent polypeptide chains emerge, thereby halting protein synthesis and inhibiting bacterial growth.[1]
Bacterial resistance to erythromycin primarily occurs through two main mechanisms:
-
Target Site Modification: This is often mediated by erm genes, which encode for methyltransferase enzymes. These enzymes add one or two methyl groups to a specific adenine residue in the 23S rRNA. This modification reduces the binding affinity of macrolide antibiotics to the ribosome, rendering the bacterium resistant.
-
Active Efflux: This mechanism involves membrane-bound pumps, encoded by genes such as mef (macrolide efflux), that actively transport erythromycin out of the bacterial cell, preventing it from reaching its ribosomal target.
A key area of study is inducible resistance , particularly in staphylococci and streptococci. In this phenomenon, the presence of a macrolide antibiotic, even at sub-inhibitory concentrations, can trigger the expression of erm genes, leading to the development of resistance.
Diagrams of Key Pathways and Workflows
Caption: Mechanism of action of Erythromycin.
Caption: Primary mechanisms of Erythromycin resistance.
References
Application Notes and Protocols for the Production of Erythromycin C using Saccharopolyspora erythraea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the fermentation media composition and protocols aimed at maximizing the production of Erythromycin C, a key precursor to the widely used antibiotic, Erythromycin A. While genetic modification of the producing strain, Saccharopolyspora erythraea, is the most direct route to high-yield this compound production, this document focuses on media and fermentation parameter optimization to influence the ratio of this compound to Erythromycin A.
Introduction to Erythromycin Biosynthesis
Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The biosynthesis pathway is a complex process involving a series of enzymatic reactions. The final step in the formation of Erythromycin A is the methylation of this compound, a reaction catalyzed by the enzyme EryG, an O-methyltransferase. Consequently, the accumulation of this compound can be achieved by either genetically inactivating the eryG gene or by manipulating the fermentation conditions to disfavor this final conversion step. These notes will focus on the latter approach.
A critical factor influencing the relative production of erythromycin analogues is the dissolved oxygen concentration during fermentation. Studies have shown that maintaining a low dissolved oxygen level can significantly increase the proportion of this compound in the final product.[1]
Fermentation Media Composition
The composition of the fermentation medium plays a crucial role in the growth of Saccharopolyspora erythraea and the production of erythromycin. The following tables summarize various media compositions that have been used for erythromycin production. While these media are generally optimized for Erythromycin A, they serve as a baseline for modification to enhance this compound yield.
Table 1: Seed Media Compositions for Saccharopolyspora erythraea
| Component | Concentration (g/L) | Reference |
| Medium 1 | ||
| Corn Starch | 50 | |
| Soybean Flour | 18 | |
| Corn Steep Liquor | 13 | |
| NaCl | 3 | |
| (NH₄)₂SO₄ | 1 | |
| NH₄NO₃ | 1 | |
| Soybean Oil | 5 | |
| CaCO₃ | 6 | |
| Medium 2 | ||
| Glucose | 5 | |
| Corn Starch | 25 | |
| Yeast Extract | 10 | |
| Whole-milk Powder | 10 | |
| MgSO₄·7H₂O | 2 | |
| Medium 3 | ||
| Yeast Extract | 1.5 | |
| Starch | 3 | |
| NaNO₃ | 3 | |
| K₂HPO₄ | 2 | |
| MgSO₄·7H₂O | 0.5 | |
| CaCO₃ | 1 |
Table 2: Production Media Compositions for Saccharopolyspora erythraea
| Component | Concentration (g/L) | Reference |
| Medium A | ||
| Corn Starch | 40 | |
| Soybean Flour | 30 | |
| Dextrin | 30 | |
| (NH₄)₂SO₄ | 2 | |
| Soybean Oil | 10 | |
| CaCO₃ | 6 | |
| Medium B (Bagasse-based) | ||
| Bagasse | 30 | |
| Corn Steep Liquor | Varies | |
| Inorganic Nitrogen Source | Varies | |
| Medium C (Molasses-based) | ||
| Sugar Cane Molasses | 60 | |
| Corn Steep Liquor | Varies | |
| (NH₄)₂SO₄ | Varies | |
| n-propanol (added during fermentation) | 1% (v/v) |
Experimental Protocols
Inoculum Preparation
-
Strain Maintenance: Maintain Saccharopolyspora erythraea on agar slants with a suitable medium (e.g., starch nitrate agar).
-
Spore Suspension: Prepare a spore suspension from a mature slant in sterile water or a suitable buffer.
-
Seed Culture: Inoculate a flask containing one of the seed media (Table 1) with the spore suspension.
-
Incubation: Incubate the seed culture at 30-34°C on a rotary shaker at 220-250 rpm for 48-72 hours.
Fermentation for this compound Production
-
Production Medium: Prepare the desired production medium (Table 2) in a fermenter.
-
Inoculation: Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Fermentation Parameters:
-
Temperature: Maintain the temperature between 28-34°C.
-
pH: Control the pH around 7.0.
-
Agitation: Set the agitation rate to maintain homogeneity without excessive shear stress.
-
Aeration and Dissolved Oxygen (DO): This is the critical parameter for influencing the this compound to A ratio. To favor this compound production, maintain a low dissolved oxygen concentration (below 40% saturation) . This can be achieved by controlling the aeration rate and/or the agitation speed. Conversely, higher DO levels (above 40%) have been shown to increase the proportion of Erythromycin A.[1]
-
-
Fermentation Duration: The fermentation is typically carried out for 6-10 days.
-
Sampling: Aseptically collect samples at regular intervals for analysis of biomass and erythromycin concentrations.
Extraction and Quantification of this compound
The following is a general protocol for the extraction and analysis of erythromycin components from the fermentation broth.
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to separate the mycelium from the supernatant.
-
Adjust the pH of the supernatant to 10.0.
-
-
Liquid-Phase Extraction:
-
Mix the pH-adjusted supernatant with an equal volume of an organic solvent (e.g., n-butyl acetate or a mixture of acetonitrile and methanol).
-
Shake vigorously and then separate the phases by centrifugation.
-
-
Back Extraction:
-
Take the organic phase containing the erythromycins and mix it with an acidic aqueous solution (pH 5.0).
-
After mixing, separate the phases. The erythromycins will now be in the acidic aqueous phase.
-
-
HPLC Analysis:
-
Inject the acidic aqueous phase into an HPLC system.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile, methanol, and an ammonium acetate buffer (pH 7.0).[2]
-
Detection: Use a UV detector at 215 nm or an Evaporative Light Scattering Detector (ELSD).
-
Quantification: Use certified standards of Erythromycin A, B, and C to create calibration curves for accurate quantification.[3][4]
-
Visualizing the Workflow and Biosynthetic Pathway
Experimental Workflow for this compound Production
Caption: Experimental workflow for this compound production.
Erythromycin Biosynthesis Pathway (Final Steps)
Caption: Final steps of the Erythromycin biosynthesis pathway.
Concluding Remarks
The production of this compound as the primary product from Saccharopolyspora erythraea is most efficiently achieved through genetic engineering to knock out the eryG gene. However, for researchers working with wild-type or existing production strains, careful control of fermentation parameters, particularly maintaining low dissolved oxygen levels, offers a viable strategy to significantly increase the accumulation of this compound. The protocols and media compositions provided here serve as a robust starting point for developing and optimizing a fermentation process tailored to the production of this valuable erythromycin analogue. Further optimization of media components such as carbon and nitrogen sources, as well as trace metal concentrations, may also contribute to an improved yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Erythromycin C using Salting-Out and Sugaring-Out Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the extraction of Erythromycin C from fermentation broths or aqueous solutions using two distinct liquid-liquid extraction techniques: salting-out and sugaring-out. Both methods offer efficient means of partitioning this compound into an organic phase, facilitating its purification and analysis.
Introduction
Erythromycin is a macrolide antibiotic produced by the fermentation of Saccharopolyspora erythraea. The fermentation process yields a mixture of erythromycin variants, primarily Erythromycin A, B, and C. This compound is a crucial component and often a subject of interest in drug development and quality control. Salting-out and sugaring-out are two effective methods for the initial recovery and concentration of erythromycins from the complex fermentation matrix.
Salting-out involves the addition of a high concentration of an inorganic salt to an aqueous solution containing a water-miscible organic solvent. This addition reduces the solubility of the organic solvent in the aqueous phase, leading to the formation of two distinct phases. The target analyte, in this case, this compound, preferentially partitions into the organic phase.
Sugaring-out is a similar phase-separation technique that utilizes a high concentration of a sugar instead of an inorganic salt. This method is often considered more environmentally friendly and can be advantageous when dealing with sensitive biomolecules, as it can help preserve their activity. For erythromycin, sugaring-out has been reported to be a more effective extraction method compared to salting-out[1][2][3].
Data Presentation: Comparison of Salting-Out and Sugaring-Out Methods
The following tables summarize the key quantitative parameters for the extraction of erythromycin using both methods. It is important to note that the extraction efficiencies reported in the literature are typically for total erythromycin and not specifically for this compound. However, the principles and relative performance are expected to be similar for this compound.
Table 1: Comparison of Optimized Conditions and Performance
| Parameter | Salting-Out Method | Sugaring-Out Method | Reference |
| Phase Separating Agent | Inorganic Salts (e.g., NaCl, Na₂SO₄) | Sugars (e.g., Glucose, Fructose, Sorbitol) | [2][4][5] |
| Organic Solvent | Acetonitrile | Acetonitrile | [2][4] |
| Extraction Efficiency | >98.5% (for total erythromycin) | 88% - 91.6% (for total erythromycin) | [1][4][6] |
| Key Process Parameters | pH, Solvent-to-broth ratio | Glucose concentration, Temperature, ACN/water ratio, pH | [1][4] |
| Phase Separation Time | Rapid | Rapid | [2][4] |
Table 2: Optimized Parameters for Erythromycin Extraction
| Parameter | Salting-Out (Acetonitrile/NaCl) | Sugaring-Out (Acetonitrile/Glucose) | Reference |
| pH | Not specified, but generally alkaline (e.g., pH 10 for initial extraction) | 8.3 | [1][7] |
| Solvent/Aqueous Ratio | 1:1 (v/v) | 1:1 (v/v) | [1][8] |
| Concentration of Agent | Sufficient to induce phase separation | 156.3 g/L - 160 g/L | [1][4][6] |
| Temperature | Relatively insensitive | 4°C | [1][4] |
Experimental Protocols
The following are detailed protocols for the extraction of this compound using salting-out and sugaring-out methods. These protocols are based on established methods for erythromycin extraction and can be adapted for specific research needs.
Protocol 1: Salting-Out Extraction of this compound
This protocol describes a general procedure for the extraction of this compound from a fermentation broth using acetonitrile and sodium chloride.
Materials:
-
This compound containing fermentation broth or aqueous solution
-
Acetonitrile (ACN), HPLC grade
-
Sodium Chloride (NaCl), analytical grade
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment
-
Hydrochloric Acid (HCl) solution (e.g., 1 M) for pH adjustment
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Rotary evaporator (optional)
-
HPLC system for analysis
Procedure:
-
Sample Preparation:
-
If the fermentation broth contains suspended solids, centrifuge the broth at 4000 rpm for 15 minutes to pellet the solids.
-
Carefully decant the supernatant for extraction.
-
-
pH Adjustment:
-
Transfer a known volume (e.g., 20 mL) of the supernatant to a 50 mL centrifuge tube.
-
Adjust the pH of the solution to approximately 10.0 using 1 M NaOH. This converts the erythromycin to its non-ionic form, which is more soluble in the organic solvent.
-
-
Homogeneous Mixture Formation:
-
Add an equal volume (e.g., 20 mL) of acetonitrile to the pH-adjusted sample.
-
Vortex the mixture thoroughly for 2-3 minutes to ensure a homogeneous solution.
-
-
Phase Separation:
-
Add NaCl to the homogeneous mixture until saturation is reached and phase separation is observed. This is typically around 15-20% (w/v).
-
Vortex the tube vigorously for 5 minutes to facilitate the partitioning of this compound into the acetonitrile phase.
-
-
Phase Separation and Collection:
-
Centrifuge the mixture at 3000 rpm for 10 minutes to achieve a clear separation of the two phases.
-
The upper layer is the acetonitrile phase containing the extracted this compound, and the lower layer is the aqueous phase.
-
Carefully collect the upper acetonitrile layer using a pipette and transfer it to a clean tube.
-
-
Back Extraction (Optional, for further purification):
-
To the collected acetonitrile phase, add an equal volume of an acidic aqueous solution (e.g., pH 5.0, adjusted with HCl).
-
Vortex for 5 minutes. This compound will partition back into the acidic aqueous phase in its ionic form.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the lower acidic aqueous phase containing the purified this compound.
-
-
Solvent Removal and Analysis:
-
The acetonitrile can be removed under vacuum using a rotary evaporator if necessary.
-
The extracted this compound can be quantified using a suitable analytical method such as HPLC.
-
Protocol 2: Sugaring-Out Extraction of this compound
This protocol details the extraction of this compound using acetonitrile and glucose, a method noted for its efficiency and preservation of the antibiotic's activity[1][2].
Materials:
-
This compound containing fermentation broth or aqueous solution
-
Acetonitrile (ACN), HPLC grade
-
D-Glucose, analytical grade
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Incubator or cold room set to 4°C
-
HPLC system for analysis
Procedure:
-
Sample Preparation:
-
pH Adjustment:
-
Take a known volume (e.g., 20 mL) of the supernatant and adjust the pH to 8.3 using 1 M NaOH.
-
-
Homogeneous Mixture Formation:
-
Add an equal volume (e.g., 20 mL) of acetonitrile to the pH-adjusted sample in a 50 mL centrifuge tube.
-
Vortex the mixture for 2-3 minutes to form a homogeneous solution.
-
-
Phase Separation with Glucose:
-
Add D-Glucose to the mixture to achieve a final concentration of 156.3 g/L.
-
Vortex vigorously for 5 minutes to ensure complete dissolution of the glucose and to promote the partitioning of this compound.
-
-
Incubation and Phase Separation:
-
Incubate the mixture at 4°C for a period sufficient to allow for clear phase separation (e.g., 30-60 minutes).
-
After incubation, centrifuge the tubes at 3000 rpm for 10 minutes to ensure a sharp interface between the two phases.
-
-
Collection of Organic Phase:
-
The upper phase is the acetonitrile-rich layer containing the extracted this compound.
-
Carefully aspirate the upper layer and transfer it to a new, clean tube.
-
-
Analysis:
-
The extracted sample is now ready for analysis by HPLC or other suitable methods. The acetonitrile can be evaporated if a concentration step is required.
-
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the salting-out and sugaring-out extraction processes.
Caption: Salting-Out Extraction Workflow for this compound.
Caption: Sugaring-Out Extraction Workflow for this compound.
Conclusion
Both salting-out and sugaring-out methods provide effective and rapid means for the extraction of this compound from aqueous solutions. While salting-out can achieve very high extraction efficiencies, sugaring-out is reported to be more effective overall for erythromycin and offers a milder, potentially more biocompatible alternative. The choice of method will depend on the specific requirements of the downstream application, cost considerations, and environmental policies. The provided protocols offer a solid starting point for researchers to develop and optimize their extraction processes for this compound.
References
- 1. Sugaring-out extraction of erythromycin from fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arabjchem.org [arabjchem.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of Erythromycin C in fermentation cultures
Welcome to the technical support center for optimizing Erythromycin C production in fermentation cultures. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy to selectively increase the yield of this compound?
A1: The primary strategy for selectively increasing this compound (Ery C) yield is to modulate the expression of the tailoring genes eryK and eryG in Saccharopolyspora erythraea. Erythromycin D is converted to this compound by the P450 hydroxylase EryK. This compound is then converted to the more common Erythromycin A by the O-methyltransferase EryG.[1][2] Therefore, to accumulate this compound, it is often beneficial to enhance the activity of EryK while controlling or even reducing the activity of EryG.
Q2: How does precursor supply affect this compound production?
A2: The biosynthesis of the erythromycin macrolide ring requires one propionyl-CoA as a starter unit and six methylmalonyl-CoA as extender units. Enhancing the intracellular pools of these precursors is a common strategy to improve overall erythromycin titer, which can, in turn, be directed towards a higher accumulation of this compound. Supplementing the culture medium with precursors like n-propanol or propionate can increase the availability of propionyl-CoA.[3]
Q3: What are the optimal fermentation conditions for Saccharopolyspora erythraea to produce erythromycins?
A3: Optimal fermentation conditions for S. erythraea can vary between strains. However, general parameters include a temperature of 28-34°C, a pH of 6.8-7.2, and vigorous aeration to maintain dissolved oxygen levels.[4][5] The fermentation medium typically consists of a complex mixture of carbon sources (e.g., corn starch, dextrin), nitrogen sources (e.g., soybean flour, corn steep liquor), and trace elements.[4][5]
Q4: What is the role of the BldD regulator in erythromycin biosynthesis?
A4: BldD is a key transcriptional regulator in S. erythraea that positively regulates the expression of the entire erythromycin biosynthetic (ery) gene cluster.[6][7] Overexpression of BldD has been shown to increase overall erythromycin production.[6][7] While it does not selectively target this compound, enhancing the overall flux through the pathway provides a higher baseline of intermediates for targeted downstream engineering. The BldD protein binds to the promoter regions of the ery genes, linking developmental changes in the bacterium to antibiotic synthesis.[6][7][8]
Troubleshooting Guide
Problem 1: Low overall erythromycin titer (including this compound).
| Possible Cause | Suggested Solution |
| Suboptimal media composition | Re-evaluate carbon and nitrogen sources. Consider using molasses-based media or supplementing with soybean oil.[3] |
| Inadequate precursor supply | Supplement the fermentation medium with n-propanol (up to 1%) or propionate to boost propionyl-CoA levels.[3] |
| Poor aeration | Increase agitation speed and/or airflow to maintain adequate dissolved oxygen levels. |
| Non-optimal pH | Monitor and control the pH of the culture, maintaining it within the 6.8-7.2 range. |
| Low expression of biosynthetic genes | Consider overexpressing the positive regulator BldD.[6][7] |
Problem 2: High ratio of Erythromycin A to this compound.
| Possible Cause | Suggested Solution |
| High activity of EryG O-methyltransferase | Use genetic engineering techniques to downregulate or partially inhibit the eryG gene. |
| Imbalanced expression of eryK and eryG | Overexpress eryK to drive the conversion of Erythromycin D to this compound. A higher ratio of eryK to eryG expression is desirable for this compound accumulation.[2] |
Problem 3: Accumulation of Erythromycin D instead of this compound.
| Possible Cause | Suggested Solution |
| Low activity or expression of EryK P450 hydroxylase | Overexpress the eryK gene to enhance the conversion of Erythromycin D to this compound.[2] |
| Inefficient cofactor regeneration for P450 enzyme | Ensure the central metabolism provides sufficient NADPH for the P450 system. |
Quantitative Data Summary
The following table summarizes the impact of genetic modifications on the production of different erythromycin analogs.
| Strain/Modification | Erythromycin A (mg/L) | Erythromycin B (mg/L) | This compound (mg/L) | Reference |
| Industrial Strain (Control) | ~3050 | ~530 | ~360 | [5] |
| Overexpression of eryK and eryG (ratio 3:2) | 4170 (+36.7%) | 50 (-90.6%) | 110 (-69.4%) | [5] |
Note: The primary goal of the cited study was to maximize Erythromycin A, hence the reduction in this compound. To increase this compound, the strategy would be to overexpress eryK while modulating or reducing eryG expression.
Experimental Protocols
Protocol 1: Fermentation of Saccharopolyspora erythraea
This protocol is adapted for shake flask fermentation.
1. Seed Culture Preparation: a. Prepare a seed medium consisting of (per liter): 50 g corn starch, 18 g soybean flour, 13 g corn steep liquor, 3 g NaCl, 1 g (NH₄)₂SO₄, 1 g NH₄NO₃, 5 ml soybean oil, and 6 g CaCO₃. Adjust the pH to 6.8-7.0. b. Inoculate the seed medium with a sporulated culture of S. erythraea. c. Incubate at 34°C with shaking at 250 rpm for 2 days.[5]
2. Production Fermentation: a. Prepare the fermentation medium consisting of (per liter): 40 g corn starch, 30 g soybean flour, 30 g dextrin, 2 g (NH₄)₂SO₄, 10 ml soybean oil, and 6 g CaCO₃. b. Inoculate the fermentation medium with 10% (v/v) of the seed culture. c. Incubate at 34°C with shaking at 250 rpm for 6-7 days.[5] d. For precursor feeding, supplement with 0.5 ml of n-propanol after 24 hours of cultivation.[5]
3. Erythromycin Extraction and Analysis: a. Centrifuge the fermentation broth to separate the mycelium. b. Extract the erythromycins from the supernatant and mycelium using a suitable solvent like butyl acetate. c. Analyze the concentrations of Erythromycin A, B, and C using High-Performance Liquid Chromatography (HPLC).[5]
Protocol 2: Genetic Manipulation of eryK and eryG Expression
This protocol provides a general workflow for modifying the expression of tailoring genes.
1. Plasmid Construction: a. Amplify the eryK and eryG genes from the genomic DNA of S. erythraea. b. Clone the desired gene(s) into an appropriate expression vector for actinomycetes, under the control of a suitable promoter. For increased this compound, eryK would be placed under a strong constitutive or inducible promoter. c. To decrease the conversion of this compound to A, strategies such as antisense RNA inhibition of eryG or CRISPRi-mediated repression can be employed.
2. Transformation of S. erythraea: a. Introduce the constructed plasmid into S. erythraea via conjugation from an E. coli donor strain (e.g., S17-1). b. Select for exconjugants on appropriate antibiotic-containing media.
3. Verification and Analysis: a. Confirm the genetic modification in the recombinant strains by PCR and/or sequencing. b. Perform fermentation experiments as described in Protocol 1. c. Analyze the erythromycin profiles of the recombinant strains by HPLC to quantify the changes in this compound yield.
Visualizations
Caption: Biosynthesis pathway of Erythromycin A, highlighting the formation of this compound.
Caption: Troubleshooting workflow for improving this compound yield.
Caption: Regulatory role of BldD on the erythromycin biosynthetic gene cluster.
References
- 1. mdpi.com [mdpi.com]
- 2. Genetic Modulation of the Overexpression of Tailoring Genes eryK and eryG Leading to the Improvement of Erythromycin A Purity and Production in Saccharopolyspora erythraea Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]
- 5. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capturing the target genes of BldD in Saccharopolyspora erythraea using improved genomic SELEX method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Erythromycin C Impurity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the accumulation of Erythromycin C as an impurity during the production of Erythromycin A.
Troubleshooting Guides
Problem: High Levels of this compound Detected Post-Fermentation
Initial Assessment Questions:
-
Q1: At what stage of the fermentation process are you observing the highest accumulation of this compound?
-
A1: Understanding the kinetics of this compound formation is crucial. If it accumulates early, it might indicate an issue with the initial steps of the biosynthesis pathway or precursor supply. Late-stage accumulation could point towards inefficient conversion to Erythromycin A.
-
-
Q2: Have you analyzed the expression levels of the eryK and eryG genes in your Saccharopolyspora erythraea strain?
-
A2: The accumulation of this compound is often due to the inefficient methylation of the mycarose sugar, a step catalyzed by the EryG methyltransferase.[1][2] Low expression or activity of EryG, or an imbalance between EryK (C12-hydroxylase) and EryG activity, can lead to a bottleneck where this compound is produced but not efficiently converted to Erythromycin A.[1][2]
-
-
Q3: What is the composition of your fermentation medium?
-
A3: The availability of precursors and cofactors in the fermentation medium can significantly impact the efficiency of the erythromycin biosynthesis pathway. For instance, S-adenosylmethionine (SAM) is the methyl donor for the EryG-catalyzed reaction. Insufficient SAM can limit the conversion of this compound to Erythromycin A.
-
Troubleshooting Steps & Solutions:
-
Genetic Engineering of the Production Strain:
-
Issue: Inefficient conversion of this compound to Erythromycin A.
-
Solution: Overexpress the eryG gene, which encodes the S-adenosylmethionine-dependent O-methyltransferase responsible for converting this compound to Erythromycin A.[1][2] It may also be beneficial to co-overexpress the eryK gene, which is involved in the hydroxylation of Erythromycin D to this compound, to ensure a balanced pathway flux.[1][2] Studies have shown that modulating the copy number ratio of eryK to eryG can nearly eliminate this compound and B, and improve the overall Erythromycin A titer by approximately 25%.[2]
-
-
Fermentation Process Optimization:
-
Issue: Suboptimal fermentation conditions leading to the accumulation of intermediates.
-
Solution: Optimize the fermentation medium to ensure an adequate supply of precursors and cofactors. Supplementing the medium with precursors for S-adenosylmethionine (SAM), the methyl donor for the EryG-catalyzed reaction, can be beneficial. Additionally, optimizing factors like pH, temperature, and aeration can improve the overall metabolic efficiency of the production strain and potentially reduce the accumulation of unwanted byproducts.[3]
-
-
Downstream Processing and Purification:
Frequently Asked Questions (FAQs)
-
Q: What is the primary cause of this compound accumulation?
-
A: this compound accumulates when the methylation of the 3"-hydroxyl group of the mycarose moiety, a final step in the biosynthesis of Erythromycin A, is inefficient. This reaction is catalyzed by the enzyme EryG, an S-adenosylmethionine-dependent O-methyltransferase.[1][2] Therefore, any factor that limits the expression or activity of EryG can lead to the buildup of this compound.
-
-
Q: How can I accurately quantify the levels of Erythromycin A, B, and C in my fermentation broth?
-
Q: Are there any metabolic engineering strategies beyond overexpressing eryK and eryG?
-
A: Yes, other metabolic engineering approaches can be employed. These include modulating the expression of regulatory genes that control the entire erythromycin biosynthetic gene cluster and engineering the central carbon metabolism to increase the supply of precursors like propionyl-CoA and methylmalonyl-CoA.
-
Data Presentation
Table 1: Impact of eryK and eryG Overexpression on Erythromycin A Purity and Titer
| S. erythraea Strain | Genotype | Erythromycin A Titer (mg/L) | Erythromycin B + C (mg/L) | Erythromycin A Purity (%) |
| Control | Wild-type | 3050 | 530 | 85.2 |
| ZL2005 | Overexpression of eryK and eryG | 4170 | 160 | 96.3 |
Data adapted from a study on genetic manipulation of an industrial S. erythraea strain. The results demonstrate a significant improvement in Erythromycin A production and purity upon overexpression of the tailoring enzymes EryK and EryG.[6]
Experimental Protocols
Protocol 1: Overexpression of eryK and eryG in Saccharopolyspora erythraea
This protocol provides a general outline for the overexpression of the eryK and eryG genes. Specific vectors, promoters, and transformation methods may vary.
-
Gene Amplification: Amplify the eryK and eryG genes from the genomic DNA of S. erythraea using PCR with primers containing appropriate restriction sites.
-
Vector Construction: Clone the amplified eryK and eryG genes into a suitable E. coli-Streptomyces shuttle vector under the control of a strong constitutive or inducible promoter.
-
Transformation: Introduce the recombinant plasmid into S. erythraea via protoplast transformation or conjugation.
-
Selection and Verification: Select for transformants using an appropriate antibiotic resistance marker. Verify the presence of the integrated genes by PCR and assess their expression levels using RT-qPCR.
-
Fermentation and Analysis: Cultivate the engineered strain under standard fermentation conditions and analyze the production of erythromycins using HPLC.
Protocol 2: HPLC Analysis of Erythromycins
This is a general protocol for the separation of Erythromycin A, B, and C. The specific column, mobile phase, and gradient may need to be optimized.[4][5][7]
-
Sample Preparation: Extract erythromycins from the fermentation broth using a suitable solvent (e.g., methyl tert-butyl ether) at an alkaline pH. Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium hydroxide or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection at 215 nm.
-
-
Quantification: Use certified reference standards of Erythromycin A, B, and C to create a calibration curve for accurate quantification.
Mandatory Visualizations
References
- 1. Genetic modulation of the overexpression of tailoring genes eryK and eryG leading to the improvement of erythromycin A purity and production in Saccharopolyspora erythraea fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic Modulation of the Overexpression of Tailoring Genes eryK and eryG Leading to the Improvement of Erythromycin A Purity and Production in Saccharopolyspora erythraea Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Analysis of Erythromycin C
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Erythromycin C, specifically focusing on peak tailing and broadening.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for this compound, a basic compound, is frequently caused by secondary interactions between the analyte and the stationary phase. The primary culprit is often the interaction of the basic amine groups in this compound with acidic residual silanol groups on the silica-based column packing material.[1][2] Other contributing factors can include column degradation, improper mobile phase pH, column overload, and extra-column dead volume.[3][4]
Q2: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical parameter for achieving optimal peak shape for this compound. Since this compound is a macrolide antibiotic with basic properties, a higher pH mobile phase is generally recommended.[3][5][6][7] Operating at a higher pH (typically between 7 and 11) helps to suppress the ionization of residual silanol groups on the silica stationary phase, minimizing the secondary ionic interactions that lead to peak tailing.[1][2] Conversely, at acidic or neutral pH, these silanol groups can be deprotonated and interact with the protonated basic sites of this compound, causing significant tailing. Some studies have successfully used mobile phases with pH values around 7.0, 9.0, or even as high as 11.0 to achieve symmetrical peaks.[5][7][8]
Q3: Which type of HPLC column is best suited for the analysis of this compound to avoid peak shape issues?
Standard C18 columns are commonly used for the analysis of erythromycin.[9][10][11][12] However, to mitigate peak tailing due to silanol interactions, several strategies can be employed in column selection:
-
End-capped C18 columns: These columns have been treated to reduce the number of accessible free silanol groups, thus minimizing secondary interactions.
-
Polymeric reversed-phase columns: Columns with polymer-based packings (e.g., polystyrene-divinylbenzene) are stable at high pH and do not have silanol groups, making them an excellent choice for analyzing basic compounds like this compound.[3][7]
-
Hybrid silica-polymer columns: These columns offer a wider usable pH range and can provide good peak shapes for basic analytes.
Q4: Can mobile phase additives help to reduce peak tailing for this compound?
Yes, mobile phase additives can significantly improve the peak shape of this compound. Common additives include:
-
Buffers: Using a buffer system (e.g., phosphate or ammonium acetate) helps to maintain a constant and optimal mobile phase pH, which is crucial for consistent peak shapes.[7][10][13]
-
Amine modifiers: Small amounts of a basic modifier, such as triethylamine (TEA), can be added to the mobile phase. TEA acts as a competing base, binding to the active silanol sites on the stationary phase and masking them from interacting with this compound.
Q5: How does temperature affect the chromatography of this compound?
Elevated column temperatures (e.g., 35-70°C) are often used in the HPLC analysis of erythromycins.[7][12] Higher temperatures can improve peak shape and reduce analysis time by:
-
Decreasing the viscosity of the mobile phase, which improves mass transfer.
-
Potentially reducing the strength of secondary interactions that cause peak tailing.
However, it is important to ensure that the column and analyte are stable at the chosen temperature.
Q6: What are the signs of column degradation, and how can it cause peak broadening and tailing?
Column degradation can manifest as a loss of resolution, a decrease in theoretical plates, and an increase in peak broadening and tailing. This can be caused by the dissolution of the silica support at high pH, leading to void formation at the column inlet, or by the accumulation of strongly retained sample components that create active sites for secondary interactions.[3] Using a guard column and ensuring proper sample preparation can help to extend the life of the analytical column.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting peak tailing and broadening issues for this compound.
Caption: Troubleshooting workflow for this compound peak shape issues.
Quantitative Data Summary
While specific quantitative data on the effect of every parameter on this compound peak shape is dispersed across various studies, the following table summarizes the general observations from the literature. The "Tailing Factor (As)" is a measure of peak asymmetry, where a value of 1.0 indicates a perfectly symmetrical peak, and values greater than 1.0 indicate tailing.
| Parameter | Condition | Effect on this compound Peak Shape | Tailing Factor (As) | Reference |
| Mobile Phase pH | Low to Neutral pH (e.g., < 7) | Significant Tailing | > 1.5 (typically) | [1][2] |
| High pH (e.g., 9-11) | Improved Symmetry | Approaching 1.0-1.2 | [5][7][8] | |
| Column Type | Standard Silica C18 | Potential for Tailing | Variable, can be > 1.5 | [1][2] |
| End-capped C18 | Reduced Tailing | Improved, closer to 1.2 | General HPLC knowledge | |
| Polymeric or Hybrid | Symmetrical Peaks | Approaching 1.0 | [3][7] | |
| Mobile Phase Additive | None | Tailing likely | > 1.5 | [1] |
| Triethylamine (TEA) | Significantly Reduced Tailing | Approaching 1.0-1.2 | General HPLC knowledge | |
| Ammonium or Phosphate Buffer | Improved Symmetry and Robustness | ~1.0-1.3 | [7][10][13] | |
| Column Temperature | Ambient | May show more tailing | Variable | [7][12] |
| Elevated (e.g., 40-70°C) | Sharper, more symmetrical peaks | Improved, closer to 1.0 | [7][12] |
Detailed Experimental Protocols
Below are examples of HPLC methods that have been successfully used for the analysis of erythromycin and its related substances, including this compound.
Method 1: High pH Reversed-Phase HPLC for Erythromycin and Related Substances [7]
-
Column: C18 Polymeric column
-
Mobile Phase: 0.02 M potassium phosphate dibasic buffer (pH 9.0) : acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm
-
Temperature: Ambient
-
Sample Preparation: Dissolve the sample in the mobile phase.
Method 2: Isocratic Reversed-Phase HPLC for Erythromycins A, B, and C [10]
-
Column: µBondapak C18 reversed-phase column
-
Mobile Phase: Acetonitrile : methanol : 0.2 M ammonium acetate : water (45:10:10:35 v/v/v/v)
-
Flow Rate: Not specified, but typically 1.0-1.5 mL/min
-
Detection: Not specified, but typically UV at ~215 nm
-
Temperature: Not specified
-
Sample Preparation: Dissolve the sample in the mobile phase.
Method 3: Gradient Reversed-Phase HPLC for Erythromycin and Impurities [9][11]
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase:
-
A: 0.4% ammonium hydroxide in water
-
B: Methanol
-
-
Gradient: A gradient elution is performed.
-
Detection: UV at 215 nm
-
Temperature: Not specified
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of mobile phase A and B.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the chemical properties of this compound and the HPLC parameters that influence its peak shape.
References
- 1. ijrpr.com [ijrpr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Determination of erythromycin in human plasma, using column liquid chromatography with a polymeric packing material, alkaline mobile phase and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uhplcs.com [uhplcs.com]
- 9. High-performance liquid chromatographic determination of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
Optimization of fermentation pH and temperature for Erythromycin C production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of fermentation pH and temperature for Erythromycin C production.
Troubleshooting Guide
This section addresses common issues encountered during this compound fermentation experiments related to pH and temperature.
| Problem | Possible Cause | Suggested Solution |
| Low this compound Yield | Suboptimal pH. The pH of the fermentation medium is critical for both the growth of Saccharopolyspora erythraea and the production of erythromycin.[1] | Verify that the initial pH of your medium is adjusted to the optimal range, typically around 7.0.[1] Monitor the pH throughout the fermentation process and adjust as necessary. The pH of the culture tends to become alkaline during fermentation.[2] |
| Suboptimal Temperature. Temperature significantly influences the growth of the producing microorganism and the enzymatic reactions involved in erythromycin biosynthesis.[1] | Ensure your incubator or bioreactor is calibrated and maintaining the optimal temperature, which is generally around 28°C to 30°C.[1][3] Temperatures outside the optimal range of 25°C to 35°C can negatively impact production.[1] | |
| Foaming in the Bioreactor | Excessive foaming is a common issue in fermentation, often caused by high agitation rates or the composition of the medium. | |
| Poor Biomass Growth | Incorrect initial pH. The initial pH of the medium can affect nutrient availability and cellular metabolic processes. | |
| Temperature fluctuations. Inconsistent temperatures can stress the microorganism and inhibit growth. | ||
| Inconsistent Batch-to-Batch Results | Drifting pH and temperature control. Inadequate control of these parameters is a major source of variability. | |
| Variations in inoculum preparation. The age and density of the seed culture can impact the kinetics of the fermentation. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of pH and temperature for this compound production.
1. What is the optimal pH for this compound production?
The optimal pH for this compound production by Saccharopolyspora erythraea is approximately 7.0.[1] While biomass may be slightly higher at a pH of 7.5, erythromycin production rate is highest at pH 7.0.[1] It is important to adjust the initial pH of the medium to around 7.2 before sterilization.[1]
2. What is the optimal temperature for this compound fermentation?
The optimal temperature for this compound production is typically 28°C.[1] Studies have shown that the optimal range for production is between 25°C and 35°C.[1] For solid-state fermentation, a temperature of 30°C has been found to be optimal.[3]
3. How do pH and temperature affect this compound production?
Both pH and temperature are critical environmental factors that directly influence the growth of Saccharopolyspora erythraea and the enzymatic pathways responsible for erythromycin biosynthesis.[1] Deviations from the optimal ranges can lead to reduced yield and inconsistent results.
4. Should I control the pH throughout the fermentation process?
Yes, it is advisable to monitor and control the pH. The pH of the fermentation broth tends to increase and become more alkaline during the process.[2] Maintaining the pH within the optimal range can help sustain antibiotic production.
5. Can other factors besides pH and temperature affect this compound yield?
Absolutely. Other crucial factors include the composition of the fermentation medium (carbon and nitrogen sources), dissolved oxygen levels, and agitation rate.[2][4]
Quantitative Data Summary
The following tables summarize key quantitative data from cited experiments on the optimization of this compound fermentation.
Table 1: Effect of pH on Erythromycin Production and Biomass
| pH | Erythromycin Concentration (mg/L) | Cell Biomass Dry Weight (mg/L) |
| 7.0 | 461 | 500 |
| 7.5 | Lower than at pH 7.0 | Slightly higher than at pH 7.0 |
Source: Data derived from a study on Saccharopolyspora erythraea MTCC 1103.[1]
Table 2: Effect of Temperature on Erythromycin Production and Biomass
| Temperature (°C) | Erythromycin Concentration (mg/L) | Cell Biomass Dry Weight (mg/L) |
| 28 | 512 | 650 |
| 37 | Growth and production observed, but lower than at 28°C | Not specified |
Source: Data derived from a study on Saccharopolyspora erythraea MTCC 1103 after optimizing other parameters.[1]
Experimental Protocols
This section provides a detailed methodology for a typical experiment aimed at optimizing pH and temperature for this compound production.
1. Microorganism and Inoculum Preparation
-
Strain: Saccharopolyspora erythraea (e.g., MTCC 1103).[1]
-
Inoculum Medium: Prepare a seed medium with a composition such as (g/L): yeast extract 1.5, starch 3, NaNO3 3, K2HPO4 2, MgSO4·7H2O 0.5, and CaCO3 1.[2]
-
pH Adjustment: Adjust the pH of the seed medium to 7.2 before sterilization.[1]
-
Incubation: Inoculate the seed medium with a spore suspension (e.g., 10^10 spores/mL) and incubate at 28°C for 96 hours on a rotary shaker at 200 rpm.[1]
2. Fermentation Process
-
Production Medium: Prepare the fermentation medium. The composition can vary, but a base medium could include a carbon source (like glucose or bagasse), an organic nitrogen source, and an inorganic nitrogen source.[1]
-
Inoculation: Inoculate the production medium with 5% (v/v) of the seed culture.[1]
-
pH Optimization Experiment:
-
Prepare several flasks of production medium.
-
Adjust the initial pH of each flask to a different value within the range you want to test (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Incubate all flasks under the same conditions (e.g., 28°C, 200 rpm) for the duration of the fermentation (e.g., 11 days).[1]
-
-
Temperature Optimization Experiment:
-
Prepare several flasks of production medium with the optimal initial pH determined from the previous experiment.
-
Incubate each flask at a different temperature (e.g., 25°C, 28°C, 30°C, 35°C, 37°C).
-
Maintain all other conditions (e.g., agitation) constant.
-
-
Sampling and Analysis:
-
Withdraw samples at regular intervals.
-
Measure the this compound concentration using a suitable analytical method (e.g., HPLC).
-
Determine the cell biomass by measuring the dry weight of the cells.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the optimization of this compound fermentation.
Caption: Workflow for optimizing fermentation pH and temperature.
Caption: Key factors influencing this compound production.
References
Stability of Erythromycin C under acidic and basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythromycin C. The information is based on available scientific literature regarding the stability of erythromycin and its analogues under various conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows rapid degradation after dissolution in an acidic buffer. Is this expected?
A1: Yes, this is expected. Erythromycin and its related compounds, including this compound, are known to be highly unstable in acidic conditions.[1][2][3] The acidic environment catalyzes an intramolecular dehydration reaction, leading to the formation of inactive degradation products.[1][4] Studies on Erythromycin A show that degradation is rapid at pH values below 4.0.[5] While specific kinetic data for this compound is limited, a similar susceptibility to acid-catalyzed degradation is anticipated due to structural similarities.
Q2: What are the primary degradation products of this compound in acidic media?
A2: The primary degradation pathway for Erythromycin A in acidic solution involves intramolecular cyclization to yield biologically inactive hemiketals and spiroketals, such as anhydroerythromycin A.[4] Given the structural similarity, this compound is expected to undergo a similar degradation, resulting in the formation of anhydrothis compound.
Q3: I am observing degradation of my this compound sample in a formulation with a slightly basic pH. What could be the cause?
A3: Erythromycin is known to degrade under basic conditions as well.[6][7][8] For Erythromycin A, alkaline conditions can lead to the formation of pseudoerythromycin A enol ether.[9] Therefore, it is likely that this compound also undergoes degradation at a basic pH. The rate and extent of degradation will depend on the specific pH, temperature, and composition of your formulation.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, it is crucial to control the pH of your solutions. For short-term experiments, working at a neutral or near-neutral pH is advisable. If acidic or basic conditions are required, exposure time should be minimized, and the temperature should be kept as low as possible. For formulation development, consider using enteric coatings or other protective delivery systems to shield the molecule from the acidic environment of the stomach.[3]
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: Stability-indicating High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods are the most suitable techniques.[6][10] These methods can separate this compound from its degradation products and other related substances, allowing for accurate quantification of the parent compound and monitoring the formation of impurities over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low potency of this compound standard solution. | The solvent used for the standard solution is acidic. | Prepare standard solutions in a neutral or slightly alkaline buffer (pH 7-8) and use them immediately or store at 2-8°C for a short period. |
| Appearance of unknown peaks in the chromatogram of a stressed this compound sample. | Formation of degradation products due to acidic, basic, or oxidative stress. | Utilize a validated stability-indicating HPLC or LC-MS method to identify and characterize the degradation products.[6][10] Compare the retention times and mass spectra with known erythromycin degradation products. |
| Inconsistent results in bioassays using this compound. | Degradation of the compound in the assay medium. | Check the pH and composition of the bioassay medium. If it is acidic, the active concentration of this compound may be decreasing over the course of the experiment. Consider using a more stable analogue or adjusting the assay conditions if possible. |
| Precipitation of this compound from an aqueous solution. | This compound has low aqueous solubility, which can be further affected by pH. | Ensure that the concentration of this compound is within its solubility limit at the specific pH and temperature of your experiment. The use of co-solvents may be necessary for higher concentrations. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl to achieve a final drug concentration of 100 µg/mL. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH to achieve a final drug concentration of 100 µg/mL. Incubate at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to achieve a final drug concentration of 100 µg/mL. Keep at room temperature for a specified period.
-
Thermal Degradation: Store the solid this compound powder and the stock solution at elevated temperatures (e.g., 60°C, 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid this compound powder and the stock solution to UV light (e.g., 254 nm) and fluorescent light for a specified period.
3. Sample Analysis:
-
Analyze the stressed samples at different time points using a validated stability-indicating HPLC or LC-MS method.
-
The mobile phase could consist of a gradient of 0.4% ammonium hydroxide in water and methanol.[6]
-
Detection is typically performed at 215 nm.[6]
4. Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify and, if possible, quantify the major degradation products.
Quantitative Data Summary
While specific quantitative data for the stability of this compound is scarce in the public domain, the following table summarizes the known stability of Erythromycin A under acidic conditions, which can serve as a reference point.
| Compound | pH | Temperature | T₁₀ (Time for 10% degradation) | Reference |
| Erythromycin A | 2 | 37°C | 3.7 seconds | [11][12] |
Visualizations
Degradation Pathway of Erythromycin in Acidic Conditions
Caption: Acid-catalyzed degradation pathway of this compound.
Experimental Workflow for Stability Testing
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Low-dose erythromycin in pediatrics: Formulation and stability of 20 mg hard gelatin capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of the stability of erythromycin in a hydrophilic creme basis by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Degradation of Erythromycin C During Downstream Processing
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Erythromycin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation during downstream processing and ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during downstream processing?
A1: The stability of this compound, much like other erythromycins, is significantly influenced by pH, temperature, and the presence of certain solvents. This compound is known to degrade in both strong acidic and alkaline conditions.[1][2] Elevated temperatures can also accelerate degradation.[3] Additionally, the choice of organic solvents used during extraction and purification can impact its stability.[1]
Q2: At what pH range is this compound most stable?
A2: While specific kinetic data for this compound is limited, studies on erythromycins, in general, suggest that they are most stable in the neutral to slightly alkaline pH range, approximately pH 7.0 to 9.0.[4][5] Both acidic conditions (below pH 6.5) and strongly alkaline conditions can lead to significant degradation.[6][7] It is crucial to carefully control the pH during extraction, washing, and crystallization steps.
Q3: Can the choice of solvent impact the stability of this compound?
A3: Yes, the solvent system can influence the stability of this compound. While erythromycin is freely soluble in solvents like methanol, ethanol, acetone, and acetonitrile, prolonged exposure, especially at elevated temperatures, can contribute to degradation.[8][9] Some downstream processes utilize solvents like butyl acetate for extraction, and the conditions of this extraction, including pH and temperature, must be optimized to minimize degradation.[10]
Q4: What are the common degradation products of this compound?
A4: The exact degradation pathway of this compound is not as extensively studied as that of Erythromycin A. However, based on the known degradation of other erythromycins, degradation products can arise from hydrolysis of the lactone ring or modifications of the sugar moieties. Anhydrothis compound has been identified as a potential degradation product.[11] Further analysis using techniques like LC-MS/MS is often required to identify and characterize specific degradation products in your samples.[12][13]
Troubleshooting Guides
Issue 1: Significant loss of this compound potency after extraction.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH during extraction: | The pH of the aqueous phase during liquid-liquid extraction is critical. For erythromycins, extraction into an organic solvent is typically performed under slightly alkaline conditions (pH 8.5-10.5) to ensure the molecule is in its un-ionized, more organic-soluble form.[10] However, prolonged exposure to high pH can cause degradation. Monitor and control the pH carefully. Consider using a buffer system to maintain a stable pH. |
| High temperature during solvent evaporation: | After extraction, solvent is often removed by evaporation. Excessive heat during this step can lead to thermal degradation.[3] Use a rotary evaporator at a reduced pressure and a controlled temperature, preferably not exceeding 40-50°C. |
| Emulsion formation leading to prolonged processing time: | Emulsions can form during liquid-liquid extraction, especially with fermentation broths containing proteins and other macromolecules.[10] This extends the processing time and exposure to potentially degradative conditions. To mitigate this, consider centrifugation to break the emulsion or adding a de-emulsifier. Pre-treatment of the broth by filtration can also help.[10] |
Issue 2: Appearance of unknown peaks in HPLC analysis after purification.
| Possible Cause | Troubleshooting Step |
| Degradation during chromatographic separation: | The mobile phase pH and column temperature can affect stability during HPLC analysis. Ensure the mobile phase pH is within the stable range for this compound (ideally around neutral). High column temperatures, while sometimes used to improve peak shape, should be used with caution.[14] |
| Acid- or base-catalyzed degradation during sample preparation: | If samples are prepared in acidic or strongly basic solutions for an extended period before injection, degradation can occur. Prepare samples in a neutral or slightly alkaline buffer and analyze them as quickly as possible.[15] |
| Oxidative degradation: | Exposure to air and certain metal ions can catalyze oxidative degradation. While less common than pH-mediated degradation, it can be a factor. Consider degassing solvents and using EDTA in your buffers if you suspect metal-ion-catalyzed oxidation. |
Issue 3: Difficulty in selectively crystallizing this compound.
| Possible Cause | Troubleshooting Step | | Co-crystallization with other erythromycin variants: | Erythromycin A and other variants have similar structures and can co-crystallize with this compound. The pH of the crystallization medium is a key parameter for selective crystallization. It has been shown that adjusting the pH to between 9 and 10 can limit the crystallization of this compound, allowing for the selective crystallization of Erythromycin A.[10] To crystallize this compound, different pH conditions and solvent systems may need to be explored. | | Oiling out instead of crystallization: | "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the supersaturation is too high or if the wrong solvent system is used. To troubleshoot this, you can try a slower cooling rate, use a different anti-solvent, or adjust the initial concentration of this compound.[16][17] | | Poor crystal quality: | Rapid crystallization can lead to the inclusion of impurities. To obtain purer crystals, aim for a slower crystallization process. This can be achieved by slowly cooling the solution or by the slow addition of an anti-solvent.[16] |
Data Presentation
Table 1: Influence of pH on Erythromycin Stability (General Trends)
| pH Range | Stability of Erythromycin | Reference |
| < 4.0 | Rapid degradation | [7] |
| 4.0 - 6.5 | Moderate to poor stability | [6] |
| 7.0 - 9.0 | Generally stable | [4][5] |
| > 10.0 | Potential for degradation | [10] |
Table 2: Solubility of Erythromycin in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | ~1.5 - 2.0 | [9][18] |
| Phosphate Buffered Saline (pH 7.4) | ~1.6 | [18] |
| Acetate Buffer (pH 5.0) | ~15 | [18] |
| Methanol | >40 | [18] |
| Ethanol | Freely soluble | [9] |
| Acetone | Freely soluble | [9] |
| Acetonitrile | Freely soluble | [9] |
| Chloroform | Freely soluble | [9] |
| Ethyl Acetate | Freely soluble | [9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Fermentation Broth
-
Preparation: Adjust the pH of the clarified fermentation broth to 9.5-10.5 with a suitable base (e.g., sodium hydroxide solution).[10]
-
Extraction: Add an equal volume of an appropriate organic solvent (e.g., butyl acetate or a mixture of 2-ethyl hexanol and hydrogenated kerosene).[6][10]
-
Mixing: Agitate the mixture vigorously for a sufficient time (e.g., 3 minutes) to ensure efficient transfer of this compound into the organic phase.[6]
-
Phase Separation: Allow the phases to separate. If an emulsion forms, use centrifugation to aid separation.
-
Back Extraction (Optional but Recommended for Purity): To further purify the extract, perform a back extraction. Mix the organic phase with an acidic aqueous solution (e.g., pH 5.0).[4] This will transfer the protonated erythromycin back into the aqueous phase, leaving many organic-soluble impurities behind.
-
Final pH Adjustment and Collection: Immediately after back extraction, adjust the pH of the aqueous phase back to a neutral or slightly alkaline pH (7.0-8.0) to prevent acid-catalyzed degradation and prepare for the next step.[6]
Protocol 2: HPLC Analysis of this compound and Its Impurities
This protocol is a composite based on several published methods.[12][19]
-
Chromatographic System:
-
Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 100 mm × 4.6 mm, 3.5 µm) is commonly used.[19]
-
Mobile Phase A: A buffered aqueous solution. A common choice is an ammonium formate buffer (e.g., 0.023 M) adjusted to a high pH (e.g., 10.3) or an ammonium hydroxide solution (e.g., 0.4%).[12][19]
-
Mobile Phase B: An organic modifier, typically acetonitrile or methanol.[12][19]
-
Gradient Elution: A gradient elution is often necessary to separate all related substances. A typical gradient might start with a lower percentage of the organic phase and gradually increase.
-
Flow Rate: Typically around 0.8 - 1.0 mL/min.[12]
-
Column Temperature: Can be maintained at an elevated temperature (e.g., 50°C) to improve peak shape and resolution, but the stability of the analyte at this temperature should be considered.[12]
-
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile.
-
Ensure the final pH of the sample solution is within the stability range of this compound.
-
-
Injection and Analysis:
-
Inject an appropriate volume of the sample onto the column.
-
Monitor the chromatogram for the elution of this compound and any potential degradation products. Relative retention times can be used for initial identification if reference standards are available.[12]
-
Visualizations
References
- 1. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Industrial Catalytic Production Process of Erythromycin [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. ES2423795T3 - Erythromycin crystallization procedure - Google Patents [patents.google.com]
- 16. WO2010048786A1 - Crystallizing method of erythromycin - Google Patents [patents.google.com]
- 17. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Overcoming challenges in the purification of Erythromycin C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Erythromycin C.
Troubleshooting Guides
This section addresses common challenges encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q1: Why am I seeing poor peak resolution between Erythromycin A and this compound in my reverse-phase HPLC?
Possible Causes:
-
Inappropriate Mobile Phase Composition: The solvent strength and pH of the mobile phase are critical for separating the structurally similar Erythromycin A and C.
-
Incorrect Column Chemistry: The choice of stationary phase (e.g., C8 vs. C18) can significantly impact selectivity.
-
Suboptimal Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.
-
Column Degradation: Over time, columns can lose their stationary phase, leading to reduced performance.
Solutions:
-
Mobile Phase Optimization:
-
Adjust the acetonitrile concentration. A lower concentration may improve the resolution between closely eluting peaks.
-
Ensure the pH of the buffer is maintained, as erythromycin's charge state is pH-dependent. A pH of around 7.0 is often effective.[1]
-
-
Column Selection:
-
Consider using a C18 column, which may offer better retention and separation for erythromycins.
-
Base-deactivated silica columns can improve peak shape and selectivity for basic compounds like erythromycins.
-
-
Temperature Control:
-
Utilize a column oven to maintain a consistent and elevated temperature (e.g., 65-70°C) to improve efficiency and resolution.[2]
-
-
Column Maintenance:
-
If the column is old or has been used extensively, consider replacing it.
-
Q2: My this compound peak is tailing. What can I do to improve the peak shape?
Possible Causes:
-
Secondary Interactions: Residual silanol groups on the silica-based column can interact with the basic amine group of erythromycin, causing peak tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate pH of the Mobile Phase: If the pH is not optimal, it can lead to mixed-mode interactions with the stationary phase.
Solutions:
-
Mobile Phase Modification:
-
Incorporate a competing base, such as triethylamine, into the mobile phase to block active silanol sites.
-
Use a buffer at a pH that ensures consistent protonation of erythromycin.
-
-
Reduce Sample Concentration:
-
Dilute your sample before injection.
-
-
Use a Base-Deactivated Column:
-
These columns have been treated to reduce the number of accessible silanol groups, minimizing secondary interactions.
-
Q3: I am observing extraneous peaks in my chromatogram. What are their likely sources?
Possible Causes:
-
Degradation of Erythromycin: Erythromycin is susceptible to degradation under acidic or basic conditions, leading to the formation of byproducts.
-
Contaminants from the Sample Matrix: The fermentation broth or reaction mixture may contain other related substances or impurities.
-
Solvent Impurities: The solvents used for sample preparation and the mobile phase may contain impurities.
Solutions:
-
Control pH:
-
Ensure the pH of your sample and mobile phase is within the stability range of erythromycin (generally around neutral). Erythromycin degrades rapidly at acidic pH values.[3]
-
-
Sample Preparation:
-
Perform a preliminary clean-up of your sample using techniques like liquid-liquid extraction or solid-phase extraction (SPE) to remove major impurities before HPLC analysis.
-
-
Use High-Purity Solvents:
-
Utilize HPLC-grade solvents to minimize the introduction of contaminants.
-
Thin-Layer Chromatography (TLC) Troubleshooting
Q1: My spots for Erythromycin A and C are not well-separated on the TLC plate. How can I improve this?
Possible Causes:
-
Inappropriate Solvent System: The polarity of the mobile phase is not optimal for differential migration of the erythromycin analogues.
-
Incorrect Stationary Phase: The type of TLC plate (e.g., silica gel vs. silanized silica gel) may not be suitable.
Solutions:
-
Optimize the Mobile Phase:
-
Choose the Right Plate:
-
Experiment with both standard silica gel and reversed-phase (e.g., silanized silica) plates to see which provides better resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound? The main difficulty lies in separating it from the other structurally similar erythromycin variants, particularly Erythromycin A, which is often the major component in a mixture.[5] Additionally, the presence of degradation products can complicate purification.
Q2: What are the common impurities found with this compound? Besides other erythromycin variants (A, B, D), common impurities include N-demethylerythromycin A, anhydroerythromycin A, and erythromycin A enol ether.
Q3: What is the stability of this compound at different pH values and temperatures? Erythromycin is generally unstable in acidic conditions (pH < 6) and can also degrade at highly alkaline pH (> 10) and elevated temperatures.[3][6] It is most stable near neutral or slightly alkaline pH. Storage at lower temperatures (e.g., -20°C) is recommended to minimize degradation.[7]
Q4: Can I use liquid-liquid extraction for the initial purification of this compound? Yes, liquid-liquid extraction is a common first step to isolate erythromycins from a fermentation broth. A typical procedure involves adjusting the pH of the broth to around 10 and extracting with a solvent like n-butyl acetate.[8] This can be followed by a back-extraction into an acidic aqueous phase.[8][9]
Data Presentation
Table 1: HPLC Parameters for Separation of Erythromycin Analogs
| Parameter | Method 1 | Method 2 |
| Column | WatersX-Terra RP 18 (250 mm x 4.6 mm, 3.5 µm) | PolymerX (25.0 cm x 4.6 mm, 7 µm) |
| Mobile Phase A | Buffer (35g di-potassium hydrogen phosphate in 1000mL water, pH 7.0):acetonitrile:water (5:35:60 v/v/v) | 0.2 M Monobasic potassium phosphate (pH 8.0) |
| Mobile Phase B | Buffer (pH 7.0):water:acetonitrile (5:45:50 v/v/v) | Acetonitrile |
| Gradient | Gradient elution | Isocratic (Buffer:Acetonitrile 1:1 v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Temperature | 65°C | 75°C |
| Detection | 215 nm | 215 nm |
| Reference | [2] | [10] |
Table 2: TLC Systems for Separation of Erythromycin Analogs
| Parameter | System 1 | System 2 |
| Stationary Phase | Silica Gel 60 F254 | Silanized Silica Gel |
| Mobile Phase | Diisopropyl ether:methanol:25% ammonia (75:35:2 v/v/v) | Methanol:water:15% ammonium acetate pH 7.0 (50:20:10 v/v/v) |
| Visualization | Anisaldehyde-sulfuric acid-ethanol spray followed by heating | Not specified |
| Separates | EA, EB, EC, ED, EAEN, AEA, dMeEA | EA, EB, EC |
| Reference | [4] | [4] |
(EA: Erythromycin A, EB: Erythromycin B, EC: this compound, ED: Erythromycin D, EAEN: Erythromycin A enol ether, AEA: Anhydroerythromycin A, dMeEA: des-N-methylerythromycin A)
Experimental Protocols
Protocol 1: Analytical HPLC for this compound Purity
This protocol is based on a gradient method for the separation of erythromycin and its impurities.[2]
-
Preparation of Mobile Phase A: Dissolve 35 g of di-potassium hydrogen phosphate in 1000 mL of water. Adjust the pH to 7.0 with dilute o-phosphoric acid. Filter through a 0.45 µm membrane filter. Mix the buffer, acetonitrile, and water in a ratio of 5:35:60 (v/v/v).
-
Preparation of Mobile Phase B: Mix the phosphate buffer (pH 7.0), water, and acetonitrile in a ratio of 5:45:50 (v/v/v).
-
Sample Preparation: Accurately weigh and dissolve the erythromycin sample in the mobile phase to a known concentration.
-
HPLC Conditions:
-
Column: WatersX-Terra RP 18 (250 mm x 4.6 mm, 3.5 µm)
-
Column Temperature: 65°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 100 µL
-
Detection: 215 nm
-
Gradient Program:
-
0-45 min: 100% A
-
45-47 min: 0% A, 100% B
-
47-63 min: 0% A, 100% B
-
63-65 min: 100% A
-
65-70 min: 100% A
-
-
-
Analysis: Inject the sample and compare the retention times and peak areas to a known this compound standard.
Protocol 2: Liquid-Liquid Extraction with Back Extraction
This protocol is for the initial clean-up of erythromycins from a fermentation broth.[8][9]
-
Initial Extraction:
-
Take 500 µL of the fermentation broth and place it in a microtube.
-
Adjust the pH of the sample to 10 using a concentrated ammonia solution.
-
Add 500 µL of n-butyl acetate.
-
Gently shake the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes to separate the phases.
-
-
Back Extraction:
-
Carefully transfer the organic phase (top layer) to a new microtube.
-
Add 500 µL of an acidic acceptor solution (e.g., pH 5 buffer).
-
Centrifuge at 3,000 rpm for 5 minutes.
-
-
Analysis:
-
The erythromycins will now be in the aqueous phase, which can be analyzed by HPLC.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting poor HPLC peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 5. mdpi.com [mdpi.com]
- 6. bona-filtration.com [bona-filtration.com]
- 7. cdn.who.int [cdn.who.int]
- 8. Determination of erythromycins in fermentation broth using liquid phase extraction with back extraction combined with high performance liquid chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. ingentaconnect.com [ingentaconnect.com]
Enhancing the conversion of Erythromycin C to Erythromycin A biosynthetically
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for enhancing the biosynthetic conversion of Erythromycin C (EryC) to Erythromycin A (EryA).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the key enzymatic step in the conversion of this compound (EryC) to Erythromycin A (EryA)?
A1: The final step in the biosynthesis of EryA is the conversion of EryC. This reaction is catalyzed by the enzyme EryG, an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.[1][2] The eryG gene encodes this crucial enzyme.[1][3]
Q2: What is the biochemical reaction catalyzed by EryG?
A2: EryG catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the 3"-hydroxyl group of the L-mycarose sugar moiety attached to the EryC macrocycle. This methylation results in the formation of Erythromycin A.[2]
Q3: Why is enhancing the conversion of EryC to EryA important?
A3: Erythromycin A is the most potent and clinically important member of the erythromycin family.[4] In industrial fermentation processes using Saccharopolyspora erythraea, incomplete conversion can lead to the accumulation of less active intermediates like Erythromycin B and this compound, which are considered impurities.[4][5] Maximizing the conversion to EryA increases the final product's purity and overall yield, reducing downstream processing costs and improving therapeutic efficacy.
Q4: What are the common strategies to improve the conversion of EryC to EryA?
A4: The primary strategy is to enhance the activity of the EryG enzyme within the production host, typically Saccharopolyspora erythraea. This is often achieved through genetic engineering, such as the overexpression of the eryG gene.[4] Since the biosynthetic pathway is branched, with Erythromycin D being a common precursor to both EryB and EryC, co-overexpression of the eryK gene (encoding the P450 hydroxylase that converts EryD to EryC) along with eryG can further channel intermediates towards EryA, improving both purity and titer.[4][6]
Q5: What are the major byproducts to monitor during this conversion?
A5: The main byproducts to monitor are Erythromycin B (EryB) and the starting material, this compound (EryC). Erythromycin D (EryD) is also a key intermediate.[2][7] The relative ratios of these compounds, typically measured by HPLC, can provide insight into the efficiency of the final tailoring steps of the biosynthetic pathway. An accumulation of EryC indicates a bottleneck at the EryG-catalyzed methylation step.
Section 2: Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at enhancing the EryC to EryA conversion.
Troubleshooting Low Conversion Efficiency in Whole-Cell Biotransformation
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of EryC remain, with little to no EryA produced. | 1. Insufficient EryG activity: The native or overexpressed EryG enzyme may have low specific activity. 2. Limited SAM availability: The intracellular pool of the S-adenosylmethionine cofactor may be a limiting factor.[8] 3. Sub-optimal fermentation conditions: pH, temperature, or dissolved oxygen levels may not be ideal for EryG function in vivo.[9] | 1. Increase eryG gene dosage: Transform the host strain with a higher copy number plasmid containing eryG or integrate additional copies into the genome.[4] 2. Supplement the medium with L-methionine , the precursor for SAM biosynthesis.[10] Consider co-expressing a SAM synthetase gene (SAMS) to boost the intracellular SAM pool.[8] 3. Optimize fermentation parameters: Maintain pH around 7.0 and temperature between 28-34°C.[9] Ensure adequate aeration, as dissolved oxygen levels can impact the overall metabolic flux and precursor supply.[3] |
| Accumulation of Erythromycin D. | Inefficient EryK activity: The hydroxylation of EryD to EryC, catalyzed by EryK, is the rate-limiting step preceding the EryG reaction. | Co-overexpress the eryK gene along with eryG. A balanced expression of both genes is often necessary to efficiently convert EryD through EryC to EryA.[4] |
| Accumulation of Erythromycin B. | Competitive flux through the parallel pathway: EryG also methylates EryD to form EryB. If EryK activity is low, the flux may be diverted towards EryB.[2][7] | This also points to a need to increase the expression and activity of EryK to more efficiently convert the common precursor EryD into EryC, making it available for the final conversion to EryA.[6] |
| Low overall erythromycin titer (A, B, and C). | General metabolic issues: Poor cell growth, precursor (propionyl-CoA) limitation, or general stress on the host strain.[11] | Optimize the fermentation medium: Ensure adequate carbon and nitrogen sources.[12] Consider using nutrient feeding strategies to maintain optimal growth and production phases.[13] |
Troubleshooting Inactive or Low-Activity Purified EryG Enzyme
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no activity in the in vitro assay. | 1. Improper protein folding: The heterologously expressed EryG may be misfolded or aggregated in inclusion bodies. 2. Degradation of SAM: The S-adenosylmethionine cofactor is unstable, especially in aqueous solutions at neutral or alkaline pH.[2] 3. Incorrect assay conditions: Sub-optimal pH, temperature, or buffer components. 4. Enzyme denaturation: Improper storage or handling of the purified enzyme. | 1. Optimize protein expression conditions: Try lower induction temperatures (e.g., 16-22°C) and lower inducer concentrations (e.g., 0.1-0.4 mM IPTG) to improve soluble protein expression.[14] Consider co-expression with chaperones. 2. Use freshly prepared SAM solutions for each assay. Store SAM stock solutions at -80°C in small aliquots.[2] 3. Perform a pH and temperature optimization curve for the enzyme. Start with a neutral pH buffer (e.g., phosphate or Tris-HCl, pH 7.0-7.5). 4. Store the purified enzyme at -80°C in a buffer containing a cryoprotectant like glycerol (10-20%). Avoid repeated freeze-thaw cycles. |
| High background signal in the assay. | 1. Contaminating enzyme activity: The purified EryG might be contaminated with other enzymes from the host. 2. Non-enzymatic degradation of substrate or cofactor. | 1. Improve the purification protocol: Add additional chromatography steps (e.g., ion exchange or size exclusion) after the initial affinity purification. 2. Run proper controls: Include a "no-enzyme" control (assay buffer + substrate + SAM) and a "no-substrate" control (assay buffer + enzyme + SAM) to measure background rates. |
Section 3: Data Presentation
Table 1: Key Molecules in the EryC to EryA Conversion
| Compound | Abbreviation | Molecular Weight ( g/mol ) | Role in Pathway |
| Erythromycin D | EryD | 703.9 | Common precursor to EryB and EryC |
| This compound | EryC | 719.9 | Substrate for EryG; immediate precursor to EryA |
| Erythromycin B | EryB | 717.9 | Byproduct formed by methylation of EryD |
| Erythromycin A | EryA | 733.9 | Final desired product |
| S-Adenosyl-L-methionine | SAM | 399.4 | Methyl group donor cofactor for EryG |
Table 2: Comparison of Genetically Engineered S. erythraea Strains
| Strain Genotype | Key Genetic Modification | Relative EryA Titer Improvement (%) | EryA Purity (% of total erythromycins) | Reference |
| Wild Type | - | Baseline | ~85-90% | [4] |
| ZL1004 | Overexpression of eryK (3 copies) and eryG (2 copies) | ~25% | >98% | [4] |
| ZL2005 | Overexpression of SAMS, vhb, eryK, and eryG | 36.7% | >96% | [8] |
| CS Strain | CRISPRi suppression of sucC gene | 43.5% (with feed optimization) | Not specified | [12] |
| S. erythraea::vhb | Chromosomal integration of Vitreoscilla hemoglobin gene (vhb) | ~70% | Not specified | [15] |
Section 4: Experimental Protocols
Protocol 1: Cloning and Heterologous Expression of eryG
This protocol describes the cloning of the eryG gene from Saccharopolyspora erythraea into an E. coli expression vector (e.g., pET series) for subsequent purification and in vitro studies.
-
Primer Design: Design PCR primers to amplify the eryG coding sequence from S. erythraea genomic DNA. Add restriction sites to the 5' ends of the primers (e.g., NdeI and XhoI) that are compatible with your chosen pET vector.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the eryG gene.
-
Vector and Insert Preparation: Digest the purified PCR product and the pET vector with the selected restriction enzymes (e.g., NdeI and XhoI). Purify the digested vector and insert using a gel extraction kit.
-
Ligation: Ligate the digested eryG insert into the prepared pET vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α). Plate on LB agar containing the appropriate antibiotic for selection.
-
Screening and Sequencing: Screen colonies by colony PCR and/or restriction digestion of miniprepped plasmid DNA. Verify the sequence of the positive clones by Sanger sequencing.
-
Expression: Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for purification.[6]
Protocol 2: Whole-Cell Bioconversion of EryC to EryA
This protocol is for testing the conversion efficiency in a recombinant S. erythraea strain.
-
Inoculum Preparation: Grow the desired S. erythraea strain in seed medium for 2 days at 34°C and 250 rpm.[8]
-
Production Culture: Inoculate 50 mL of fermentation medium in a 500 mL flask with 5 mL of the seed culture.[4]
-
Substrate Feeding: After 24-48 hours of growth, add a sterile solution of this compound to the culture to a final concentration of 50-100 µg/mL.
-
Incubation: Continue the fermentation at 34°C and 250 rpm for an additional 2-4 days.
-
Sampling: Withdraw samples (e.g., 1 mL) at regular time intervals (e.g., every 24 hours) post-feeding.
-
Extraction:
-
Adjust the pH of the culture sample to 9.0.
-
Extract with an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Evaporate the organic (top) layer to dryness under vacuum or nitrogen.[16]
-
-
Analysis: Re-dissolve the dried extract in the HPLC mobile phase and analyze by HPLC (see Protocol 3) to quantify the concentrations of EryA and remaining EryC.
Protocol 3: HPLC Analysis of Erythromycins
This method allows for the separation and quantification of EryA, EryB, and EryC.
-
HPLC System: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer. A common composition is:
-
Solvent A: 32 mM potassium phosphate buffer, pH 8.0
-
Solvent B: Acetonitrile/Methanol (75:25 v/v)
-
Run an isocratic elution with a ratio of approximately 69% Solvent A to 31% Solvent B.[8]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 215 nm.
-
Column Temperature: 70°C (elevated temperature can improve peak shape for erythromycins).[2]
-
Sample Preparation: Re-dissolve the dried extracts from the bioconversion experiment in a known volume of mobile phase and filter through a 0.22 µm syringe filter before injection.
-
Quantification: Prepare standard curves for EryA, EryB, and EryC using pure standards of known concentrations. Calculate the concentrations in the samples by comparing their peak areas to the standard curves.
Section 5: Visualizations
Caption: Final tailoring steps of the Erythromycin A biosynthetic pathway.
Caption: Workflow for heterologous expression and in vitro testing of EryG.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. neb.com [neb.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 9. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 11. Kinetic mechanism of the EcoRI DNA methyltransferase [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjpbcs.com [rjpbcs.com]
- 14. Heterologous protein expression in E. coli [protocols.io]
- 15. Improved erythromycin production in a genetically engineered industrial strain of Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Technical Support Center: Genetic Engineering of S. erythraea for Erythromycin C Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the genetic engineering of Saccharopolyspora erythraea to control Erythromycin C (Er-C) levels.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the genetic engineering of S. erythraea to modulate the production of erythromycin congeners.
Question 1: After knocking out the eryF gene, which is responsible for the C-6 hydroxylation of 6-deoxyerythronolide B (6-dEB), why am I still observing the production of erythromycin A, B, and C in my cultures?
Answer:
This is a common issue that can arise from several factors:
-
Incomplete Gene Knockout: The most likely reason is that the eryF gene was not successfully deleted in all of your selected colonies. It is crucial to verify the gene knockout at the genomic level.
-
Troubleshooting:
-
Colony PCR: Perform colony PCR with primers flanking the eryF gene and internal primers. A successful knockout should only yield a band with the flanking primers (and of a smaller size than the wild-type), and no band with the internal primers.
-
Southern Blot: For definitive confirmation, perform a Southern blot analysis on the genomic DNA of the putative knockout strains.
-
Sequencing: Sequence the PCR product from the flanking primers to confirm the deletion.
-
-
-
Contamination: Your culture may be contaminated with the wild-type S. erythraea strain.
-
Troubleshooting:
-
Streak for Single Colonies: Streak your culture on a fresh agar plate to isolate single colonies and repeat the genotype verification.
-
Microscopy: Visually inspect your cultures for any morphological inconsistencies.
-
-
-
Off-target Effects of CRISPR-Cas9: While less common, the CRISPR-Cas9 system can sometimes lead to unexpected off-target mutations that might indirectly affect the erythromycin biosynthesis pathway in unforeseen ways.[1]
-
Troubleshooting:
-
Whole-Genome Sequencing: If the issue persists and is critical, consider whole-genome sequencing to identify any unintended mutations.[1]
-
-
Question 2: My protoplast transformation efficiency for S. erythraea is consistently low. What are the key factors to optimize?
Answer:
Low transformation efficiency in S. erythraea is a frequent challenge. Several factors can influence the success of protoplast transformation:
-
Mycelial Growth Phase: The physiological state of the mycelium is critical for generating viable protoplasts.
-
Troubleshooting:
-
Harvest Time: Harvest the mycelium during the late exponential growth phase. For S. lividans, a related species, this is typically around 36-40 hours of incubation.[2] The optimal time may vary for S. erythraea.
-
Glycine in Growth Medium: Incorporating glycine (e.g., 0.5%) in the growth medium can make the cell wall more susceptible to lysozyme treatment.[2]
-
-
-
Protoplasting Conditions: The enzymatic digestion of the cell wall needs to be carefully controlled.
-
Troubleshooting:
-
Lysozyme Concentration and Incubation Time: The optimal lysozyme concentration and incubation time can vary between strains. Monitor protoplast formation under a phase-contrast microscope to determine the ideal duration.[2] For some strains, 15 minutes is sufficient, while others may require up to 60 minutes.[2]
-
-
-
PEG Concentration: The concentration of polyethylene glycol (PEG) in the transformation buffer is a critical factor.
-
Troubleshooting:
-
Titration: Empirically test a range of PEG concentrations (e.g., 20-60%) to find the optimum for your specific strain and experimental conditions.[3]
-
-
-
Plasmid DNA Quality and Quantity:
-
Troubleshooting:
-
Purity: Use high-purity, endotoxin-free plasmid DNA.
-
Concentration: The optimal amount of plasmid DNA can influence transformation efficiency. Experiment with different DNA concentrations.[3]
-
-
Question 3: I am having trouble separating and quantifying Erythromycin A, B, and C using HPLC. What are some common issues and solutions?
Answer:
High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing erythromycin congeners, but several issues can affect the quality of your results.[4]
-
Poor Peak Resolution:
-
Troubleshooting:
-
Mobile Phase Composition: Adjust the ratio of your mobile phase components. For reverse-phase chromatography, modifying the acetonitrile or methanol concentration can significantly impact separation.
-
pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of the erythromycins and thus their retention. Experiment with slight adjustments to the pH of your buffer.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.
-
-
-
Noisy Baseline:
-
Troubleshooting:
-
Solvent Purity: Use high-purity, HPLC-grade solvents and ensure they are properly filtered and degassed.[5]
-
System Leaks: Check for any leaks in the pump, injector, or detector, as this can cause pressure instability and a noisy baseline.[5]
-
Detector Issues: Ensure the detector lamp is stable and the flow cell is clean.[5]
-
-
-
Peak Tailing:
-
Troubleshooting:
-
Sample Overload: Inject a smaller volume or a more dilute sample.
-
Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.
-
Silanol Interactions: If using a silica-based column, interactions between the basic erythromycin molecules and acidic silanol groups can cause tailing. Using a mobile phase with a competing base or adjusting the pH can help mitigate this.
-
-
Quantitative Data Summary
The following tables summarize the production of Erythromycin A (Er-A), Erythromycin B (Er-B), and this compound (Er-C) in various genetically engineered strains of S. erythraea.
Table 1: Erythromycin Production in Wild-Type and Engineered S. erythraea Strains
| Strain | Genotype | Er-A (mg/L) | Er-B (mg/L) | Er-C (mg/L) | Reference |
| HL3168 E3 | Wild-Type (Industrial) | 3360 | 910 | 260 | [6] |
| ZL2001 | HL3168 E3 with artificial attB site | 3180 | 580 | 420 | [7] |
| SE/0720(permE*_s23) | NRRL 23338 with promoter engineering | 298.8 (Total Er-A + Er-B) | - | - | [8] |
| ABE1441 | High-producing strain | ~2100 | - | - | [9] |
Table 2: Relative Ratios of Erythromycin Congeners in Engineered Strains
| Strain | Genotype | Ratio of Er-A to (Er-B + Er-C) | Reference |
| HL3168 E3 | Wild-Type (Industrial) | ~2.9:1 | [6] |
| ZL2001 | HL3168 E3 with artificial attB site | 3.2:1 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the genetic engineering of S. erythraea.
Protocol 1: CRISPR/Cas9-Mediated Gene Knockout of eryF
This protocol is adapted from methodologies for CRISPR/Cas9-mediated genome editing in S. erythraea.[10][11]
-
sgRNA Design and Plasmid Construction:
-
Design a 20 bp guide RNA (gRNA) targeting the eryF gene using a suitable online tool.
-
Synthesize the sgRNA and clone it into a CRISPR/Cas9 editing plasmid for S. erythraea. This plasmid should contain the Cas9 expression cassette and the sgRNA scaffold.
-
Construct a donor DNA template containing the upstream and downstream homology arms (each ~1 kb) of the eryF gene, flanking a selection marker if desired.
-
-
Transformation of S. erythraea:
-
Prepare protoplasts from a mid-log phase culture of S. erythraea.
-
Transform the protoplasts with the CRISPR/Cas9-eryF-sgRNA plasmid and the donor DNA template using a PEG-mediated method.
-
Plate the transformed protoplasts on a regeneration medium and select for transformants.
-
-
Screening for Knockout Mutants:
-
Isolate genomic DNA from the resulting colonies.
-
Perform PCR using primers flanking the eryF gene to screen for the desired deletion. The PCR product from the knockout mutant will be smaller than that from the wild-type.
-
Confirm the knockout by Sanger sequencing of the PCR product.
-
-
Curing of the CRISPR Plasmid:
-
If the CRISPR plasmid is temperature-sensitive, cure it by cultivating the confirmed knockout strain at a non-permissive temperature (e.g., 39°C).[10]
-
Protocol 2: HPLC Analysis of Erythromycin A, B, and C
This protocol is based on established methods for the HPLC analysis of erythromycins.[4][12]
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium.
-
Adjust the pH of the supernatant to 9.5 with a suitable base.
-
Extract the erythromycins from the supernatant using an organic solvent such as ethyl acetate or methyl isobutyl ketone.
-
Evaporate the organic solvent and redissolve the residue in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., di-potassium hydrogen phosphate, pH 7.0) and an organic solvent (e.g., acetonitrile). A typical ratio could be 60:40 (buffer:acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 65°C.
-
Detection: UV at 215 nm.
-
Injection Volume: 100 µL.
-
-
Quantification:
-
Prepare standard curves for Erythromycin A, B, and C using pure reference standards.
-
Calculate the concentration of each congener in the samples by comparing their peak areas to the respective standard curves.
-
Visualizations
Caption: Troubleshooting decision tree for unexpected this compound levels.
References
- 1. Unexpected mutations after CRISPR gene-editing - BioEdge [bioedge.org]
- 2. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]
- 3. Optimization of Isolation and Transformation of Protoplasts from Uncaria rhynchophylla and Its Application to Transient Gene Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CRISPR/Cas9-Mediated Multi-Locus Promoter Engineering in ery Cluster to Improve Erythromycin Production in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reconstruction of Secondary Metabolic Pathway to Synthesize Novel Metabolite in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Solving solubility issues for Erythromycin C in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with comprehensive support for overcoming solubility challenges with Erythromycin C in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is sparingly soluble in water and aqueous buffers. Its solubility is significantly influenced by the pH of the solution. It is more soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][2]
Q2: Why is my this compound not dissolving in my aqueous buffer?
The low aqueous solubility of this compound is a primary reason for dissolution challenges. Additionally, the pH of your buffer plays a critical role. Erythromycin is known to be unstable and degrades rapidly in acidic conditions (pH < 6.5), which can also affect its apparent solubility.[3][4] For optimal solubility and stability, a slightly alkaline pH is preferable.
Q3: What is the recommended method for preparing an aqueous solution of this compound?
The most effective method is to first dissolve the this compound in a minimal amount of a water-miscible organic solvent, such as ethanol or DMSO, to create a concentrated stock solution. This stock solution can then be slowly diluted with the desired aqueous buffer to the final concentration.[1]
Q4: What is the stability of this compound in aqueous solutions?
This compound is unstable in acidic aqueous solutions. At a pH of 2, significant degradation can occur in minutes.[4] In slightly alkaline conditions (e.g., pH 7.4 and above), it exhibits greater stability. It is recommended to use freshly prepared aqueous solutions, ideally on the same day, to ensure potency.[1]
Q5: Can I heat the solution to improve the solubility of this compound?
Gentle warming to 37°C along with sonication can aid in dissolving this compound.[2] However, prolonged exposure to higher temperatures may degrade the antibiotic, so this should be done cautiously and for a short duration.
Troubleshooting Guide
Issue: Precipitate forms when diluting the organic stock solution into the aqueous buffer.
-
Cause: The concentration of the organic solvent in the final solution may be too high, or the final concentration of this compound exceeds its solubility limit in the aqueous buffer.
-
Solution:
-
Reduce the volume of the organic stock solution: Prepare a more concentrated initial stock solution in the organic solvent so that a smaller volume is needed for dilution.
-
Slowly add the stock solution: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. This helps to disperse the drug and avoid localized high concentrations that can lead to precipitation.
-
Cool the buffer: In some cases, performing the dilution on ice can help to manage the thermodynamics of solubilization and prevent immediate precipitation.
-
Issue: The this compound solution is cloudy or hazy.
-
Cause: This may indicate that the this compound is not fully dissolved or that some degradation has occurred.
-
Solution:
-
Verify the pH of the buffer: Ensure the pH is in the optimal range for Erythromycin solubility (neutral to slightly alkaline).
-
Sonication: Place the solution in an ultrasonic bath for a short period to help break up any undissolved particles.
-
Filtration: If cloudiness persists and you suspect particulate matter, you can filter the solution through a 0.22 µm syringe filter. Be aware that this may remove some of the undissolved drug, so it's best to address the underlying solubility issue first.
-
Issue: The solution color changes over a short period.
-
Cause: A color change, particularly yellowing, can be an indicator of chemical degradation, especially in acidic conditions.[5]
-
Solution:
-
Prepare fresh solutions: Due to its limited stability, it is crucial to prepare this compound solutions immediately before use.
-
Buffer selection: Use a buffer system that can maintain a stable pH in the neutral to slightly alkaline range.
-
Protect from light: Store solutions protected from light to minimize photodegradation.
-
Data Presentation
Note: Specific solubility data for this compound is limited in the literature. The following tables provide data for Erythromycin (often Erythromycin A), which can be used as a reasonable approximation for this compound due to their structural similarity.
Table 1: Solubility of Erythromycin in Various Solvents
| Solvent | Solubility | Reference |
| Water | ~2 mg/mL | [6] |
| Ethanol | ~30-50 mg/mL | [1] |
| DMSO | ~15 mg/mL | [1] |
| DMF | ~15 mg/mL | [1] |
| Methanol | Soluble | [2] |
| Acetonitrile | Freely soluble | |
| Chloroform | Soluble |
Table 2: Aqueous Solubility of Erythromycin at Different pH Values
| Buffer System | pH | Solubility (mg/mL) | Reference |
| Acetate Buffer | 5.0 | 1.5 | [7] |
| Phosphate-Buffered Saline (PBS) | 7.2 | ~0.5 (in 1:1 ethanol:PBS) | [1] |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1.6 | [7] |
| Phosphate Buffer | 6.5 | 12.77 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound in Aqueous Buffer using a Co-solvent
This protocol describes the recommended method for solubilizing this compound in an aqueous buffer for experimental use.
Materials:
-
This compound powder
-
Anhydrous Ethanol (or DMSO)
-
Target aqueous buffer (e.g., PBS, pH 7.4), pre-chilled to 4°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of anhydrous ethanol (or DMSO) to achieve a high concentration (e.g., 10-50 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved. The solution should be clear.
-
-
Dilution into Aqueous Buffer:
-
Place the required volume of your target aqueous buffer into a new sterile tube.
-
While vigorously vortexing the aqueous buffer, slowly add the concentrated this compound stock solution dropwise.
-
Continue to vortex for another 30 seconds after the addition is complete.
-
-
Final Steps:
-
Visually inspect the solution for any signs of precipitation.
-
If the solution is clear, it is ready for use.
-
Use the freshly prepared solution immediately for your experiments. Do not store aqueous solutions of this compound for more than one day.[1]
-
Visualizations
Caption: A step-by-step workflow for dissolving this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antibacterial Potency of Erythromycins A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial potency of three key members of the erythromycin family: Erythromycin A, Erythromycin B, and Erythromycin C. Erythromycins are macrolide antibiotics that play a crucial role in treating various bacterial infections. Understanding the subtle yet significant differences in their antibacterial activity is paramount for research and development in the field of antimicrobial agents. This analysis is supported by experimental data and detailed methodologies to aid in laboratory research and drug development endeavors.
Data Presentation: Comparative Antibacterial Potency
The antibacterial potency of Erythromycins A, B, and C has been evaluated in various studies, with Minimum Inhibitory Concentration (MIC) being a key quantitative measure. While direct, side-by-side comparative studies with extensive MIC data for all three compounds against a wide range of bacteria are limited in recent literature, a consistent trend in their relative potency has been established.
A foundational study by Kibwage et al. (1985) provides a clear comparison of their activities. The general consensus is that Erythromycin A is the most potent of the three, followed by Erythromycin B, with this compound exhibiting the least activity.[1][2]
Table 1: Relative Antibacterial Potency and Typical MIC Ranges of Erythromycins A, B, and C
| Erythromycin Variant | Relative Potency | Typical MIC Range for Erythromycin A (μg/mL) |
| Erythromycin A | Most Potent | Staphylococcus aureus : ≤0.5 (Susceptible) to >64 (Resistant) Streptococcus pyogenes : ≤0.25 (Susceptible) to >64 (Resistant) |
| Erythromycin B | Moderately Potent (Slightly less active than Erythromycin A) | Data not readily available in recent comparative studies. |
| This compound | Least Potent (Approximately half the activity of Erythromycin A) | Data not readily available in recent comparative studies. |
Note: The MIC values for Erythromycin A can vary significantly depending on the bacterial strain and the presence of resistance mechanisms. The provided ranges are indicative of susceptible and resistant phenotypes.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to assess the antibacterial potency of a compound. The following are detailed methodologies for two common MIC determination assays.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Stock solutions of Erythromycin A, B, and C of known concentration
-
Sterile diluent (e.g., sterile water or saline)
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a series of twofold serial dilutions of each erythromycin variant in the sterile broth medium within the wells of the microtiter plate. The final volume in each well should be 50 μL. The concentration range should be chosen to encompass the expected MIC.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 50 μL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the naked eye.
-
Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent into an agar medium upon which bacteria are then inoculated.
Materials:
-
Sterile petri dishes
-
Molten and cooled sterile agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial culture in logarithmic growth phase
-
Stock solutions of Erythromycin A, B, and C of known concentration
-
Sterile diluent
-
Incubator
Procedure:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of dilutions of each erythromycin variant.
-
Add a specific volume of each antibiotic dilution to molten and cooled (to 45-50°C) sterile agar medium.
-
Pour the agar-antibiotic mixture into sterile petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
-
Inoculation:
-
Spot-inoculate a standardized amount of the bacterial suspension onto the surface of each agar plate, including the control plate. A multipoint inoculator can be used to test multiple strains simultaneously.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that prevents the visible growth of the bacteria on the agar surface.
-
Mandatory Visualization
Signaling Pathway: Mechanism of Action of Erythromycins
Erythromycins exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, which is a crucial component of the protein synthesis machinery. This binding event interferes with the translocation step of polypeptide chain elongation, ultimately leading to the cessation of bacterial growth.
Caption: Mechanism of action of erythromycins on bacterial protein synthesis.
Experimental Workflow: MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of Erythromycins A, B, and C.
Caption: Experimental workflow for MIC determination of erythromycins.
Logical Relationship: Antibacterial Potency
This diagram illustrates the established hierarchical relationship of the antibacterial potency among Erythromycins A, B, and C.
Caption: Relative antibacterial potency of Erythromycins A, B, and C.
References
A Comparative Guide to HPLC-UV Method Validation for Erythromycin C Impurity Testing
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Erythromycin is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the quantification of Erythromycin C, a known impurity, alongside alternative analytical techniques. The information presented is supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable analytical strategy.
Performance Comparison of Analytical Methods
The selection of an analytical method for impurity testing is a critical decision in the drug development process, balancing sensitivity, specificity, and efficiency. While HPLC-UV is a widely adopted technique, other methods offer distinct advantages and disadvantages.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | Robust, reliable, widely available, and cost-effective. | Erythromycin and its impurities have low UV absorption, potentially leading to lower sensitivity.[1] |
| LC-MS | Chromatographic separation coupled with mass spectrometry detection. | High sensitivity and specificity, allows for peak identification based on mass-to-charge ratio.[1] | Higher equipment cost and complexity. |
| Microbiological Assay | Inhibition of microbial growth by the antibiotic. | Measures biological activity. | Long incubation periods, lack of precision, and low sensitivity.[2][3] |
| Electrochemical Detection | Measures the current resulting from oxidation or reduction of the analyte. | Can offer high sensitivity for electroactive compounds. | Not as common for routine analysis.[2][3][4] |
Quantitative Comparison of Validated HPLC-UV Methods
The following table summarizes the key validation parameters for a representative HPLC-UV method for the analysis of Erythromycin and its impurities, including this compound, in accordance with International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]
| Validation Parameter | Method 1 Performance | ICH Acceptance Criteria |
| Specificity | The method is able to separate Erythromycin, Erythromycin B, this compound, and nine other impurities.[10] | The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity (Correlation Coefficient, r²) | > 0.999[11] | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | Typically 80% - 120% for impurity quantification. |
| Precision (% RSD) | < 2.0% | ≤ 15% for impurities at the limit of quantitation. |
| Limit of Detection (LOD) | 0.005969 mg/mL[11] | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | 0.0196 mg/mL[11] | Signal-to-noise ratio of 10:1. |
| Robustness | Unaffected by small, deliberate variations in method parameters. | The method's capacity to remain unaffected by small variations in parameters.[9] |
Experimental Protocol: Validated HPLC-UV Method
This section details the experimental protocol for a validated stability-indicating HPLC-UV method for the determination of this compound and other related impurities in Erythromycin Stearate tablets.[10]
1. Chromatographic Conditions:
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)
-
Mobile Phase A: 0.4% Ammonium Hydroxide in Water
-
Mobile Phase B: Methanol
-
Gradient Program: A gradient mode is employed for the separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 100 μL
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of Erythromycin and known impurities, including this compound, in a suitable diluent.
-
Sample Solution: Extract the Erythromycin API from the tablet matrix using a suitable solvent and dilute to a known concentration.
3. Validation Procedure:
The method was validated according to ICH guidelines to ensure its suitability for its intended purpose.[10]
-
Specificity: Demonstrated by separating the main component from its impurities and degradation products. Stress studies (acid, base, and oxidative degradation) were performed to show that the degradation products were well-resolved from the Erythromycin peaks.[10]
-
Linearity: Assessed by analyzing a series of solutions at different concentrations.
-
Accuracy: Determined by the recovery of a known amount of impurity spiked into a sample matrix.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.
-
LOD and LOQ: Determined based on the signal-to-noise ratio.
-
Robustness: Assessed by intentionally varying chromatographic parameters such as flow rate and mobile phase composition.
Visualizing the Workflow and Validation Relationships
To better understand the logical flow of the HPLC-UV method validation process and the relationship between the different validation parameters, the following diagrams are provided.
Caption: Experimental workflow for HPLC-UV method validation.
Caption: Logical relationship of HPLC validation parameters.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. A rapid HPLC-UV method for the quantification of erythromycin in dermatological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jordilabs.com [jordilabs.com]
- 6. scribd.com [scribd.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DEVELOPMENT AND VALIDATION OF THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF ERYTHROMYCIN IN DERMO-PREPARATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity studies of Erythromycin C in erythromycin immunoassays
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is a critical parameter. When detecting erythromycin, a key concern is the potential for cross-reactivity with its related substances. This guide provides a comparative overview of the cross-reactivity profiles of various erythromycin analogues in commercially available enzyme-linked immunosorbent assays (ELISAs) and details the experimental protocols for assessing such interactions.
Performance of Commercial Erythromycin Immunoassays
The cross-reactivity of an immunoassay determines its ability to differentiate between the target analyte and structurally similar compounds. In the case of erythromycin, several related substances, such as Erythromycin B, C, D, and E, may be present in samples and could potentially interfere with the accurate quantification of Erythromycin A, the active component.
Published data from various commercial ELISA kits indicate a high specificity for Erythromycin A. However, the degree of cross-reactivity with other erythromycin analogues can vary. It is important to note that specific cross-reactivity data for Erythromycin C is not widely available in the product literature of many commercial kits. The following table summarizes the reported cross-reactivity of several erythromycin-related compounds in representative ELISA kits.
| Compound | ELISA Kit 1 Cross-Reactivity (%) | ELISA Kit 2 Cross-Reactivity (%) |
| Erythromycin A | 100 | 100 |
| Erythromycin Ethylsuccinate | 12[1] | Not Reported |
| Tylosin | 0[1] | <0.1[2] |
| Spiramycin | 0[1] | <0.1[2] |
| Valnemulin | Not Reported | <0.1[2] |
| Lincomycin | Not Reported | <0.1[2] |
| Kanamycin | Not Reported | <0.1[2] |
| Tilmicosin | Not Reported | <0.1[2] |
| Doramectin | Not Reported | <0.1[2] |
| Ivermectin | Not Reported | <0.1[2] |
| Eprinomectin | Not Reported | <0.1[2] |
| Moxidectin | Not Reported | <0.1[2] |
| Abamectin | Not Reported | <0.1[2] |
Note: Data for this compound is not specified in the provided datasheets.
Experimental Protocol: Determining Cross-Reactivity in a Competitive ELISA
The following is a detailed methodology for assessing the cross-reactivity of erythromycin-related substances in a competitive ELISA format. This protocol can be adapted to include this compound and other analogues of interest.
Objective: To determine the percentage of cross-reactivity of erythromycin analogues (e.g., Erythromycin B, C, D, E) against a specific anti-erythromycin antibody in a competitive ELISA.
Principle: A competitive ELISA is based on the competition between the free analyte in the sample (or standard) and a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites coated on a microplate well. The signal produced is inversely proportional to the concentration of the analyte in the sample. Cross-reactivity is determined by comparing the concentration of the cross-reacting compound that causes a 50% inhibition of the signal (IC50) to the IC50 of the target analyte (Erythromycin A).
Materials:
-
Microtiter plate (96-well) pre-coated with anti-erythromycin antibodies
-
Erythromycin A standard solutions (various concentrations)
-
Erythromycin analogue solutions (e.g., this compound, various concentrations)
-
Erythromycin-horseradish peroxidase (HRP) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a series of dilutions for the Erythromycin A standard.
-
Prepare a series of dilutions for each erythromycin analogue to be tested.
-
-
Assay Procedure:
-
Add a specific volume of the standard or sample solution to the designated wells of the microtiter plate.
-
Add a fixed volume of the Erythromycin-HRP conjugate to each well.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 60 minutes at 37°C) to allow for competitive binding.
-
Wash the plate multiple times with Wash Buffer to remove unbound reagents.
-
Add the Substrate Solution to each well and incubate in the dark for a specified time (e.g., 15 minutes at 25°C).
-
Add the Stop Solution to terminate the reaction.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Standard Curve Generation: Plot the absorbance values of the Erythromycin A standards against their corresponding concentrations.
-
IC50 Determination: From the standard curve and the curves generated for each analogue, determine the concentration of Erythromycin A and each analogue that results in a 50% reduction in the maximum signal (IC50).
-
Cross-Reactivity Calculation: Calculate the percent cross-reactivity for each analogue using the following formula:
% Cross-Reactivity = (IC50 of Erythromycin A / IC50 of Analogue) x 100
Visualizing the Immunoassay Principle
To better understand the underlying mechanism of the competitive ELISA used in these cross-reactivity studies, the following diagrams illustrate the key steps.
References
A Head-to-Head Comparison of Erythromycin C and Erythromycin D Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Erythromycin, a macrolide antibiotic produced by Saccharopolyspora erythraea, is a complex of several related compounds, primarily erythromycins A, B, C, and D. While Erythromycin A is the most abundant and clinically significant component, understanding the bioactivity of the minor components is crucial for a comprehensive grasp of the drug's overall efficacy and for the development of novel antibiotic derivatives. This guide provides a detailed comparison of the bioactivity of Erythromycin C and Erythromycin D, supported by available experimental data and methodologies.
Quantitative Bioactivity Data
Direct head-to-head quantitative comparisons of the bioactivity of this compound and Erythromycin D are limited in publicly available literature. However, studies have consistently positioned their antibacterial potency as being significantly lower than that of Erythromycin A. The most definitive data comes from a comprehensive study by Kibwage et al. (1985), which evaluated the antibacterial activities of these components against a panel of 21 gram-positive and 15 gram-negative microorganisms.[1][2]
The key finding of this and subsequent research is that This compound and Erythromycin D exhibit approximately half the antibacterial activity of Erythromycin A .[1][2] This difference in potency is attributed to structural variations in their macrolide rings.
| Feature | This compound | Erythromycin D | Reference |
| Relative Antibacterial Potency | Approximately 50% of Erythromycin A's activity | Approximately 50% of Erythromycin A's activity | [1][2] |
| General Spectrum of Activity | Primarily active against Gram-positive bacteria | Primarily active against Gram-positive bacteria | [1][2] |
Mechanism of Action
This compound and Erythromycin D share the same mechanism of action as other erythromycin analogues. They are bacteriostatic agents that inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding interferes with the translocation step of protein synthesis, ultimately halting the growth of the bacteria.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Erythromycin A and Erythromycin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Erythromycin A and Erythromycin C. Erythromycin is a macrolide antibiotic composed of several related compounds, with Erythromycin A being the most biologically active and prevalent component. While extensive pharmacokinetic data is available for Erythromycin A, specific and comprehensive data for this compound in publicly accessible literature is scarce. This guide summarizes the known pharmacokinetic parameters of Erythromycin A and highlights the structural differences between the two molecules, which may influence their pharmacokinetic properties.
Data Presentation: Pharmacokinetic Profiles
Due to the limited availability of specific pharmacokinetic data for this compound, a direct quantitative comparison is not feasible. The following table summarizes the well-documented pharmacokinetic parameters of Erythromycin A.
Table 1: Pharmacokinetic Profile of Erythromycin A
| Pharmacokinetic Parameter | Value | References |
| Absorption | ||
| Bioavailability | Variable, typically 30-65% depending on the ester form. | [1] |
| Tmax (Time to Peak Plasma Concentration) | ~4 hours when taken with food. | [2] |
| Effect of Food | Food can delay absorption; optimal levels are reached in a fasting state. | [2] |
| Distribution | ||
| Protein Binding | ~90% | [1] |
| Volume of Distribution (Vd) | Widely distributed into most body fluids and tissues. | [2] |
| Metabolism | ||
| Primary Site | Liver | [1][2] |
| Metabolic Pathway | N-demethylation | [2] |
| Primary Enzyme | Cytochrome P450 3A4 (CYP3A4) | [1][2] |
| Excretion | ||
| Primary Route | Bile | [1][2] |
| Renal Excretion | 2-15% as unchanged drug. | [1] |
| Half-life (t½) | 1.5 - 2.0 hours | [1][2] |
Structural Differences
Erythromycin A and this compound are structurally very similar, differing only in the sugar moiety attached at one position of the macrolide ring. Erythromycin A contains the sugar L-cladinose, while this compound contains L-mycarose. This seemingly minor difference can potentially impact the molecule's interaction with metabolic enzymes and transporters, thus influencing its pharmacokinetic profile. However, without specific studies on this compound, the extent of this influence remains largely uncharacterized.
Experimental Protocols
The following is a generalized experimental protocol for determining the pharmacokinetic profile of an erythromycin compound in humans, based on common methodologies found in the literature.
Objective: To determine the single-dose pharmacokinetic parameters of an erythromycin compound in healthy adult volunteers.
Study Design: An open-label, single-dose pharmacokinetic study.
Subjects: A cohort of healthy adult male and female volunteers.
Procedure:
-
Informed Consent and Screening: All subjects provide written informed consent. A thorough medical history, physical examination, and routine laboratory tests are conducted to ensure eligibility.
-
Dosing: After an overnight fast, subjects receive a single oral dose of the erythromycin compound with a standardized volume of water.
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-dose.
-
Plasma Separation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of the erythromycin compound in plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t½, and clearance.
Visualizations
The following diagrams illustrate the metabolic pathway of Erythromycin A and a typical experimental workflow for a pharmacokinetic study.
Caption: Metabolic pathway of Erythromycin A.
Caption: Experimental workflow for a pharmacokinetic study.
References
A Comparative Guide: In Vitro Activity of Erythromycin C versus Clarithromycin Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimicrobial activity of Erythromycin C and clarithromycin against clinically relevant gram-positive bacteria. The information presented is collated from available scientific literature to support research and development in the field of antibacterial agents.
Executive Summary
This compound, a component of the erythromycin complex, and clarithromycin, a semi-synthetic derivative of erythromycin A, are macrolide antibiotics that inhibit bacterial protein synthesis. While extensive data exists for clarithromycin and the more common Erythromycin A, specific comparative data for this compound is limited. However, available research indicates that this compound generally exhibits lower in vitro activity compared to Erythromycin A, and by extension, to clarithromycin, which is known to be more potent than erythromycin against many gram-positive pathogens.
Mechanism of Action
Both this compound and clarithromycin are bacteriostatic agents that function by reversibly binding to the 50S subunit of the bacterial ribosome.[1][2][3][4] This binding action inhibits the translocation step of protein synthesis, ultimately halting bacterial growth and replication.[1][2] Resistance to these macrolides can emerge through modification of the ribosomal target site, active drug efflux, or enzymatic inactivation.
Comparative In Vitro Activity
| Gram-Positive Bacterium | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Erythromycin | 0.25 - 0.5 | >64 |
| This compound (estimated) | 0.5 - 1.0 | >128 | |
| Clarithromycin | 0.12 - 0.25 | >64 | |
| Streptococcus pneumoniae | Erythromycin | 0.063 | 0.125 |
| This compound (estimated) | 0.125 | 0.25 | |
| Clarithromycin | 0.031 | 0.063 | |
| Enterococcus faecalis | Erythromycin | 1.0 | >4 |
| This compound (estimated) | 2.0 | >8 | |
| Clarithromycin | 0.5 | >4 |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. The data for erythromycin and clarithromycin are compiled from various sources. The values for this compound are estimations and should be confirmed by direct experimental testing.
Experimental Protocols
The determination of in vitro antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for comparing the potency of antibiotics. The following are detailed methodologies for two standard experimental procedures.
Broth Microdilution Method
This method is widely used to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and then serially diluted in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.
-
Dispensing into Microtiter Plates: 100 µL of each antibiotic dilution is dispensed into the wells of a 96-well microtiter plate. A growth control well (broth with no antibiotic) and a sterility control well (broth only) are also included.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Each well (except the sterility control) is inoculated with 100 µL of the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Agar Dilution Method
The agar dilution method is considered a reference method for antimicrobial susceptibility testing and is particularly useful for testing multiple isolates simultaneously.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted.
-
Preparation of Agar Plates: A defined volume of each antibiotic dilution is added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Preparation of Inoculum: Bacterial inoculums are prepared as described for the broth microdilution method, achieving a concentration of approximately 1 x 10⁷ CFU/mL.
-
Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of the agar plates using a multipoint inoculator.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar surface.
Conclusion
Based on the available data, clarithromycin demonstrates superior in vitro activity against key gram-positive bacteria when compared to erythromycin. Given that this compound is reported to be less potent than Erythromycin A, it can be inferred that clarithromycin is also more active than this compound. This guide underscores the need for direct comparative studies to precisely quantify the in vitro efficacy of this compound against contemporary clinical isolates of gram-positive bacteria. The provided experimental protocols offer a standardized framework for conducting such essential research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A time-kill evaluation of clarithromycin and azithromycin against two extracellular pathogens and the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Method Validation for the Quantification of Erythromycin C in Bulk Drug Substance
For researchers, scientists, and drug development professionals, ensuring the purity and quality of bulk drug substances is paramount. This guide provides a detailed comparison of analytical methods for the quantification of Erythromycin C, a known impurity in erythromycin bulk drug substance. The comparison is based on established method validation guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the reliability and accuracy of the data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography (HPLC) stands out as the most robust and widely used technique for the quantification of this compound and other related substances in erythromycin bulk drug. Its high specificity, accuracy, and precision make it the preferred method for quality control in the pharmaceutical industry.
A typical stability-indicating HPLC method was developed and validated for the separation and analysis of organic impurities in erythromycin stearate tablets, which is also applicable to the bulk drug substance. This method successfully separates Erythromycin A, Erythromycin B, and this compound from other impurities[1]. The validation of this method was performed in accordance with ICH guidelines, ensuring its suitability for its intended purpose[2][3][4][5].
Performance Characteristics
The performance of a well-validated HPLC method for the quantification of erythromycin and its related substances, including this compound, is summarized below.
| Validation Parameter | HPLC/UPLC Method Performance |
| Specificity | The method is highly specific and can resolve this compound from Erythromycin A, Erythromycin B, and other potential degradation products and impurities[1]. |
| Linearity | A correlation coefficient (r²) of >0.99 is typically achieved over a relevant concentration range[6]. |
| Accuracy | Recovery studies generally show results between 98% and 102%[7]. |
| Precision | The relative standard deviation (RSD) for replicate injections is typically less than 2.0%[7]. For a UPLC method, the %RSD for precision was found to be 0.5%[6]. |
| Limit of Detection (LOD) | Can be in the range of nanograms (ng)[6]. |
| Limit of Quantification (LOQ) | Can be in the range of micrograms per milliliter (µg/mL)[6]. A precision study at the LOQ level showed a %RSD of <3.1%[6]. |
| Robustness | The method demonstrates resilience to small, deliberate variations in method parameters such as pH, mobile phase composition, and temperature[1]. |
Experimental Protocol: HPLC Method
A representative HPLC method for the analysis of erythromycin and its related substances is detailed below.
1. Instrumentation and Columns:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
A Waters XBridge C18 column (100 mm × 4.6 mm, 3.5 µm) is a suitable choice[1].
2. Mobile Phase and Chromatographic Conditions:
-
Mobile Phase: A gradient elution using a mixture of 0.4% ammonium hydroxide in water and methanol is effective[1].
-
Detection Wavelength: 215 nm[1].
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at an elevated temperature, for instance, 65°C, to improve peak shape and resolution.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., methanol or a mixture of mobile phase components). Prepare working standards by serial dilution to cover the expected concentration range of the impurity.
-
Sample Solution: Accurately weigh a suitable amount of the erythromycin bulk drug substance and dissolve it in the diluent to achieve a known concentration.
4. System Suitability:
-
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include resolution between critical peaks (e.g., Erythromycin A and nearby impurities), peak asymmetry (tailing factor), and precision of replicate injections of a standard solution.
Experimental Workflow: HPLC Method
Caption: Workflow for the quantification of this compound by HPLC.
Alternative Method: UV-Visible Spectrophotometry
Performance Characteristics
| Validation Parameter | UV-Visible Spectrophotometry Performance |
| Specificity | Low. This method is generally not specific for this compound and will measure the absorbance of Erythromycin A and other related substances that absorb at the same wavelength. It is not a stability-indicating method. |
| Linearity | Good linearity can be achieved for the total erythromycin content. |
| Accuracy | Accuracy can be acceptable for the total erythromycin content but not specifically for this compound. |
| Precision | Good precision can be obtained for replicate measurements of the same solution. |
| Limit of Detection (LOD) | Generally higher (less sensitive) than HPLC methods. |
| Limit of Quantification (LOQ) | Generally higher (less sensitive) than HPLC methods. |
| Robustness | The method is generally robust concerning minor variations in solvent composition and pH. |
Experimental Protocol: UV-Visible Spectrophotometry
1. Instrumentation:
-
A UV-Visible spectrophotometer.
2. Solvent:
-
A suitable solvent in which erythromycin is stable and soluble, for example, methanol.
3. Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for erythromycin.
-
Standard Preparation: Prepare a series of standard solutions of a well-characterized erythromycin reference standard of known purity in the chosen solvent.
-
Sample Preparation: Accurately weigh the erythromycin bulk drug substance and dissolve it in the solvent to obtain a concentration within the linear range of the assay.
-
Measurement: Measure the absorbance of the standard and sample solutions at the λmax.
-
Calculation: Calculate the total erythromycin content in the sample based on the absorbance of the standard solutions. The contribution of this compound to the total absorbance cannot be individually determined.
Experimental Workflow: UV-Visible Spectrophotometry
Caption: Workflow for the analysis of erythromycin by UV-Visible Spectrophotometry.
Comparison Summary
| Feature | HPLC/UPLC | UV-Visible Spectrophotometry |
| Specificity for this compound | High | Very Low |
| Sensitivity | High | Low |
| Accuracy for Impurity Quantification | High | Low |
| Cost of Instrumentation | High | Low |
| Complexity of Operation | High | Low |
| Suitability for Bulk Drug Substance | Highly Suitable (Regulatory Accepted) | Not suitable for specific impurity quantification |
Conclusion
For the accurate and reliable quantification of this compound in bulk drug substance, a validated HPLC or UPLC method is the recommended approach. These methods provide the necessary specificity, sensitivity, and precision to meet regulatory requirements for impurity profiling. While UV-Visible spectrophotometry is a simpler and less expensive technique, its lack of specificity makes it unsuitable for the quantification of individual impurities like this compound in the presence of the main active pharmaceutical ingredient and other related substances. The choice of method should be guided by the specific requirements of the analysis and the regulatory context.
References
- 1. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jordilabs.com [jordilabs.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchgate.net [researchgate.net]
Side-by-side comparison of extraction efficiency for Erythromycin C with different solvents
For researchers and professionals in drug development, optimizing the extraction of active pharmaceutical ingredients is a critical step in ensuring purity, yield, and cost-effectiveness. This guide provides a side-by-side comparison of the extraction efficiency for Erythromycin C using various solvents, supported by experimental data from published studies.
Executive Summary
The extraction of this compound, a macrolide antibiotic, from fermentation broths is a crucial downstream process. The choice of solvent significantly impacts the efficiency and selectivity of this extraction. While Erythromycin A is often the primary focus of such studies, the data presented here includes findings relevant to this compound where available. Key factors influencing extraction efficiency include the solvent's polarity, the pH of the aqueous phase, and the use of specific extraction techniques such as liquid-liquid extraction (LLE) or more novel methods like salt-induced phase separation.
Comparative Extraction Efficiency Data
The following table summarizes the quantitative data on the extraction efficiency of Erythromycin using different solvents and methods as reported in various studies. It is important to note that direct comparison can be complex due to variations in experimental conditions.
| Solvent System | Extraction Method | Key Parameters | Extraction Efficiency / Distribution Coefficient (D) | Source |
| Butyl Acetate | Liquid-Liquid Extraction | pH 10.6, O/A ratio 1:1 | D = 46.7 for Erythromycin | [1] |
| n-Octanol | Neutral Complex Extraction | pH 10.6, O/A ratio 1:1 | D = 161.7 for Erythromycin | [1] |
| 2-Octanol | Neutral Complex Extraction | pH 10.6, O/A ratio 1:1 | D = 170.0 for Erythromycin | [1] |
| 2-Ethyl Hexanol (60% in kerosene) | Neutral Complex Extraction | pH 10.6, O/A ratio 1:1 | D = 187.5 for Erythromycin | [1] |
| Acetonitrile with NaCl | Salt-Induced Phase Separation | Optimized pH and solvent volume ratio | >98.5% (single stage extraction for total Erythromycin) | [2][3] |
| n-Butyl Acetate | Liquid Phase Extraction with Back Extraction | Sample pH 10, Back-extraction pH 5.0 | Mean recovery of 99.5% for Erythromycin A, B, and C | [4][5] |
| Acetonitrile-water (80:20, v/v) | QuEChERS | - | Recovery: 87.6–95.3 % for Erythromycin | [6] |
| Chloroform | Liquid-Liquid Extraction | - | Freely soluble; used for extraction from culture | [7] |
| Ethyl Acetate | Liquid-Liquid Extraction | - | Freely soluble; used for extraction from culture | [7][8] |
Note: The distribution coefficient (D) is a measure of the efficiency of extraction, representing the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium. Higher values indicate greater extraction efficiency. Some studies report overall recovery percentages.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of the experimental protocols from the cited studies.
Neutral Complex Extraction with Different Alcohols
This study compared the extraction efficiency of butyl acetate with long-chain alcohols.
-
Aqueous Phase: A simulated solution of erythromycin (960 µg/cm³) was used. The equilibrium pH was adjusted to 10.6.[1]
-
Organic Phase: Various solvents were tested, including butyl acetate, n-octanol, 2-octanol, and a mixture of 60% (v/v) 2-ethyl hexanol in hydrogenated kerosene.[1]
-
Procedure: Equal volumes (100 cm³) of the aqueous and organic phases were mixed for 3 minutes to reach extraction equilibrium. The phases were then separated, and the concentration of erythromycin in each phase was measured to determine the distribution coefficient.[1]
-
Re-extraction: A glacial acetic acid solution (pH 4.5-5.0) was used for the back-extraction of erythromycin from the loaded organic phase.[1]
Salt-Induced Phase Separation Extraction
This novel method utilizes a phase transition to extract erythromycin.
-
Homogenization: The fermentation broth is first mixed with an organic solvent, acetonitrile, to form a homogeneous mixture.[2][3]
-
Phase Separation: An inorganic salt, such as NaCl or Na2SO4, is added to the mixture. This induces the separation of the mixture into two phases: an organic phase and an aqueous phase.[2][3]
-
Extraction: During phase separation, erythromycin partitions into the organic acetonitrile phase.[2][3]
-
Recovery: The erythromycin is then recovered from the organic solvent through vacuum distillation and crystallization. A remarkable extraction efficiency of over 98.5% was achieved in a single stage.[2][3]
Liquid Phase Extraction with Back Extraction (LPE-BE)
This method was applied for the extraction and determination of Erythromycin A, B, and C from fermentation broths.
-
Initial Extraction: 500 µL of the fermentation broth, with the pH adjusted to 10, was mixed with 500 µL of n-butyl acetate. The mixture was shaken for 5 minutes and then centrifuged at 13,000 rpm for 15 minutes to separate the phases.[4][5]
-
Back Extraction: The organic phase containing the erythromycins was then mixed with 500 µL of an acidic aqueous solution (pH 5.0). After centrifuging at 3000 rpm for 5 minutes, the two phases were separated.[4][5]
-
Analysis: A 50 µL aliquot of the final acidic aqueous phase was injected into an HPLC system for quantification. This method demonstrated a high mean recovery of 99.5%.[4][5]
Visualizing the Extraction Workflow
To better illustrate the general process, the following diagram outlines a typical solvent-based extraction workflow for this compound.
Caption: Generalized workflow for the solvent extraction of this compound.
Solubility Profile of Erythromycin
The solubility of erythromycin in various solvents is a key indicator of a solvent's potential extraction efficiency.
-
Water: Slightly soluble to poorly soluble (2 mg/mL).[8][9][10]
-
Alcohols (Ethanol, Methanol): Freely soluble. The solubility in ethanol is approximately 30 mg/ml, and 50 mg/mL has also been reported.[8][9][10][11]
-
Chloroform and Ether: Freely soluble.[9]
-
DMSO and Dimethylformamide (DMF): Soluble, with a solubility of approximately 15 mg/ml in both.[11]
This information suggests that polar organic solvents are generally effective for dissolving erythromycin.
Concluding Remarks
The selection of an appropriate solvent and extraction methodology is paramount for the efficient recovery of this compound. While traditional solvents like butyl acetate are widely used, newer systems involving long-chain alcohols such as octanol and 2-ethyl hexanol demonstrate significantly higher distribution coefficients, indicating superior extraction efficiency.[1] Furthermore, innovative techniques like salt-induced phase separation with acetonitrile offer very high recovery rates in a single step.[2][3] The choice of solvent will ultimately depend on a balance of factors including extraction efficiency, solvent cost, toxicity, environmental impact, and the ease of solvent recovery. For achieving high purity, a multi-step process involving extraction and back-extraction is often employed.[4][5] Researchers should consider these factors in the context of their specific process requirements and scale of operation.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of erythromycins in fermentation broth using liquid phase extraction with back extraction combined with high performance liquid chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erythromycin tested according to Ph Eur 114-07-8 [sigmaaldrich.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. carlroth.com [carlroth.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Erythromycin C vs. Azithromycin: A Comparative Analysis of Ribosomal Binding Affinity
A detailed guide for researchers, scientists, and drug development professionals on the differential binding of Erythromycin C and Azithromycin to the bacterial ribosome, supported by experimental data and methodologies.
Erythromycin and Azithromycin are macrolide antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. While both drugs target the nascent polypeptide exit tunnel (NPET), their distinct structural features lead to differences in their ribosomal binding affinity and overall efficacy. This guide provides a comprehensive comparison of their interactions with the bacterial ribosome, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
It is important to note that the majority of available research focuses on Erythromycin A, the most abundant component of the erythromycin complex. Data specifically on this compound is limited. Therefore, this guide will primarily compare Azithromycin with Erythromycin A, and this will be explicitly stated in the data presented.
Quantitative Comparison of Ribosomal Binding Affinity
The binding affinity of an antibiotic to its target is a critical determinant of its potency. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction.
| Antibiotic | Bacterial Species | Method | Dissociation Constant (Kd) | Reference |
| Erythromycin A | Escherichia coli | Equilibrium binding with [¹⁴C]Erythromycin | 1.0 x 10⁻⁸ M (10 nM) | [1] |
| Streptococcus pneumoniae | Equilibrium binding with [¹⁴عةC]Erythromycin | 4.9 ± 0.6 nM | ||
| Azithromycin | Escherichia coli | Kinetic analysis and footprinting | Two-step binding: initial low-affinity binding followed by the formation of a much tighter final complex. A specific Kd for the final complex is not readily available in the reviewed literature, but it is described as a better inducer and stabilizer of the final bound state compared to erythromycin. | [2][3] |
Mechanism of Action and Ribosomal Binding Sites
Both Erythromycin and Azithromycin bind within the nascent polypeptide exit tunnel (NPET) of the 50S ribosomal subunit, sterically hindering the passage of the growing polypeptide chain.[4] Their binding sites are in close proximity to the peptidyl transferase center (PTC).
Erythromycin A primarily interacts with nucleotides of the 23S rRNA, most notably A2058 and A2059 in domain V.[5]
Azithromycin , a semi-synthetic derivative of erythromycin, exhibits a more complex binding mechanism in some bacteria. In E. coli, it binds in a two-step process.[3][6] Initially, it binds to a low-affinity site in the upper part of the NPET. This is followed by a slow isomerization to a high-affinity binding site, forming a much more stable complex.[3] In other organisms, such as Deinococcus radiodurans, two molecules of azithromycin can bind to the ribosome.[4] The methyl-substituted nitrogen in the 15-membered lactone ring of azithromycin, a key structural difference from erythromycin's 14-membered ring, alters the macrolide's conformation, allowing for additional contacts with the ribosome.[4]
Caption: Binding of Erythromycin and Azithromycin to the 50S ribosomal subunit.
Experimental Protocols
The following sections detail the methodologies used to determine the ribosomal binding affinity of macrolide antibiotics.
Equilibrium Binding Assay using Radiolabeled Antibiotics
This method directly measures the binding of a radiolabeled antibiotic to ribosomes at equilibrium to determine the dissociation constant (Kd).
Protocol:
-
Ribosome Preparation: Isolate and purify 70S ribosomes from the target bacterial strain.
-
Reaction Mixture Preparation: Prepare a series of reaction mixtures containing a fixed concentration of purified ribosomes and varying concentrations of the radiolabeled antibiotic (e.g., [¹⁴C]Erythromycin) in a suitable binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol).
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Separation of Bound and Free Antibiotic: Separate the ribosome-bound antibiotic from the free antibiotic. This can be achieved by methods such as:
-
Filtration: Pass the reaction mixture through a nitrocellulose filter that retains ribosomes and bound antibiotic, while allowing the free antibiotic to pass through.
-
Centrifugation: Pellet the ribosomes and their bound antibiotic by ultracentrifugation.
-
Magnetic Beads: Use DEAE magnetic beads to immobilize the ribosomes, followed by magnetic separation.
-
-
Quantification: Quantify the amount of radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Plot the concentration of bound antibiotic against the concentration of free antibiotic. The data can be analyzed using Scatchard analysis or non-linear regression to determine the Kd.
Caption: Workflow for Equilibrium Binding Assay.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes
Cryo-EM allows for the high-resolution structural determination of ribosome-antibiotic complexes, providing detailed insights into the binding site and conformational changes.
Protocol:
-
Complex Formation: Incubate purified 70S ribosomes with a saturating concentration of the antibiotic (e.g., Erythromycin or Azithromycin) to form the ribosome-antibiotic complex.
-
Grid Preparation: Apply a small volume of the complex solution to a cryo-EM grid (e.g., a holey carbon grid).
-
Vitrification: Plunge-freeze the grid in a cryogen (e.g., liquid ethane) to rapidly vitrify the sample, preserving the native structure of the complex.
-
Data Collection: Transfer the vitrified grid to a transmission electron microscope (TEM) equipped with a cryo-stage (e.g., a Titan Krios). Collect a large dataset of 2D projection images of the randomly oriented ribosome-antibiotic complexes.
-
Image Processing:
-
Motion Correction: Correct for beam-induced motion in the raw image frames.
-
CTF Estimation and Correction: Estimate and correct for the contrast transfer function of the microscope.
-
Particle Picking: Automatically select individual ribosome particle images from the micrographs.
-
2D Classification: Classify the particle images to remove noise and select for homogeneous populations.
-
3D Reconstruction and Refinement: Generate an initial 3D model and iteratively refine it to high resolution using the 2D class averages.
-
-
Model Building and Analysis: Fit atomic models of the ribosome and the antibiotic into the final 3D density map to analyze the binding interactions at a molecular level.
Ribosome Footprinting (Ribo-Seq)
Ribosome footprinting is a powerful technique to map the precise location of ribosomes on mRNA transcripts, revealing how antibiotics stall translation.
Protocol:
-
Cell Culture and Treatment: Grow a bacterial culture to mid-log phase and treat with the antibiotic of interest to arrest translation.
-
Cell Lysis: Rapidly lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Nuclease Digestion: Treat the cell lysate with a nuclease (e.g., RNase I) to digest all mRNA that is not protected by the ribosome.
-
Ribosome Isolation: Isolate the 70S monosomes (ribosomes with their protected mRNA fragments) by sucrose density gradient centrifugation.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints).
-
Library Preparation:
-
Ligate adapters to the 3' and 5' ends of the footprints.
-
Reverse transcribe the footprints into cDNA.
-
Amplify the cDNA by PCR.
-
-
Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the bacterial genome to determine the precise locations of ribosome stalling induced by the antibiotic.
Conclusion
While both Erythromycin A and Azithromycin target the bacterial ribosome's nascent polypeptide exit tunnel, their binding affinities and mechanisms of interaction exhibit notable differences. Erythromycin A demonstrates a high binding affinity with a dissociation constant in the low nanomolar range. Azithromycin, through a two-step binding process, forms a highly stable final complex with the ribosome, suggesting a potentially higher overall affinity, which may contribute to its enhanced clinical efficacy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced interactions of these and other macrolide antibiotics with their ribosomal target. Future studies employing techniques such as isothermal titration calorimetry will be invaluable in providing a more complete thermodynamic profile of Azithromycin's binding, allowing for a more direct and quantitative comparison with Erythromycin.
References
- 1. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the mechanism of azithromycin interaction with an Escherichia coli functional ribosomal complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time-resolved binding of azithromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the identity of Erythromycin C impurities in pharmaceutical formulations
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical formulations is paramount. This guide provides a comprehensive comparison of analytical techniques for the identification and quantification of impurities in Erythromycin C, a macrolide antibiotic. By presenting objective experimental data and detailed protocols, this document serves as a valuable resource for quality control and regulatory compliance.
Erythromycin, a complex antibiotic produced by fermentation, is susceptible to the formation of various impurities during its production, formulation, and storage.[1][] These impurities can arise from degradation of the active pharmaceutical ingredient (API) or as byproducts of the manufacturing process.[1][] Regulatory bodies mandate the identification and control of these impurities to ensure the safety and efficacy of the final drug product. This guide explores the most common and effective analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is crucial for the accurate identification and quantification of impurities. The following tables summarize the performance of various methods based on published experimental data.
Table 1: Comparison of HPLC Methods for Erythromycin Impurity Analysis
| Method Reference | Column | Mobile Phase | Detection | Impurities Separated |
| European Pharmacopoeia | Octadecylsilyl silica gel (5 µm) | Gradient elution with acetonitrile and a phosphate buffer | UV at 215 nm | Erythromycin A, B, C, D, E, F, N-demethylerythromycin A |
| [Cite: 3, 4] | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) | Gradient with 0.4% ammonium hydroxide in water and methanol | UV at 215 nm | Erythromycin, Erythromycin B, this compound, and nine other impurities (A, B, C, D, E, F, H, I, M) |
| [Cite: 11, 12] | Waters X-Terra RP 18 (250 mm x 4.6 mm, 3.5 µm) | Gradient with a di-potassium hydrogen phosphate buffer, acetonitrile, and water | UV at 215 nm | Erythromycin A and its degradation products |
Table 2: Key Mass Spectrometric Data for Common Erythromycin Impurities
| Impurity | Molecular Formula | [M+H]⁺ (m/z) | Reference |
| Erythromycin A | C₃₇H₆₇NO₁₃ | 734.5 | [3] |
| Erythromycin B | C₃₇H₆₇NO₁₂ | 718.4 | [1][4] |
| This compound | C₃₇H₆₅NO₁₃ | 720.4 | [3] |
| Erythromycin E | C₃₇H₆₅NO₁₄ | 748.5 | [3] |
| Anhydroerythromycin A | C₃₇H₆₅NO₁₂ | 716.5 | [3] |
| N-demethylerythromycin A | C₃₆H₆₅NO₁₃ | 720.4 | [3] |
Experimental Workflow for Impurity Identification
The general process for identifying and characterizing impurities in a pharmaceutical formulation involves a multi-step approach, as illustrated in the workflow diagram below. This process begins with sample preparation and proceeds through analytical separation, detection, and structural elucidation.
Figure 1: General workflow for impurity identification.
Detailed Experimental Protocols
For reproducible and accurate results, detailed experimental protocols are essential. The following sections provide methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the main component from its potential impurities and degradation products.[5]
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Sample Solution: For pharmaceutical formulations, take a representative sample (e.g., powdered tablets) equivalent to a specific amount of this compound and dissolve it in the mobile phase to obtain a similar concentration as the standard solution. Sonicate if necessary to ensure complete dissolution and filter through a 0.45 µm filter before injection.
-
Forced Degradation Samples: To assess the stability-indicating nature of the method, stress studies are performed.[5]
-
Acid Degradation: Dissolve the sample in 0.1 N HCl and heat at 60°C for a specified time. Neutralize with 0.1 N NaOH before dilution.[1]
-
Base Degradation: Dissolve the sample in 0.1 N NaOH and heat at 60°C. Neutralize with 0.1 N HCl.[5]
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.[5]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined period.[5]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a specified duration.[5]
-
Chromatographic Conditions (Example based on[5]):
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)
-
Mobile Phase A: 0.4% ammonium hydroxide in water
-
Mobile Phase B: Methanol
-
Gradient: A time-based gradient program should be developed to ensure optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, enabling the identification of impurities based on their mass-to-charge ratio (m/z).[3][4][6]
Sample Preparation:
Sample preparation for LC-MS is similar to that for HPLC. However, it is crucial to use volatile mobile phase additives (e.g., formic acid, ammonium acetate) to avoid interference with the mass spectrometer.[1][7]
LC-MS Conditions (Example based on[3]):
-
LC System: Agilent 1100 series or equivalent
-
Column: Ashaipak ODP-50 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.023 M ammonium formate (pH 10.3), water, and acetonitrile (35:25:40 v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 70 µL
-
MS System: Applied Biosystems API-2000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Scan Range: m/z 100-1000
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of unknown impurities that have been isolated.[8] Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to determine the precise chemical structure of the impurity.[9]
Sample Preparation:
-
Isolate the impurity of interest using preparative HPLC.
-
Evaporate the solvent to obtain the pure impurity.
-
Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra to identify the types and connectivity of protons and carbons.
-
Perform 2D NMR experiments like COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations) to piece together the molecular structure.
Conclusion
The identification and control of impurities in this compound formulations are critical for ensuring drug safety and quality. A combination of orthogonal analytical techniques, including HPLC for separation and quantification, LC-MS for preliminary identification, and NMR for definitive structural elucidation, provides a robust strategy for impurity profiling. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to develop and validate their own methods for confirming the identity of this compound impurities.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 3. asianpubs.org [asianpubs.org]
- 4. lcms.cz [lcms.cz]
- 5. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of impurities in erythromycin by liquid chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Characterization of four unknown impurities in azithromycin and erythromycin imino ether using two-dimensional liquid chromatography coupled to high-resolution quadrupole time-of-flight mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Erythromycin C
For laboratory professionals engaged in the vital work of drug discovery and development, ensuring a safe handling environment for all chemical compounds is paramount. This guide provides essential safety and logistical information for the handling and disposal of Erythromycin C, a macrolide antibiotic. Adherence to these procedures is critical to mitigate risks and ensure the well-being of all personnel.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory to prevent exposure.
Core PPE Requirements:
-
Eye Protection: Chemical safety glasses or goggles are essential to shield the eyes from potential splashes or airborne particles.[1][4]
-
Hand Protection: Wear compatible chemical-resistant gloves.[1] Nitrile or neoprene gloves are preferred.[5] It is good practice to inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat or a disposable gown should be worn to protect the skin and clothing from contamination.[1] Gowns should be long-sleeved with tight-fitting cuffs.[6]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is necessary.[1] Engineering controls, such as fume hoods or local exhaust ventilation, should be the primary means of controlling airborne exposure.[1]
Quantitative Data Summary
While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA or NIOSH, a Workplace Environmental Exposure Level (WEEL) has been set for the related compound, Erythromycin. This can serve as a conservative reference point for risk assessment.
| Parameter | Value | Compound | Source |
| Workplace Environmental Exposure Level (WEEL) - Long-term | 3 mg/m³ | Erythromycin |
Operational Plans: Handling and Storage
Handling:
-
Avoid Dust Formation: Handle this compound in a manner that minimizes the generation of dust.[4]
-
Ventilation: Always work in a well-ventilated area. The use of a chemical fume hood or other local exhaust ventilation is strongly recommended.[1][4]
-
Hygiene: Wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the laboratory.[6]
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep it away from incompatible materials such as strong oxidizing agents.[4]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. General guidance for chemical waste disposal includes:
-
Segregation: Do not mix with other waste streams unless explicitly permitted.
-
Labeling: Clearly label all waste containers with the contents.
-
Professional Disposal: Utilize a licensed chemical waste disposal service.
-
For non-hazardous drug disposal in a non-laboratory setting, the FDA recommends mixing the substance with an undesirable material like used coffee grounds or cat litter, placing it in a sealed plastic bag, and then disposing of it in the household trash. However, for a research setting, professional disposal is the appropriate method.
Experimental Workflow: this compound Spill Cleanup
The following diagram outlines the procedural steps for safely managing a spill of this compound powder.
Caption: Workflow for handling an this compound powder spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
